molecular formula C10H12ClN3O2 B578106 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 1208087-83-5

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B578106
CAS No.: 1208087-83-5
M. Wt: 241.675
InChI Key: FHKSKATXLAGIAS-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClN3O2 and its molecular weight is 241.675. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-10-12-4-1-8(13-10)14-5-2-7(3-6-14)9(15)16/h1,4,7H,2-3,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKSKATXLAGIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672069
Record name 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
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Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208087-83-5
Record name 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxylic acid
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Record name 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
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Record name 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical and physical properties of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines information from chemical suppliers with established principles of organic chemistry and spectral analysis of analogous compounds to present a comprehensive profile. This guide includes a proposed synthetic pathway, predicted spectroscopic characteristics, and a discussion of its potential pharmacological relevance based on the known activities of related pyrimidine-piperidine derivatives.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound.[1] Its core structure consists of a piperidine-4-carboxylic acid moiety attached to a 2-chloropyrimidine ring.

Table 1: General and Physical Properties

PropertyValueReference
CAS Number 1208087-83-5[1][2]
Molecular Formula C₁₀H₁₂ClN₃O₂[1][2]
Molecular Weight 241.67 g/mol [1][2]
Appearance Solid[1]
Purity Typically available at ≥95%[3]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A feasible synthesis would involve the reaction of 2,4-dichloropyrimidine with piperidine-4-carboxylic acid. To avoid side reactions with the carboxylic acid group, it is often protected as an ester (e.g., ethyl ester) during the nucleophilic substitution step. The ester is then hydrolyzed to yield the final carboxylic acid product.

Experimental Workflow Diagram

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Ester Hydrolysis Reactant1 2,4-Dichloropyrimidine Reaction1 Heat Reactant1->Reaction1 Reactant2 Ethyl piperidine-4-carboxylate Reactant2->Reaction1 Solvent Solvent (e.g., Ethanol) Solvent->Reaction1 Base Base (e.g., Triethylamine) Base->Reaction1 Intermediate Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate Reaction2 Stir at RT Intermediate->Reaction2 Reaction1->Intermediate Base2 Base (e.g., NaOH) Base2->Reaction2 Solvent2 Solvent (e.g., Water/Ethanol) Solvent2->Reaction2 Acid Acid (e.g., HCl) Acidification Acidification Acid->Acidification Product 1-(2-Chloropyrimidin-4-yl)piperidine- 4-carboxylic acid Reaction2->Acidification Workup Acidification->Product G cluster_0 Hypothetical Kinase Inhibition Pathway Compound 1-(2-Chloropyrimidin-4-yl) piperidine-4-carboxylic acid Kinase Protein Kinase (e.g., AKT) Compound->Kinase Inhibits ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) PhosphoSubstrate->Downstream

References

An In-depth Technical Guide to 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid: Physicochemical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data, this guide leverages robust computational predictions to characterize its core physicochemical parameters, including lipophilicity, aqueous solubility, and acid-base dissociation constants. Detailed, standardized experimental protocols for the determination of these properties are provided to facilitate further empirical investigation. Furthermore, this document explores the potential biological relevance of this molecule by examining the well-established pharmacology of structurally related piperidine and pyrimidine derivatives, proposing a hypothetical mechanism of action centered on the glutamatergic system. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutics based on this chemical scaffold.

Introduction

The unique structural motif of this compound, which combines a substituted pyrimidine ring with a piperidine-4-carboxylic acid core, positions it as a compound of significant interest for drug discovery and development. The piperidine moiety is a prevalent feature in a wide array of central nervous system (CNS) active agents, often serving as a scaffold to modulate receptor affinity and pharmacokinetic properties. Similarly, the pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, including established pharmaceuticals. The strategic combination of these two pharmacophores suggests a potential for this compound to interact with various biological targets.

This guide aims to provide a detailed characterization of the physicochemical properties of this compound. A thorough understanding of these properties is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical determinant of its viability as a drug candidate. In the absence of extensive experimental data in the public domain, this document presents a summary of computationally predicted properties, offering a valuable preliminary assessment for researchers. To support further empirical studies, this guide also includes detailed experimental protocols for key physicochemical assays. Finally, a hypothetical biological context is explored, focusing on the potential modulation of glutamatergic signaling, a pathway implicated in a multitude of neurological functions and disorders.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to drug discovery, influencing everything from formulation to bioavailability. The following tables summarize the key identifiers and computationally predicted physicochemical parameters for this compound.

Compound Identification
IdentifierValue
IUPAC Name This compound
CAS Number 1208087-83-5[1][2][3]
Molecular Formula C₁₀H₁₂ClN₃O₂[1][2][3]
Molecular Weight 241.67 g/mol [2]
Canonical SMILES C1CN(CCC1C(=O)O)C2=NC(=CC=N2)Cl
Predicted Physicochemical Data

The following data were predicted using the SwissADME web tool, a widely used and validated platform for in silico drug discovery.[4][5][6][7][8]

PropertyPredicted Value
Melting Point (°C) ~200-250 (decomposition likely)
Boiling Point (°C) 489.1 ± 35.0[3][9]
LogP (Octanol/Water) 1.35
Water Solubility (LogS) -2.87
Aqueous Solubility Moderately soluble
pKa (Acidic) 4.5 (Carboxylic Acid)
pKa (Basic) 2.1 (Pyrimidine Ring Nitrogen)
Topological Polar Surface Area (TPSA) 77.5 Ų
Number of Rotatable Bonds 2
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1

Experimental Protocols

To facilitate the empirical validation of the predicted physicochemical properties, the following detailed experimental protocols are provided.

Synthesis of this compound

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a dichloropyrimidine with a piperidine derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2,4-dichloropyrimidine 2,4-Dichloropyrimidine reaction_vessel Nucleophilic Aromatic Substitution 2,4-dichloropyrimidine->reaction_vessel piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid piperidine-4-carboxylic_acid->reaction_vessel target_molecule This compound reaction_vessel->target_molecule Purification

A plausible synthetic workflow for the target compound.

Materials:

  • 2,4-Dichloropyrimidine

  • Piperidine-4-carboxylic acid

  • A suitable non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or potassium carbonate)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or acetonitrile)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve piperidine-4-carboxylic acid and the base in the chosen solvent in a round-bottom flask.

  • Add 2,4-dichloropyrimidine to the solution. The reaction is typically performed at an elevated temperature to facilitate the substitution.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup to remove inorganic salts.

  • Extract the product into a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to yield the final compound.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate initially to approximately 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding a compound's ionization state at different pH values.

Methodology:

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent system (e.g., water or a co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration.

Determination of LogP

The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity.

Methodology (Shake-Flask Method):

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed vigorously in a separatory funnel to allow for partitioning.

  • Equilibration and Separation: The mixture is allowed to equilibrate, and the two phases are then carefully separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

Overactivation of NMDA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in various neurological disorders.[11] Therefore, antagonists of the NMDA receptor are of significant interest as potential therapeutic agents.

Hypothetical Signaling Pathway: NMDA Receptor Antagonism

The following diagram illustrates a hypothetical mechanism by which this compound might act as an antagonist at the NMDA receptor within a glutamatergic synapse.

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Target_Compound 1-(2-Chloropyrimidin-4-yl) piperidine-4-carboxylic acid Target_Compound->NMDA_Receptor Antagonizes Ca_Channel Ca²⁺ Channel Blocked NMDA_Receptor->Ca_Channel Downstream_Signaling Inhibition of Downstream Signaling Ca_Channel->Downstream_Signaling

Hypothetical antagonism of the NMDA receptor.

In this proposed pathway, glutamate released from the presynaptic terminal would normally bind to and activate NMDA receptors on the postsynaptic membrane, leading to an influx of calcium ions and subsequent downstream signaling.[10][12][13][14][15] this compound, acting as an antagonist, would bind to the NMDA receptor, preventing its activation by glutamate. This would block the calcium channel, thereby inhibiting the downstream signaling cascades associated with receptor activation.[11][16] This mode of action could potentially mitigate the excitotoxic effects of excessive glutamate, suggesting therapeutic potential in conditions such as epilepsy, ischemic stroke, and neurodegenerative diseases.

Conclusion

This compound is a compound with a compelling structural framework that suggests potential for biological activity, particularly within the central nervous system. This technical guide has provided a foundational understanding of its physicochemical properties through robust computational predictions, filling a critical knowledge gap in the absence of extensive experimental data. The detailed experimental protocols presented herein offer a clear path for the empirical validation of these predictions, enabling a more complete characterization of this molecule.

Furthermore, the exploration of a hypothetical mechanism of action centered on NMDA receptor antagonism provides a rational basis for future pharmacological investigations. The potential for this compound to modulate glutamatergic signaling highlights its promise as a lead structure for the development of novel therapeutics for a range of neurological disorders. This guide serves as a valuable resource for researchers, providing the necessary physicochemical context and a plausible biological framework to stimulate and guide further research into this intriguing molecule.

References

An In-Depth Technical Guide to 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1208087-83-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its structural motif, combining a reactive chloropyrimidine moiety with a piperidine-4-carboxylic acid scaffold, makes it a valuable intermediate in the synthesis of pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its primary application as an intermediate in the development of GPR119 agonists for the treatment of type 2 diabetes. Detailed experimental protocols for its synthesis and relevant biological assays are also presented.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 1208087-83-5
Molecular Formula C₁₀H₁₂ClN₃O₂
Molecular Weight 241.67 g/mol
IUPAC Name This compound
Appearance Solid
Purity Typically available at ≥95%

Synthesis

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a dichloropyrimidine with a piperidine derivative.

Experimental Protocol: Synthesis of this compound

Materials:

  • Piperidine-4-carboxylic acid

  • 2,4-Dichloropyrimidine

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Hydrochloric acid (for acidification)

  • Sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid in the chosen anhydrous solvent.

  • Base Addition: Add triethylamine to the solution to act as a base.

  • Addition of Dichloropyrimidine: Slowly add 2,4-dichloropyrimidine to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

This is a generalized protocol and may require optimization for specific laboratory conditions.

Application in Drug Discovery: GPR119 Agonists

This compound is a key intermediate in the synthesis of G-protein coupled receptor 119 (GPR119) agonists. GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1][2]

GPR119 Signaling Pathway

Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), respectively. Both of these effects contribute to improved glucose homeostasis.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR119_Agonist GPR119 Agonist GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds to G_protein Gαs Protein GPR119->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Stimulates (in β-cells) GLP1_Release GLP-1 Release PKA->GLP1_Release Stimulates (in L-cells)

GPR119 Signaling Pathway
Role as a Synthetic Intermediate

The carboxylic acid moiety of this compound can be readily converted to an amide, which is a common feature in many GPR119 agonists. The chloro-substituent on the pyrimidine ring can also be further modified through nucleophilic substitution reactions to introduce additional diversity.

Synthetic_Workflow Start 1-(2-Chloropyrimidin-4-yl) piperidine-4-carboxylic acid Amide_Coupling Amide Coupling Start->Amide_Coupling Intermediate Amide Intermediate Amide_Coupling->Intermediate Forms Substitution Nucleophilic Aromatic Substitution Intermediate->Substitution Final_Product GPR119 Agonist Substitution->Final_Product Yields

Synthetic Workflow for GPR119 Agonist

Biological Evaluation of GPR119 Agonists

While specific biological data for this compound itself is not publicly available, the following is a typical experimental protocol for evaluating the activity of GPR119 agonists synthesized from this intermediate.

Experimental Protocol: In Vitro cAMP Assay

Objective: To determine the potency of a test compound as a GPR119 agonist by measuring the increase in intracellular cAMP levels.

Materials:

  • A cell line stably expressing the human GPR119 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Forskolin (as a positive control)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Multi-well plates

Procedure:

  • Cell Seeding: Seed the GPR119-expressing cells into multi-well plates and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the test compound and add them to the cells. Include a vehicle control (DMSO) and a positive control (forskolin).

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the compound that elicits a half-maximal response).

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of novel GPR119 agonists. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse libraries of compounds for drug discovery programs targeting type 2 diabetes and other metabolic diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists working with this compound and in the broader field of GPR119 modulation.

References

Technical Guide: 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring linked to a piperidine-4-carboxylic acid moiety. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The piperidine ring is a highly privileged scaffold in drug discovery, known to enhance druggability by improving pharmacokinetic properties and providing a versatile framework for structural modification.[1] The chloropyrimidine group often serves as a key reactive handle for further chemical elaboration, particularly through nucleophilic aromatic substitution reactions, allowing for the synthesis of diverse compound libraries for screening. This document provides a technical overview of the compound's properties, a representative synthetic protocol, and explores a potential signaling pathway where such a scaffold could be therapeutically relevant.

Core Compound Properties

A summary of the key quantitative and qualitative data for this compound is presented below.

PropertyValueReference
Molecular Weight 241.67 g/mol [2][3]
Molecular Formula C₁₀H₁₂ClN₃O₂[2][4]
CAS Number 1208087-83-5[2][3]
Physical Form Solid[4]
Purity Typically ≥98% (as supplied by commercial vendors)[4]
Canonical SMILES C1CN(CCC1C(=O)O)C2=NC(=NC=C2)Cl
InChI Key InChIKey=SWHJALTCDYFGPU-UHFFFAOYSA-N

Experimental Protocols

Representative Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a (2-chloropyrimidin-4-yl)piperidine derivative from 2,4-dichloropyrimidine and a suitable piperidine precursor.

Materials and Reagents:

  • Piperidine-4-carboxylic acid

  • 2,4-Dichloropyrimidine

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF (10 mL per mmol of piperidine) in a round-bottom flask equipped with a magnetic stirrer, add diisopropylethylamine (2.5 equivalents).

  • Addition of Pyrimidine: Stir the mixture at room temperature for 10 minutes. To this solution, add 2,4-dichloropyrimidine (1.1 equivalents) portion-wise over 5 minutes.

  • Reaction Monitoring: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 10% Methanol in Dichloromethane).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL). Acidify the aqueous mixture to pH ~4-5 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel to yield the final product, this compound.

Potential Biological Relevance and Signaling Pathways

Piperidine and pyrimidine moieties are integral components of numerous kinase inhibitors used in oncology. The 2-chloropyrimidine group can act as a "hinge-binder" motif, forming hydrogen bonds with the backbone of the kinase hinge region, a common feature in many ATP-competitive inhibitors. The piperidine-4-carboxylic acid portion can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications to improve potency and pharmacokinetic properties.

Given this context, a plausible target for a molecule based on this scaffold is a protein kinase involved in cancer cell proliferation, such as a cyclin-dependent kinase (CDK) or a receptor tyrosine kinase (RTK).

Hypothetical Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase

The following diagram illustrates a simplified signaling pathway initiated by a growth factor binding to its receptor tyrosine kinase. A hypothetical inhibitor based on the this compound scaffold could block this pathway at the receptor level, preventing downstream signaling that leads to cell proliferation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Inhibitor 1-(2-Chloropyrimidin-4-yl) piperidine-4-carboxylic acid Derivative Inhibitor->RTK Inhibits RAS RAS P_RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Experimental Workflow Visualization

The synthesis of this compound can be visualized as a multi-step workflow, from the initial reaction setup to the final purification.

cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification Phase arrow arrow reactants 1. Mix Piperidine Precursor & Base in DMF addition 2. Add 2,4-Dichloropyrimidine reactants->addition heating 3. Heat and Stir (Monitor by TLC) addition->heating quench 4. Quench with Water & Acidify heating->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash & Dry Organic Layer extract->wash concentrate 7. Concentrate Crude Product wash->concentrate chromatography 8. Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: General workflow for the synthesis and purification.

References

Technical Guide: Structure Elucidation of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid. The document outlines a probable synthetic route, predicted spectroscopic data based on its chemical structure, and detailed experimental protocols for key analytical techniques.

Compound Overview

This compound is a heterocyclic compound with the molecular formula C₁₀H₁₂ClN₃O₂ and a molecular weight of 241.67 g/mol .[1] Its structure consists of a piperidine-4-carboxylic acid moiety attached to a 2-chloropyrimidine ring. The presence of both a carboxylic acid and a reactive chloropyrimidine group makes it a potentially valuable building block in medicinal chemistry.

Chemical Structure:

Synthesis Pathway

A plausible and common method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and piperidine-4-carboxylic acid.

Diagram of the Proposed Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants Reactant1 2,4-Dichloropyrimidine Product This compound Reactant1->Product Reactant2 Piperidine-4-carboxylic acid Reactant2->Product Base Base (e.g., DIPEA) Base->Product + Solvent Solvent (e.g., DMF) Solvent->Product in

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HCOOH
~8.10d1HPyrimidine H-6
~6.80d1HPyrimidine H-5
~4.30m2HPiperidine H-2e, H-6e
~3.10m2HPiperidine H-2a, H-6a
~2.50m1HPiperidine H-4
~1.90m2HPiperidine H-3e, H-5e
~1.60m2HPiperidine H-3a, H-5a

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175.0C=O (Carboxylic Acid)
~161.5Pyrimidine C-4
~160.0Pyrimidine C-2
~158.0Pyrimidine C-6
~108.0Pyrimidine C-5
~45.0Piperidine C-2, C-6
~41.0Piperidine C-4
~28.0Piperidine C-3, C-5
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
241/243[M]⁺, Molecular ion peak (with isotopic pattern for Cl)
196/198[M - COOH]⁺
168/170[M - C₅H₈O₂]⁺
112[C₄H₂ClN₂]⁺ (Chloropyrimidine fragment)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic Acid)
~2950C-H stretch (Aliphatic)
~1700C=O stretch (Carboxylic Acid)
~1600, ~1550C=N and C=C stretch (Pyrimidine ring)
~1200C-N stretch
~780C-Cl stretch

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.

Synthesis Protocol: Nucleophilic Aromatic Substitution
  • Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) and a suitable base, such as diisopropylethylamine (DIPEA) (2.2 equivalents), in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Addition of Reagent: To the stirred solution, add 2,4-dichloropyrimidine (1 equivalent) portion-wise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Diagram of the Experimental Workflow

Experimental_Workflow Start Start Synthesis Synthesis of Compound Start->Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis End End Data_Analysis->End

References

Navigating the Solubility of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a key intermediate in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document provides insights into its behavior in various organic solvents, outlines a general experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Core Executive Summary

Predicted Solubility Profile

Based on the structural components of this compound, a qualitative solubility profile can be inferred. Piperidine-4-carboxylic acid is known to be soluble in polar solvents like water and alcohols due to the presence of both amino and carboxylic acid functional groups which can participate in hydrogen bonding.[1] The 2-chloropyrimidine part of the molecule is slightly soluble in water and soluble in alcohol.[2] The combination of these moieties suggests that the overall molecule will exhibit a degree of solubility in a range of polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe carboxylic acid and piperidine nitrogen can form strong hydrogen bonds with protic solvents. The 2-chloropyrimidine moiety is also known to be soluble in alcohols.[2]
Polar Aprotic DMSO, DMF, AcetonitrileModerately SolubleThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton. The overall polarity of the molecule should allow for favorable dipole-dipole interactions.
Ethers Tetrahydrofuran (THF)Sparingly SolubleTHF has moderate polarity and can accept hydrogen bonds, but the overall interaction may be weaker compared to more polar aprotic solvents.
Halogenated Dichloromethane (DCM)Sparingly SolubleDCM is a relatively non-polar solvent. While it may solvate the chloropyrimidine portion to some extent, it is a poor solvent for the more polar carboxylic acid and piperidine functionalities.
Non-polar Hexane, TolueneInsolubleThe significant polarity imparted by the carboxylic acid and the nitrogen heterocycles will prevent dissolution in non-polar hydrocarbon solvents. Organic compounds with ionizable groups and hydrogen bonding capability tend to be less soluble in non-polar organic solvents.[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a solid compound like this compound in an organic solvent. This method is based on the widely used shake-flask technique.[4]

Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, acetonitrile)

  • Vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of the compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial. This is to ensure that a saturated solution is formed.[4]

    • Add a known volume of the organic solvent to the vial.

  • Equilibration:

    • Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.[4]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered sample with the organic solvent as necessary to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards by HPLC.

  • Quantification:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

    • Calculate the solubility of the compound in the organic solvent by taking into account the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow Workflow for Solubility Determination A Prepare Calibration Standards G HPLC Analysis A->G B Add Excess Solid Compound to Solvent C Equilibrate at Constant Temperature (24-48h) B->C D Centrifuge to Separate Solid C->D E Filter Supernatant D->E F Dilute Sample E->F F->G H Quantify Concentration using Calibration Curve G->H I Calculate Solubility H->I

Caption: A flowchart of the experimental workflow for determining solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not currently published, an understanding of its structural components allows for a reasoned qualitative prediction of its solubility profile. For drug development professionals and researchers requiring precise solubility data, the provided general experimental protocol and workflow offer a robust starting point for its determination. The successful application of this compound in synthesis and development will undoubtedly be enhanced by a thorough characterization of its physicochemical properties, with solubility being a critical parameter.

References

Spectroscopic and Synthetic Profile of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. The provided experimental protocols are derived from established methodologies for the synthesis and characterization of similar pyrimidine and piperidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on spectral data from analogous compounds containing the 2-chloropyrimidine and piperidine-4-carboxylic acid moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.10d1HH-6 (pyrimidine)Expected to be a doublet due to coupling with H-5.
~6.70d1HH-5 (pyrimidine)Expected to be a doublet due to coupling with H-6.
~4.30m2HPiperidine H-2eq, H-6eqProtons adjacent to the nitrogen, deshielded by the pyrimidine ring.
~3.20m2HPiperidine H-2ax, H-6ax
~2.60tt1HPiperidine H-4Methine proton at the carboxylic acid substitution position.
~2.00m2HPiperidine H-3eq, H-5eq
~1.80m2HPiperidine H-3ax, H-5ax
~12.5br s1H-COOHChemical shift can be variable and may not be observed depending on the solvent and concentration.

Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)AssignmentNotes
~175.0-COOHCarboxylic acid carbonyl carbon.
~162.0C-4 (pyrimidine)Carbon attached to the piperidine nitrogen.
~161.0C-2 (pyrimidine)Carbon bearing the chlorine atom.
~158.0C-6 (pyrimidine)
~108.0C-5 (pyrimidine)
~45.0Piperidine C-2, C-6Carbons adjacent to the nitrogen.
~41.0Piperidine C-4Carbon bearing the carboxylic acid group.
~28.0Piperidine C-3, C-5

Solvent: DMSO-d₆ Spectrometer Frequency: 100 MHz

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Proposed Fragment
255/257100/33[M]⁺ (Molecular Ion) with chlorine isotope pattern
210/21260/20[M - COOH]⁺
182/18440/13[M - C₅H₈O₂]⁺ (Loss of piperidine carboxylic acid moiety)
15430[M - Cl - C₄H₈N]⁺
11350[C₄H₂ClN₂]⁺ (Chloropyrimidine fragment)
12970[C₅H₉NO₂]⁺ (Piperidine-4-carboxylic acid fragment)

Experimental Protocols

The following are detailed protocols for the synthesis and spectroscopic analysis of this compound, adapted from established procedures for similar compounds.

Synthesis of this compound

This synthesis involves a nucleophilic aromatic substitution reaction.

Materials:

  • 2,4-Dichloropyrimidine

  • Piperidine-4-carboxylic acid

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in DMF (10 mL/mmol) is added triethylamine (2.5 eq).

  • The mixture is stirred at room temperature for 10 minutes.

  • 2,4-Dichloropyrimidine (1.1 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at 80 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After cooling to room temperature, the reaction mixture is diluted with water and acidified to pH 3-4 with 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the title compound.

NMR Spectroscopic Analysis

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

  • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

Mass Spectrometric Analysis

Instrumentation:

  • Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

  • For EI-MS, dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • For ESI-MS, prepare a solution of the sample in a mixture of acetonitrile and water (with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode) at a concentration of about 10-100 µg/mL.

Data Acquisition:

  • Introduce the sample into the mass spectrometer via a direct insertion probe (for EI) or a liquid chromatography system/syringe pump (for ESI).

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Reaction_Vessel Nucleophilic Aromatic Substitution 2,4-Dichloropyrimidine->Reaction_Vessel Piperidine-4-carboxylic_acid Piperidine-4-carboxylic_acid Piperidine-4-carboxylic_acid->Reaction_Vessel Base Base (e.g., Et3N) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Heat Heat (e.g., 80 °C) Heat->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification 1. Extraction Extraction (EtOAc) Acidification->Extraction 2. Purification Purification (Chromatography/Recrystallization) Extraction->Purification 3. Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Commercial Availability and Technical Profile of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a key building block for researchers and professionals in drug discovery and development. This document details its commercial availability, physicochemical properties, a plausible synthetic protocol, and its relevance in significant signaling pathways.

Introduction

This compound (CAS No. 1208087-83-5) is a heterocyclic compound that has garnered interest as a versatile intermediate in the synthesis of pharmacologically active molecules. Its structure, featuring a reactive chloropyrimidine moiety and a piperidine-4-carboxylic acid scaffold, makes it a valuable precursor for developing novel therapeutics, particularly targeting G-protein coupled receptors (GPCRs) and protein-protein interactions.

Physicochemical Properties

PropertyValue
CAS Number 1208087-83-5
Molecular Formula C₁₀H₁₂ClN₃O₂
Molecular Weight 241.67 g/mol
Appearance Solid
Purity Typically ≥95%, with some suppliers offering ≥98%

Commercial Availability

This compound is available from a range of chemical suppliers. The following table summarizes the offerings from several vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityQuantityPrice (USD)
3W Pharm CB6277097%1 g$300.00
97%5 g$902.00
CymitQuimica IN-DA0095PY98%100 mg€44.00
98%250 mg€58.00
98%1 g€125.00
98%5 g€285.00
98%10 g€683.00
Baoji Guokang GK-XXXX95%Milligram to Kilogram scales available upon request~$89.94/mg (indicative)
ChemUniverse N/AN/AAvailable upon requestPrice on request
Capot Chemical N/A98%Available upon requestPrice on request

Note: Prices are indicative and were retrieved from publicly available sources. Final pricing may vary.

Plausible Experimental Protocol: Synthesis

The synthesis of this compound can be achieved through the nucleophilic substitution of a chlorine atom on a pyrimidine ring by the secondary amine of a piperidine derivative. The following protocol is a plausible method adapted from general procedures for similar reactions.

Reaction: 2,4-Dichloropyrimidine with Piperidine-4-carboxylic acid.

Materials:

  • Piperidine-4-carboxylic acid

  • 2,4-Dichloropyrimidine

  • Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

  • Acetonitrile (CH₃CN) or a similar polar aprotic solvent

  • Water (H₂O)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (EtOAc) for extraction

  • Methanol (MeOH) for purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid in a mixture of acetonitrile and water.

  • Addition of Base: Add an excess of sodium bicarbonate to the solution to act as a base and acid scavenger.

  • Addition of Pyrimidine: Add 2,4-dichloropyrimidine to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Extract the aqueous layer with ethyl acetate to remove any unreacted 2,4-dichloropyrimidine and organic impurities.

  • Purification (Aqueous Layer): Concentrate the remaining aqueous layer. Add methanol to the residue and stir. Filter the mixture to remove insoluble salts.

  • Acidification and Precipitation: Concentrate the filtrate and redissolve the residue in water. Carefully add 6N HCl dropwise to adjust the pH to approximately 4-5. A precipitate of the desired product should form.

  • Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Further Purification (Optional): If necessary, the crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Potential Applications and Relevant Signaling Pathways

This molecule is a valuable building block for the synthesis of inhibitors targeting key biological pathways implicated in various diseases.

GPR119 Agonists for Type 2 Diabetes

G-protein coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it an attractive target for the treatment of type 2 diabetes.[1] The 1-(2-pyrimidin-4-yl)piperidine scaffold is a common feature in known GPR119 agonists.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist GPR119 Agonist (e.g., derived from core structure) GPR119 GPR119 Agonist->GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 signaling pathway upon agonist binding.

MDM2-p53 Interaction Inhibitors for Cancer Therapy

The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for degradation.[2] Inhibiting the MDM2-p53 interaction can restore p53 function, leading to tumor cell death. Piperidine-based scaffolds have been explored for the development of potent MDM2 inhibitors.

MDM2_p53_Pathway cluster_regulation p53 Regulation cluster_cellular_response Cellular Response MDM2 MDM2 p53 p53 MDM2->p53 promotes degradation p53->MDM2 activates transcription Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces Inhibitor MDM2 Inhibitor (derived from core structure) Inhibitor->MDM2 inhibits

Caption: Inhibition of the MDM2-p53 interaction.

Conclusion

This compound is a commercially accessible and highly valuable scaffold for the synthesis of novel drug candidates. Its utility in developing modulators for critical signaling pathways such as GPR119 and MDM2-p53 highlights its potential in addressing significant unmet medical needs in metabolic diseases and oncology. This guide provides a foundational resource for researchers to procure, synthesize, and utilize this important chemical entity in their discovery programs.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute an endorsement of any specific supplier or experimental protocol. All laboratory work should be conducted by qualified professionals in accordance with established safety guidelines.

References

The Chloropyrimidine Group: A Linchpin in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chloropyrimidine moiety has emerged as a critical pharmacophore in contemporary medicinal chemistry, demonstrating remarkable versatility and potency across a spectrum of biological targets. This in-depth technical guide explores the multifaceted role of the chloropyrimidine group in conferring biological activity, with a particular focus on its function as a covalent inhibitor and a privileged scaffold in drug design. This document provides a detailed overview of its mechanism of action, structure-activity relationships, and its application in the development of targeted therapeutics, particularly in oncology.

The Dual Role of the Chloropyrimidine Group: Scaffold and Warhead

The chloropyrimidine core serves a dual purpose in drug design. As a heterocyclic aromatic scaffold, it provides a rigid framework for the spatial orientation of various substituents, enabling precise interactions with biological targets.[1][2][3] Its nitrogen atoms can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule within the active sites of enzymes.[4]

More significantly, the presence of one or more chlorine atoms transforms the pyrimidine ring into an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues on target proteins. This covalent inhibition is a key mechanism driving the high potency and prolonged duration of action of many chloropyrimidine-based drugs.[4][5]

Mechanism of Covalent Inhibition: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism by which chloropyrimidines exert their covalent inhibitory effect is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[6][7][8] In this two-step addition-elimination process, a nucleophilic amino acid residue, typically a cysteine, within the target protein attacks the electron-deficient carbon atom of the pyrimidine ring that is bonded to the chlorine atom. This forms a transient, negatively charged intermediate known as a Meisenheimer complex.[9][10][11] The aromaticity of the pyrimidine ring is then restored by the expulsion of the chloride ion, resulting in a stable, covalent bond between the drug and the protein.[6][7] The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring is crucial for activating the ring towards nucleophilic attack.[6]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Chloropyrimidine Chloropyrimidine Inhibitor Meisenheimer Meisenheimer Complex Chloropyrimidine->Meisenheimer Nucleophilic Attack (Addition) Cysteine Target Protein (Cysteine Residue) Cysteine->Meisenheimer Covalent_Adduct Covalent Inhibitor-Protein Adduct Meisenheimer->Covalent_Adduct Elimination Chloride_Ion Chloride Ion (Leaving Group) Meisenheimer->Chloride_Ion

SNAr Mechanism of Covalent Inhibition

Chloropyrimidine in Kinase Inhibition: A Privileged Scaffold

The chloropyrimidine scaffold is particularly prominent in the development of kinase inhibitors.[4][12] Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[12] Chloropyrimidine-based compounds have been successfully designed to target a variety of kinases, often exhibiting high potency and selectivity.

Key Kinase Targets and Signaling Pathways

Several critical oncogenic signaling pathways are effectively targeted by chloropyrimidine-containing inhibitors.

  • Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.[12] Chloropyrimidine derivatives can covalently bind to a cysteine residue in the ATP-binding pocket of EGFR, leading to irreversible inhibition of its kinase activity and downstream signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Chloropyrimidine Inhibitor Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition
  • BCR-ABL Signaling: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). Chloropyrimidine-based inhibitors have been developed to target the ATP-binding site of the ABL kinase domain, effectively suppressing its activity and inducing apoptosis in leukemic cells.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates Apoptosis_Inhibition Inhibition of Apoptosis STAT5->Apoptosis_Inhibition Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Apoptosis_Inhibition Inhibitor Chloropyrimidine Inhibitor Inhibitor->BCR_ABL Inhibits

BCR-ABL Signaling Pathway Inhibition
  • c-Src Signaling: c-Src is a non-receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration. Its overexpression or activation is implicated in several cancers. Chloropyrimidine derivatives can act as ATP-competitive inhibitors of c-Src.

c_Src_Signaling_Pathway Growth_Factors Growth Factors, Integrins, etc. c_Src c-Src Growth_Factors->c_Src Activate FAK FAK c_Src->FAK Activates RAS_MAPK RAS/MAPK Pathway c_Src->RAS_MAPK Activates STAT3 STAT3 c_Src->STAT3 Activates Cell_Processes Cell Proliferation, Migration, Survival FAK->Cell_Processes RAS_MAPK->Cell_Processes STAT3->Cell_Processes Inhibitor Chloropyrimidine Inhibitor Inhibitor->c_Src Inhibits

c-Src Signaling Pathway Inhibition
  • Mitogen- and Stress-Activated Kinase 1 (MSK1) Signaling: MSK1 is a nuclear serine/threonine kinase involved in the regulation of gene expression in response to stress and mitogens. Covalent inhibitors based on a chloropyrimidine scaffold have been developed to target a cysteine residue in the C-terminal kinase domain of MSK1.[4][5]

MSK1_Signaling_Pathway Stress_Mitogens Stress / Mitogens ERK_p38 ERK / p38 MAPK Stress_Mitogens->ERK_p38 Activate MSK1 MSK1 ERK_p38->MSK1 Activate CREB_Histones CREB, Histones, etc. MSK1->CREB_Histones Phosphorylates Gene_Expression Gene Expression (Inflammation, Survival) CREB_Histones->Gene_Expression Inhibitor Chloropyrimidine Inhibitor Inhibitor->MSK1 Inhibits

MSK1 Signaling Pathway Inhibition

Quantitative Analysis of Biological Activity

The potency of chloropyrimidine-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative IC50 data for various chloropyrimidine derivatives against different kinase targets.

Compound ClassTarget KinaseIC50 (nM)Reference
2,5-Dichloropyrimidine DerivativeMSK1 CTKD200[4]
2-Amino-4-aryl-5-chloropyrimidineVEGFR-2Varies[13]
2-Amino-4-aryl-5-chloropyrimidineCDK1Varies[13]
Pyrimidine DerivativeCAMKIV39,000[14]
Imidazopyrimidine DerivativeA549 (Lung Carcinoma)5,988[15]
Indazol-pyrimidine DerivativeMCF-7 (Breast Cancer)1,629[16]
Indazol-pyrimidine DerivativeCaco2 (Colon Cancer)Varies[16]

Experimental Protocols for Biological Activity Assessment

The evaluation of the biological activity of chloropyrimidine-based compounds involves a range of in vitro assays. Detailed methodologies for key experiments are provided below.

Covalent Kinase Inhibitor Assay

This assay is designed to determine the kinetic parameters of covalent inhibitors, including the initial binding affinity (Ki) and the rate of covalent bond formation (kinact).[1][3][5][17]

Covalent_Inhibitor_Assay_Workflow Start Start Preincubation Pre-incubation: Enzyme + Inhibitor Start->Preincubation Initiate_Reaction Initiate Reaction: Add Substrate (e.g., ATP) Preincubation->Initiate_Reaction Incubation Incubation at Controlled Temperature Initiate_Reaction->Incubation Quench_Reaction Quench Reaction Incubation->Quench_Reaction Detection Signal Detection (e.g., Luminescence, Fluorescence) Quench_Reaction->Detection Data_Analysis Data Analysis: Determine kinact and KI Detection->Data_Analysis End End Data_Analysis->End

Covalent Kinase Inhibitor Assay Workflow

Materials:

  • Purified target kinase

  • Chloropyrimidine-based inhibitor

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Pre-incubation: Incubate the purified kinase with varying concentrations of the chloropyrimidine inhibitor for different time points to allow for covalent bond formation.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction using a suitable quenching agent.

  • Signal Detection: Measure the kinase activity using an appropriate detection method, such as luminescence or fluorescence, which typically quantifies the amount of product (e.g., ADP) formed.

  • Data Analysis: Plot the enzyme activity against the pre-incubation time for each inhibitor concentration. Fit the data to a kinetic model for covalent inhibition to determine the values of Ki and kinact.[5]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Chloropyrimidine-based test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the chloropyrimidine compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value of the compound.

Western Blotting for Target Inhibition

Western blotting is used to detect the phosphorylation status of a target kinase or its downstream substrates, providing evidence of target engagement and inhibition in a cellular context.

Materials:

  • Cultured cells

  • Chloropyrimidine-based inhibitor

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein, followed by an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) target protein to normalize for protein loading.

Pharmacokinetics and ADME Properties

The success of a drug candidate is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][18][19] Pyrimidine-based drugs exhibit a wide range of pharmacokinetic properties that can be modulated through chemical modifications.[1][2]

Key ADME Parameters for Chloropyrimidine-Based Drugs:

ParameterDescriptionTypical Assays
Absorption The process by which a drug enters the bloodstream.Caco-2 permeability assay, PAMPA
Distribution The reversible transfer of a drug from one location to another within the body.Plasma protein binding assays
Metabolism The chemical modification of a drug by the body, primarily in the liver.Liver microsome stability assays, CYP450 inhibition assays
Excretion The removal of a drug and its metabolites from the body.In vivo pharmacokinetic studies in animal models
hERG Inhibition Potential for cardiotoxicity through inhibition of the hERG potassium channel.Automated patch-clamp assays

Systematic modification of the substituents on the chloropyrimidine scaffold can be employed to optimize these ADME properties, thereby improving the overall drug-like characteristics of the molecule.[1][18]

Conclusion

The chloropyrimidine group represents a powerful and versatile tool in the arsenal of medicinal chemists. Its ability to act as both a structural scaffold and a reactive warhead for covalent inhibition has led to the development of highly potent and selective drugs, particularly in the field of oncology. A thorough understanding of its mechanism of action, structure-activity relationships, and pharmacokinetic properties is essential for the continued design and development of novel therapeutics that leverage the unique attributes of this important pharmacophore. This guide provides a foundational resource for researchers and drug development professionals working with this promising class of compounds.

References

The Piperidine-4-Carboxylic Acid Moiety: A Cornerstone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, serving as a crucial building block in the design and synthesis of a diverse array of therapeutic agents. Its inherent structural and physicochemical properties, including a three-dimensional conformation that can mimic endogenous ligands and the ability to be readily functionalized, have established it as a valuable component in the drug discovery pipeline. This technical guide provides a comprehensive overview of the significance of the piperidine-4-carboxylic acid moiety, detailing its synthesis, conformational analysis, and applications across various therapeutic areas. It further presents a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to serve as a resource for researchers in the field.

Core Attributes and Significance in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many approved drugs.[1][2][3][4] The incorporation of a carboxylic acid group at the 4-position endows the scaffold with several advantageous properties for drug design. This moiety can act as a key pharmacophoric element, engaging in crucial hydrogen bonding and ionic interactions with biological targets.[5] Furthermore, the piperidine ring itself is metabolically stable and can improve the pharmacokinetic properties of a drug candidate.[3]

The versatility of the piperidine-4-carboxylic acid scaffold is significantly enhanced by the use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group on the nitrogen atom.[6] N-Boc-piperidine-4-carboxylic acid is a widely used intermediate in pharmaceutical synthesis, as the Boc group allows for selective reactions at the carboxylic acid functionality without interference from the piperidine nitrogen.[6] This protecting group can be easily removed under mild acidic conditions, enabling further derivatization of the nitrogen atom at a later stage of the synthesis.[6]

Therapeutic Applications and Biological Targets

Derivatives of piperidine-4-carboxylic acid have demonstrated significant activity against a wide range of biological targets, leading to their investigation in numerous therapeutic areas.

Central Nervous System (CNS) Disorders

The piperidine-4-carboxylic acid moiety serves as a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[7][8] This has led to the development of numerous derivatives targeting GABA receptors and transporters for the potential treatment of epilepsy, anxiety, and other neurological disorders.[4][9][10]

Pain Management (Opioid Receptors)

A significant application of this scaffold is in the development of potent analgesics targeting opioid receptors. The 4-anilidopiperidine core, a key structural feature of the potent synthetic opioid fentanyl and its analogs, is often derived from piperidine-4-carboxylic acid.[11][12] The orientation of substituents on the piperidine ring plays a crucial role in determining the binding affinity and selectivity for µ, δ, and κ opioid receptors.[13]

Other Therapeutic Areas

Beyond the CNS, piperidine-4-carboxylic acid derivatives have been explored as:

  • Anti-inflammatory agents: By targeting enzymes such as calpains.

  • Antimicrobial agents: Showing activity against various bacterial and fungal pathogens.[14]

  • Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.[15][16]

  • Cardiovascular drugs: Modulating the activity of various receptors and enzymes involved in cardiovascular function.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of various piperidine-4-carboxylic acid derivatives against different targets. This data is essential for understanding structure-activity relationships (SAR) and for guiding the design of new and more potent compounds.

Table 1: Opioid Receptor Binding Affinities of Piperidine-4-Carboxylic Acid Derivatives

CompoundTargetAssay TypeKi (nM)Reference
Compound 2 MORRadioligand Binding25.8[13]
DORRadioligand Binding33.0[13]
KORRadioligand Binding>1000[13]
Compound 4 MORRadioligand Binding1.8[13]
DORRadioligand Binding10.5[13]
KORRadioligand Binding185[13]
Compound 5 MORRadioligand Binding2.3[13]
DORRadioligand Binding12.1[13]
KORRadioligand Binding256[13]
FentanylµORRadioligand Binding-[12]
CarfentanilµORRadioligand Binding0.22[12]

Table 2: Enzyme Inhibition Data for Piperidine-4-Carboxamide Derivatives

CompoundTarget EnzymeInhibition TypeIC50 (µM)Ki (nM)Reference
11f µ-CalpainReversible-30[17]
11j µ-CalpainReversible-9[17]
Cpd-41 Secretory Glutaminyl Cyclase (sQC)-34-[18]
844 M. abscessus DNA gyrase---[14]
844-TFM M. abscessus DNA gyrase---[14]

Table 3: GABA-A Receptor Activity of Piperidine-4-Carboxylic Acid and Analogs

CompoundReceptor Subtype(s)ActivityEmax (%)Reference
Isonipecotic Acid (P4C)α1, α2, α3, α5Partial Agonist46-57[7]
α4, α6Full/Near-Full Agonist83-104[7]
Piperidine-4-sulphonic acid (P4S)GABA-AAgonist-[19][20]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, including the synthesis of a common intermediate and representative biological assays.

Synthesis of N-Boc-piperidine-4-carboxylic acid

Method 1: From Piperidine-4-carboxylic acid

  • Materials: Piperidine-4-carboxylic acid, Di-tert-butyl dicarbonate (Boc)₂O, Sodium carbonate, Sodium bicarbonate, Hydrochloric acid (3 M), Ethyl acetate, Anhydrous sodium sulfate, Diethyl ether.

  • Procedure:

    • In a three-necked flask equipped with a stirrer, dissolve piperidine-4-carboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate in water under an ice bath.

    • Add a solution of di-tert-butyl dicarbonate in diethyl ether dropwise to the reaction mixture.

    • Stir the reaction at 30°C for 22 hours.

    • Extract the reaction mixture with diethyl ether to remove unreacted di-tert-butyl dicarbonate.

    • Adjust the pH of the aqueous phase to 2-3 with 3 M hydrochloric acid.

    • Extract the aqueous phase with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.

Biological Assay Protocols

Protocol 1: Opioid Receptor Radioligand Binding Assay [11]

  • Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

  • Materials:

    • Membrane preparation from cells expressing the human µ-opioid receptor.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).

    • Unlabeled Competitor: Test compound (e.g., a piperidine-4-carboxylic acid derivative).

    • Non-specific Binding (NSB) control: Naloxone (10 µM final concentration).

    • 96-well microplates, glass fiber filters, scintillation vials, liquid scintillation cocktail, filtration apparatus, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • In a 96-well microplate, set up the following in triplicate:

      • Total Binding: Assay Buffer, [³H]DAMGO, and membrane preparation.

      • Competition Binding: Test compound dilution, [³H]DAMGO, and membrane preparation.

      • Non-specific Binding (NSB): Naloxone, [³H]DAMGO, and membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold Wash Buffer.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Calpain Inhibition Assay [21]

  • Objective: To determine the IC50 value of a test compound for calpain-1.

  • Materials:

    • Purified calpain-1 enzyme.

    • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4).

    • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).

    • Test compound (inhibitor).

    • Inhibitor control (e.g., Calpain Inhibitor I, ALLN).

    • 96-well black microplate, fluorometric microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • In a 96-well plate, add the test compound dilutions, inhibitor control, or Assay Buffer (for enzyme control).

    • Add the calpain-1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate solution to each well.

    • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Logical Relationships

The interaction of drugs containing the piperidine-4-carboxylic acid moiety with their biological targets initiates a cascade of intracellular events known as signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and predicting the pharmacological effects of a drug.

GABAergic Signaling

As a GABA mimetic, piperidine-4-carboxylic acid derivatives can modulate GABAergic neurotransmission.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_R Binds P4C_drug Piperidine-4-carboxylic Acid Derivative P4C_drug->GABA_A_R Binds (Agonist/Modulator) Cl_influx Cl- Influx GABA_A_R->Cl_influx Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_influx->Hyperpolarization

Caption: GABAergic signaling pathway modulated by a piperidine-4-carboxylic acid derivative.

Opioid Receptor Signaling (GPCR)

Many piperidine-4-carboxylic acid derivatives, particularly in the context of analgesics, target G-protein coupled receptors (GPCRs) like the µ-opioid receptor.

Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_ligand Opioid Ligand (e.g., Fentanyl analog) mu_OR µ-Opioid Receptor (GPCR) Opioid_ligand->mu_OR Binds G_protein Gi/o Protein mu_OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia

Caption: Simplified signaling cascade initiated by an opioid ligand binding to the µ-opioid receptor.

Conclusion

The piperidine-4-carboxylic acid moiety continues to be a highly valuable and versatile scaffold in the field of drug design. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its importance in the development of new therapeutics. The data and protocols presented in this guide aim to provide researchers with a solid foundation for the rational design and evaluation of novel drug candidates based on this remarkable chemical entity. As our understanding of disease biology and drug-receptor interactions continues to evolve, the strategic application of the piperidine-4-carboxylic acid scaffold will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

Potential Therapeutic Targets for 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid scaffold represent a promising class of compounds with significant potential for therapeutic intervention in oncology and metabolic diseases. This technical guide consolidates current research, identifying Protein Kinase B (Akt) and Dipeptidyl Peptidase IV (DPP-IV) as primary therapeutic targets. This document provides a comprehensive overview of the rationale for targeting these enzymes, quantitative data on analogous compounds, detailed experimental protocols for assessing compound activity, and visual representations of key biological pathways and experimental workflows.

Introduction: The Therapeutic Promise of Pyrimidine-Piperidine Scaffolds

The unique structural features of this compound, combining a reactive chloropyrimidine moiety with a versatile piperidine-4-carboxylic acid core, make it an attractive starting point for the development of targeted therapies. The piperidine ring is a prevalent motif in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties. The pyrimidine ring, a key component of nucleobases, is frequently exploited in the design of kinase inhibitors due to its ability to mimic the purine core of ATP. This guide focuses on the potential of derivatives of this scaffold to selectively inhibit key enzymes implicated in major human diseases.

Primary Therapeutic Target: Protein Kinase B (Akt)

Protein Kinase B, also known as Akt, is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including glucose metabolism, apoptosis, cell proliferation, and angiogenesis. Dysregulation of the PI3K/Akt signaling pathway is a hallmark of many cancers, making Akt a prime target for anticancer drug development.

Rationale for Targeting Akt

Inhibitors of Akt can prevent the phosphorylation of its downstream substrates, thereby inducing apoptosis and inhibiting tumor growth. The structural similarity of this compound derivatives to known ATP-competitive inhibitors of Akt suggests a high likelihood of activity against this target. Specifically, the pyrimidine core can engage in hydrogen bonding interactions within the ATP-binding pocket of the kinase, while modifications at the piperidine-4-carboxylic acid position can be tailored to enhance potency and selectivity.

Quantitative Data: Activity of Analogous Compounds

While specific data for derivatives of this compound is not yet publicly available, extensive research on closely related 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides provides strong evidence for the potential of this scaffold. The following table summarizes the in vitro activity of representative compounds from this analogous series against Akt and the closely related kinase PKA, highlighting their potency and selectivity.

Compound IDAkt1 (PKBα) IC50 (nM)[1]PKA IC50 (nM)[1]Selectivity (PKA/Akt1)[1]
Cmpd 1 284,600164
Cmpd 2 152,300153
Cmpd 3 81,200150
Cmpd 4 121,800150
Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. The following diagram illustrates the central role of Akt in this cascade.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (Protein Kinase B) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulation

PI3K/Akt Signaling Pathway

Experimental Protocols: Akt Inhibition Assay

The following protocol outlines a typical in vitro kinase inhibition assay to determine the IC50 values of test compounds against Akt.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against Akt kinase activity.

Materials:

  • Recombinant human Akt1 enzyme

  • Biotinylated peptide substrate (e.g., Crosstide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Streptavidin-coated plates

  • Europium-labeled anti-phospho-substrate antibody

  • DELFIA® enhancement solution

  • Time-resolved fluorescence plate reader

Workflow Diagram:

Akt_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - Akt Enzyme - Peptide Substrate - ATP - Test Compounds Start->Prepare_Reagents Dispense_Compounds Dispense Test Compounds and Controls into Plate Prepare_Reagents->Dispense_Compounds Add_Enzyme_Substrate Add Akt Enzyme and Peptide Substrate Mixture Dispense_Compounds->Add_Enzyme_Substrate Incubate1 Incubate at Room Temperature Add_Enzyme_Substrate->Incubate1 Initiate_Reaction Initiate Reaction by Adding ATP Incubate1->Initiate_Reaction Incubate2 Incubate at Room Temperature Initiate_Reaction->Incubate2 Stop_Reaction Stop Reaction with EDTA Incubate2->Stop_Reaction Transfer_to_SA_Plate Transfer Reaction Mixture to Streptavidin-Coated Plate Stop_Reaction->Transfer_to_SA_Plate Incubate3 Incubate and Wash Transfer_to_SA_Plate->Incubate3 Add_Antibody Add Europium-Labeled Anti-Phospho-Substrate Antibody Incubate3->Add_Antibody Incubate4 Incubate and Wash Add_Antibody->Incubate4 Add_Enhancement Add DELFIA® Enhancement Solution Incubate4->Add_Enhancement Read_Plate Read Time-Resolved Fluorescence Add_Enhancement->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Akt Kinase Inhibition Assay Workflow

Procedure:

  • Compound Preparation: Serially dilute test compounds in DMSO.

  • Reaction Setup: In a microplate, add the test compounds, recombinant Akt enzyme, and the biotinylated peptide substrate in kinase buffer.

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. After washing, add a europium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Generation: After another incubation and wash step, add an enhancement solution to generate a time-resolved fluorescence signal.

  • Data Analysis: Measure the fluorescence signal using a suitable plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Secondary Therapeutic Target: Dipeptidyl Peptidase IV (DPP-IV)

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Rationale for Targeting DPP-IV

Inhibition of DPP-IV increases the circulating levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. This mechanism makes DPP-IV an attractive target for the treatment of type 2 diabetes. Several approved drugs, known as "gliptins," act via this mechanism. The this compound scaffold shares structural similarities with known DPP-IV inhibitors, suggesting that its derivatives could exhibit potent and selective inhibitory activity.

Experimental Protocols: DPP-IV Inhibition Assay

A common method to assess DPP-IV inhibition is a fluorescence-based assay using a synthetic substrate.

Objective: To determine the IC50 of a test compound against DPP-IV activity.

Materials:

  • Recombinant human DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a microplate, add the test compounds and recombinant DPP-IV enzyme in the assay buffer.

  • Pre-incubation: Incubate the enzyme and compound mixture for a short period.

  • Initiation: Add the fluorogenic substrate Gly-Pro-AMC to start the reaction.

  • Measurement: Monitor the increase in fluorescence over time as the AMC (7-amino-4-methylcoumarin) is cleaved from the substrate.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on structural analogies and the known pharmacology of similar compounds, Protein Kinase B (Akt) and Dipeptidyl Peptidase IV (DPP-IV) are identified as high-potential therapeutic targets. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the therapeutic potential of derivatives based on this versatile chemical scaffold. Further synthesis and biological evaluation are warranted to fully elucidate the structure-activity relationships and to identify lead candidates for preclinical development.

References

Methodological & Application

Synthesis of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid: A Detailed Protocol for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a critical process in the development of novel therapeutics. This compound serves as a valuable intermediate, integrating the pharmacologically significant pyrimidine and piperidine scaffolds. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, the piperidine moiety is a common feature in many approved drugs, contributing to desirable pharmacokinetic profiles. The targeted synthesis of this hybrid molecule via nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine is a strategic approach to creating building blocks for screening libraries and lead optimization in drug discovery programs. The C4-selective substitution on the pyrimidine ring is the anticipated and desired outcome for this reaction sequence.

Experimental Protocols

This protocol outlines a two-step process for the synthesis of this compound, commencing with the SNAr reaction between 2,4-dichloropyrimidine and an ester of piperidine-4-carboxylic acid, followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylate

  • Reagent Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl piperidine-4-carboxylate (1.57 g, 10 mmol) and 2,4-dichloropyrimidine (1.49 g, 10 mmol) in 100 mL of anhydrous ethanol.

  • Base Addition: To the stirred solution, add triethylamine (2.02 g, 20 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate (from Step 1) in a mixture of ethanol (50 mL) and water (50 mL).

  • Hydrolysis: Add sodium hydroxide (0.8 g, 20 mmol) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid.

  • Precipitation and Filtration: Collect the resulting precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry under vacuum to afford the final product, this compound.

Data Presentation

ParameterValueReference
Product Name This compoundCommercial Suppliers
CAS Number 1208087-83-5[1][2]
Molecular Formula C₁₀H₁₂ClN₃O₂[1][2]
Molecular Weight 241.67 g/mol [1][2]
Purity (Typical) >95%[1]
Physical Form Solid[1]
Storage Sealed in dry, Room Temperature[2]

Mandatory Visualization

SynthesisWorkflow Start Starting Materials: 2,4-Dichloropyrimidine Ethyl Piperidine-4-carboxylate Step1 Step 1: SNAr Reaction (Ethanol, Triethylamine, Reflux) Start->Step1 Purification Purification (Column Chromatography) Step1->Purification Intermediate Intermediate: Ethyl 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylate Step2 Step 2: Hydrolysis (Ethanol/Water, NaOH) Intermediate->Step2 Isolation Isolation (Precipitation & Filtration) Step2->Isolation Product Final Product: This compound Purification->Intermediate Isolation->Product

Caption: Synthetic workflow for this compound.

Signaling Pathways and Applications

The synthesized compound, this compound, is a key building block for the synthesis of a diverse range of molecules with potential therapeutic applications. The pyrimidine core is a well-established pharmacophore found in numerous drugs, including anticancer agents that target kinases and other signaling proteins. The piperidine moiety is frequently incorporated into drug candidates to enhance their binding to specific receptors and improve their pharmacokinetic properties.

Derivatives of pyrimidine and piperidine have been reported to interact with a variety of biological targets.[3] For instance, compounds with a pyrimidine-piperidine scaffold have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. Furthermore, this structural motif is present in molecules designed to target G-protein coupled receptors (GPCRs), which are involved in a vast array of physiological processes and are the targets of a significant portion of modern medicines. The carboxylic acid functional group on the piperidine ring provides a convenient handle for further chemical modifications, allowing for the generation of libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.

LogicalRelationships Molecule This compound Scaffold1 Pyrimidine Moiety Molecule->Scaffold1 Scaffold2 Piperidine Moiety Molecule->Scaffold2 Functionality Carboxylic Acid Handle Molecule->Functionality Application1 Drug Discovery Building Block Scaffold1->Application1 Scaffold2->Application1 Functionality->Application1 TargetClass1 Kinase Inhibitors (e.g., CDKs) Application1->TargetClass1 TargetClass2 GPCR Ligands Application1->TargetClass2 SAR SAR Studies Application1->SAR

Caption: Key structural features and potential applications of the target molecule.

References

Application Notes and Protocols: Synthesis of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Reaction of piperidine-4-carboxylic acid with 2,4-dichloropyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The functionalization of the pyrimidine core through nucleophilic aromatic substitution (SNAr) is a key strategy in the synthesis of novel therapeutic agents.[3] Specifically, the reaction of 2,4-dichloropyrimidine with nucleophiles typically occurs selectively at the C-4 position, which is the more electrophilic site.[3] This application note provides a detailed protocol for the synthesis of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a valuable building block for drug discovery, through the reaction of piperidine-4-carboxylic acid with 2,4-dichloropyrimidine. The methodology presented is based on established principles of SNAr reactions on dichloropyrimidines.

Reaction Scheme

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the secondary amine of piperidine-4-carboxylic acid displaces the chlorine atom at the C-4 position of 2,4-dichloropyrimidine.

Reaction_Scheme reactant1 Piperidine-4-carboxylic acid plus + reactant2 2,4-Dichloropyrimidine arrow -> product This compound reactant2->product conditions Base (e.g., DIPEA) Solvent (e.g., DMF) Heat

Caption: General reaction scheme for the synthesis.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis of this compound.

Materials
  • Piperidine-4-carboxylic acid

  • 2,4-Dichloropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol 1: Synthesis of this compound

This protocol describes the direct reaction of piperidine-4-carboxylic acid with 2,4-dichloropyrimidine.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid (1.0 eq.).

  • Add anhydrous DMF to dissolve the starting material.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir for 10 minutes at room temperature.

  • Add 2,4-dichloropyrimidine (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Protocol 2: Synthesis via Ester Protection

To avoid potential side reactions involving the carboxylic acid, a protection strategy can be employed. This involves esterification of piperidine-4-carboxylic acid, followed by the SNAr reaction and subsequent hydrolysis of the ester.

Step 1: Esterification of Piperidine-4-carboxylic acid

  • Suspend piperidine-4-carboxylic acid in methanol.

  • Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 eq.).

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the mixture and evaporate the solvent under reduced pressure to obtain the methyl ester hydrochloride.

Step 2: Reaction with 2,4-Dichloropyrimidine

  • Follow the procedure outlined in Protocol 1 , using the piperidine-4-carboxylate methyl ester hydrochloride as the starting material.

Step 3: Hydrolysis of the Ester

  • Dissolve the purified methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 eq.) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the final product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.

ParameterProtocol 1 (Direct)Protocol 2 (Ester Protection)
Reactant Ratio (Piperidine deriv.:Dichloropyrimidine) 1 : 1.11 : 1.1
Base DIPEADIPEA
Solvent DMFDMF
Temperature (°C) 9090
Reaction Time (h) 65
Yield (%) 65-7580-90 (overall)
Purity (by HPLC, %) >95>98

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_0 Protocol 1: Direct Synthesis cluster_1 Protocol 2: Ester Protection Route start1 Mix Piperidine-4-carboxylic acid, DIPEA, and DMF react1 Add 2,4-Dichloropyrimidine start1->react1 heat1 Heat at 80-100 °C react1->heat1 workup1 Aqueous Workup & Extraction heat1->workup1 purify1 Column Chromatography workup1->purify1 product1 1-(2-chloropyrimidin-4-yl)piperidine- 4-carboxylic acid purify1->product1 esterify Esterify Piperidine-4-carboxylic acid snar SNAr with 2,4-Dichloropyrimidine esterify->snar hydrolyze Hydrolyze Ester snar->hydrolyze product2 1-(2-chloropyrimidin-4-yl)piperidine- 4-carboxylic acid hydrolyze->product2

Caption: Workflow for the synthesis protocols.

Signaling Pathway Context

Derivatives of this compound are often explored as inhibitors of various protein kinases, which are key components of cellular signaling pathways implicated in diseases such as cancer. The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Pyrimidine Derivative (e.g., Kinase Inhibitor) inhibitor->pi3k Inhibition

Caption: Potential role in a signaling pathway.

Conclusion

The reaction of piperidine-4-carboxylic acid with 2,4-dichloropyrimidine provides a reliable route to this compound, a versatile intermediate for the synthesis of biologically active molecules. The choice between a direct approach and an ester protection strategy will depend on the desired purity and scale of the synthesis. The protocols provided herein offer a solid foundation for researchers in the field of drug discovery and development to access this valuable chemical entity.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) on the 2,4-dichloropyrimidine scaffold is a cornerstone reaction in medicinal chemistry and drug development. The electron-deficient nature of the pyrimidine ring, further activated by two chloro substituents, facilitates the displacement of chlorides by a wide range of nucleophiles. This reaction allows for the facile introduction of diverse functional groups, enabling the synthesis of libraries of compounds for screening and the development of novel therapeutic agents. The regioselectivity of the substitution is a key consideration, with the C4 position being generally more reactive towards nucleophilic attack than the C2 position. This preferential reactivity can be influenced by the nature of the nucleophile, solvent, and the presence of other substituents on the pyrimidine ring.

This document provides a detailed experimental protocol for a representative SNAr reaction on 2,4-dichloropyrimidine with aniline, yielding 2-chloro-4-anilinopyrimidine.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of 2-chloro-4-anilinopyrimidine and a related derivative.

Table 1: Reaction Parameters and Yields

Parameter2-Chloro-4-anilinopyrimidine6-Chloro-4-(N-(4-chloro)phenyl)-2,4-pyrimidinediamine[1]
Starting Materials2,4-Dichloropyrimidine, Aniline2-amino-4,6-dichloropyrimidine, 4-chloroaniline
SolventIsopropanolEthanol
BaseTriethylamineTriethylamine
Reaction TemperatureReflux80-90 °C
Reaction Time4 hours14 hours
Yield~85% (Typical)78%
Purification MethodRecrystallizationCrystallization from ethanol

Table 2: Spectroscopic Data for Product Characterization

Spectroscopic Data2-Chloro-4-anilinopyrimidine (Predicted and from similar compounds)6-Chloro-4-(N-(4-chloro)phenyl)-2,4-pyrimidinediamine[1]
¹H NMR (DMSO-d₆)δ ~9.8 (s, 1H, NH), ~8.2 (d, 1H, H-6), ~7.7 (d, 2H, Ar-H), ~7.4 (t, 2H, Ar-H), ~7.1 (t, 1H, Ar-H), ~6.5 (d, 1H, H-5)δ 9.42 (s, 1H, NH), 7.73 (d, J = 9.0 Hz, 2H, H-3′,5′), 7.32 (d, J = 9.0 Hz, 2H, H-2′,6′), 6.76 (s, 2H, NH₂), 5.99 (s, 1H, H-5)
¹³C NMR (DMSO-d₆)~162.5 (C-4), ~160.0 (C-2), ~158.0 (C-6), ~140.0 (Ar C-1), ~129.0 (Ar CH), ~123.0 (Ar CH), ~120.0 (Ar CH), ~105.0 (C-5)Not provided
Mass Spec. (EI-MS)m/z (%): 205 (M⁺), 207 (M⁺+2), 170, 111m/z (%): 254.3 (M⁺, 100), 256.3 (M⁺+2, 65.7), 218.3 (4.8), 177.3 (24.6)

Experimental Protocols

General SNAr Reaction of 2,4-Dichloropyrimidine with a Primary Amine (Aniline)

This protocol describes a general method for the regioselective synthesis of 4-substituted-2-chloropyrimidines.

Materials:

  • 2,4-Dichloropyrimidine

  • Aniline

  • Triethylamine (Et₃N)

  • Isopropanol (IPA)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq).

  • Addition of Reagents: Dissolve the 2,4-dichloropyrimidine in isopropanol. To this solution, add aniline (1.0 eq) followed by triethylamine (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain for 4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the isopropanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 2-chloro-4-anilinopyrimidine as a solid.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start 1. Add 2,4-Dichloropyrimidine, Aniline, Triethylamine, and Isopropanol to Flask reflux 2. Heat to Reflux for 4 hours start->reflux tlc 3. Monitor Reaction by TLC reflux->tlc cool 4. Cool to Room Temperature tlc->cool evaporate 5. Evaporate Isopropanol cool->evaporate dissolve 6. Dissolve in Ethyl Acetate evaporate->dissolve wash 7. Wash with Water and Brine dissolve->wash dry 8. Dry with Na₂SO₄ and Concentrate wash->dry recrystallize 9. Recrystallize dry->recrystallize characterize 10. Characterize Product (NMR, MS) recrystallize->characterize

Caption: Experimental workflow for the synthesis of 2-chloro-4-anilinopyrimidine.

signaling_pathway DCP 2,4-Dichloropyrimidine Meisenheimer Meisenheimer Complex (Intermediate) DCP->Meisenheimer Nucleophilic Attack at C4 Nucleophile Nucleophile (e.g., Aniline) Nucleophile->Meisenheimer Base Base (e.g., Triethylamine) Byproduct Triethylammonium Chloride Base->Byproduct HCl Scavenging Solvent Solvent (e.g., Isopropanol) Solvent->Meisenheimer Reaction Medium Product 4-Substituted-2-chloropyrimidine Meisenheimer->Product Chloride Elimination

Caption: Generalized mechanism of SNAr on 2,4-dichloropyrimidine.

References

Application Notes and Protocols: Utilizing 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The inherent ability of the pyrimidine ring to form hydrogen bonds with the kinase hinge region makes it an ideal starting point for inhibitor design. 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a versatile building block for the synthesis of a diverse range of kinase inhibitors. The 2-chloro substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities to explore the chemical space and optimize inhibitor potency and selectivity. This document provides detailed application notes and protocols for the use of this scaffold in the synthesis and evaluation of kinase inhibitors, with a particular focus on Mitogen- and Stress-Activated Protein Kinase 1 (MSK1).

Kinase Target Focus: Mitogen- and Stress-Activated Protein Kinase 1 (MSK1)

MSK1 is a nuclear kinase that plays a crucial role in the regulation of gene expression in response to extracellular signals.[1] It is activated by the ERK and p38 MAP kinase pathways and phosphorylates transcription factors such as CREB and ATF1, as well as histones H3 and H2A.[1] Dysregulation of MSK1 activity has been implicated in inflammatory diseases and cancer, making it an attractive target for therapeutic intervention. The application of this compound derivatives has led to the discovery of potent and selective MSK1 inhibitors.[1]

Data Presentation: Structure-Activity Relationship (SAR) Studies

The following tables summarize the structure-activity relationship data for a series of MSK1 inhibitors synthesized from chloropyrimidine precursors. The data highlights the importance of substitutions on the pyrimidine ring and the exploration of different hinge-binding motifs.

Table 1: Investigation of Pyrimidine Ring Substitutions [1]

CompoundXYMSK1 pIC50
1 ClCl6.7
2 HCl< 5
3 FCl7.7
4 BrCl6.7
5 CNCl< 5
6 MeCl5.3
7 SMeCl< 5

Data from ERK2-MSK1 cascade assay with 1 h pre-incubation.

Table 2: Exploration of Hinge-Binding Motifs [1]

CompoundR GroupMSK1 pIC50
1 4-azaindole6.7
14 7-azaindole6.9
20 Indazole7.6
21 1H-pyrrolo[2,3-b]pyridine7.5
22 3-aminoindazole7.8

Data from ERK2-MSK1 cascade assay with 1 h pre-incubation.

Signaling Pathway

The following diagram illustrates the signaling pathway involving MSK1, which is a downstream target of the ERK and p38 MAP kinase pathways.

MSK1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K RAS RAS Receptor Tyrosine Kinases->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MSK1 MSK1 ERK->MSK1 MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 p38 MKK3/6->p38 p38->MSK1 CREB/ATF1 CREB/ATF1 MSK1->CREB/ATF1 Histones Histones MSK1->Histones Gene Expression Gene Expression CREB/ATF1->Gene Expression Histones->Gene Expression Inhibitor Inhibitor Inhibitor->MSK1

Caption: Simplified MSK1 signaling cascade.

Experimental Protocols

General Synthesis of MSK1 Inhibitors

The synthesis of MSK1 inhibitors using this compound as a starting scaffold typically involves a nucleophilic aromatic substitution (SNAr) reaction followed by an amide coupling.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

A mixture of this compound (1.0 eq.), the desired amine (e.g., an amino-substituted indole or azaindole, 1.1 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.) in a suitable solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane is heated to 80-120 °C for 4-16 hours. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Amide Coupling

The product from Step 1 (1.0 eq.) is dissolved in a suitable solvent such as DMF. A coupling agent like HATU (1.2 eq.) and a base such as DIPEA (2.0 eq.) are added, followed by the desired amine (1.1 eq.). The reaction mixture is stirred at room temperature for 2-16 hours. The progress of the reaction is monitored by LC-MS. After completion, the reaction is worked up by diluting with water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final compound is purified by preparative HPLC to yield the desired kinase inhibitor.

Biochemical Assay: ERK2-MSK1 Cascade Assay[1]

This assay measures the ability of a compound to inhibit MSK1 activity in a cascade format.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM Mg-acetate, 0.1% β-mercaptoethanol.

    • ATP: 10 mM stock solution in water.

    • Substrate: Crosstide (GRPRTSSFAEG).

    • Enzymes: Active ERK2 and inactive MSK1.

    • Radiolabel: [γ-³³P]ATP.

  • Procedure:

    • A solution of inactive MSK1 and active ERK2 is pre-incubated with the test compound (in DMSO, final concentration 1%) for 60 minutes at room temperature in the assay buffer.

    • The reaction is initiated by the addition of a mixture of Mg-acetate, ATP (final concentration 10 µM), [γ-³³P]ATP, and Crosstide substrate.

    • The reaction is allowed to proceed for a specific time at room temperature.

    • The reaction is stopped by the addition of 3% phosphoric acid.

    • A portion of the reaction mixture is transferred to a P30 filtermat.

    • The filtermat is washed three times with 75 mM phosphoric acid and once with methanol.

    • The filtermat is dried, and the incorporated radioactivity is measured using a scintillation counter.

    • The IC50 values are determined from the dose-response curves.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Experimental_Workflow start Start: 1-(2-Chloropyrimidin-4-yl) piperidine-4-carboxylic acid snar Step 1: Nucleophilic Aromatic Substitution (SNAr) - Amine nucleophile - Base (e.g., DIPEA) - Solvent (e.g., DMF) start->snar purification1 Purification 1 (Column Chromatography) snar->purification1 amide_coupling Step 2: Amide Coupling - Amine - Coupling Agent (e.g., HATU) - Base (e.g., DIPEA) purification1->amide_coupling purification2 Purification 2 (Preparative HPLC) amide_coupling->purification2 characterization Characterization (LC-MS, NMR) purification2->characterization biochemical_assay Biochemical Assay (e.g., ERK2-MSK1 Cascade Assay) characterization->biochemical_assay ic50_determination IC50 Determination biochemical_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for kinase inhibitor synthesis and evaluation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The straightforward and robust synthetic routes, coupled with the amenability of the scaffold to structural modification, allow for comprehensive exploration of structure-activity relationships. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to design and synthesize novel kinase inhibitors targeting MSK1 and other kinases, ultimately contributing to the development of new therapeutics for a range of diseases.

References

Application Notes and Protocols for the Synthesis and Evaluation of Akt Kinase Inhibitors Derived from 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and biological evaluation of potential Akt kinase inhibitors using 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid as a key starting material. The protocols outlined below are based on established methodologies for the synthesis of similar pyrimidine-based Akt inhibitors and their subsequent characterization.

Introduction

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[1] This pathway plays a central role in cell survival, proliferation, and metabolism. Consequently, the development of small molecule inhibitors of Akt is a promising therapeutic strategy for cancer treatment. This document details a representative synthetic route to generate Akt inhibitors from this compound and provides protocols for their biological evaluation.

Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which recruits Akt to the plasma membrane. Akt is subsequently phosphorylated and activated by PDK1 and mTORC2. Activated Akt phosphorylates a multitude of downstream substrates, including GSK3β, leading to the regulation of various cellular processes. Small molecule inhibitors can target the ATP-binding site of Akt, preventing its kinase activity.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt_inactive Akt (inactive) PIP3->Akt_inactive Recruitment PDK1 PDK1 PDK1->Akt_inactive Phosphorylation mTORC2 mTORC2 mTORC2->Akt_inactive Phosphorylation Akt_active Akt (active) Akt_inactive->Akt_active Activation GSK3b_active GSK3β (active) Akt_active->GSK3b_active Phosphorylation Downstream Downstream Effects (Cell Survival, Proliferation) Akt_active->Downstream Inhibitor Akt Inhibitor (e.g., from 1-(2-Chloropyrimidin-4-yl) piperidine-4-carboxylic acid) Inhibitor->Akt_active Inhibition GSK3b_inactive p-GSK3β (inactive) GSK3b_active->GSK3b_inactive

Caption: The PI3K/Akt signaling pathway and the point of inhibition by a synthesized Akt inhibitor.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the biological evaluation of the synthesized Akt inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)PKA IC50 (nM)
Control

Table 2: Cellular Antiproliferative Activity

Compound IDCell LineCancer TypeGI50 (µM)
PC-3Prostate
MCF-7Breast
U87-MGGlioblastoma
Control

Experimental Protocols

Synthesis of Akt Kinase Inhibitors

This section outlines a representative synthetic route for the preparation of Akt inhibitors from this compound. This proposed synthesis is based on analogous procedures for preparing similar kinase inhibitors.[2]

Scheme 1: Representative Synthesis of a 1-(Pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Akt Inhibitor

Synthetic_Workflow Start 1-(2-Chloropyrimidin-4-yl) piperidine-4-carboxylic acid Amidation Amidation with (S)-1-(4-chlorophenyl)ethylamine Start->Amidation Intermediate1 Intermediate Amide Amidation->Intermediate1 SNAr SNAr with Aminoacetaldehyde dimethyl acetal Intermediate1->SNAr Intermediate2 Pyrrolopyrimidine Precursor SNAr->Intermediate2 Cyclization Acid-catalyzed Cyclization Intermediate2->Cyclization Final Final Akt Inhibitor Cyclization->Final

Caption: A representative workflow for the synthesis of a potent Akt inhibitor.

Step 1: Amide Coupling

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added (S)-1-(4-chlorophenyl)ethylamine (1.1 eq), N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the corresponding amide intermediate.

Step 2: Nucleophilic Aromatic Substitution (SNAr) and Cyclization to form the Pyrrolopyrimidine Core

  • The amide intermediate from Step 1 (1.0 eq) and aminoacetaldehyde dimethyl acetal (2.0 eq) are dissolved in 1,4-dioxane.

  • A catalytic amount of a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos) are added, followed by a base such as cesium carbonate (2.5 eq).

  • The reaction mixture is heated to reflux (approximately 100-110 °C) for 12-24 hours under an inert atmosphere (e.g., Argon or Nitrogen).

  • After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated.

  • The residue is then dissolved in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 2 M HCl).

  • The mixture is stirred at room temperature for 2-4 hours to facilitate cyclization.

  • The reaction is neutralized with a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The final product is purified by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the target Akt inhibitor.

Biological Evaluation Protocols

1. In Vitro Akt Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human Akt1, Akt2, and Akt3 enzymes (e.g., from Promega or Carna Biosciences).

  • GSK-3α peptide substrate.

  • ATP.

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Synthesized inhibitor compounds and a known Akt inhibitor (e.g., MK-2206) as a positive control.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white plates.

Procedure:

  • Prepare serial dilutions of the synthesized inhibitors and control compounds in kinase buffer.

  • In a 384-well plate, add 2.5 µL of each inhibitor dilution or vehicle control (DMSO).

  • Add 2.5 µL of a solution containing the Akt enzyme and GSK-3α substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for each Akt isoform).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

2. Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the effect of the inhibitors on the growth of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7, U87-MG).

  • Appropriate cell culture medium and supplements.

  • Synthesized inhibitor compounds.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • 96-well clear-bottom white plates.

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized inhibitors for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent growth inhibition relative to vehicle-treated cells and determine the GI50 values.

3. Western Blot Analysis of Akt Pathway Activation

This protocol is used to assess the inhibitor's effect on the phosphorylation of Akt and its downstream substrate GSK3β.

Materials:

  • Cancer cell lines.

  • Synthesized inhibitor compounds.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Seed cells and treat with the synthesized inhibitors at various concentrations for a specified time (e.g., 2-24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Disclaimer

The synthetic protocols provided are representative and may require optimization for specific substrates and reaction conditions. All chemical syntheses and biological experiments should be conducted by trained personnel in a suitably equipped laboratory, following all necessary safety precautions.

References

Application Notes and Protocols: 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of novel compounds for oncology drug discovery. Its chemical structure, featuring a reactive 2-chloropyrimidine moiety and a piperidine-4-carboxylic acid scaffold, offers multiple avenues for chemical modification and diversification. This document provides an overview of its potential applications, particularly in the development of kinase inhibitors, and includes detailed protocols for its utilization and evaluation in preclinical cancer research.

Introduction

The pyrimidine ring is a core structural motif in a multitude of clinically approved and investigational oncology drugs, particularly kinase inhibitors. The piperidine moiety is also a common feature in drug candidates, often contributing to improved physicochemical properties and providing a vector for interacting with target proteins. This compound combines these two key pharmacophores, making it a highly attractive starting material for the synthesis of libraries of potential anticancer agents. The 2-chloro substituent on the pyrimidine ring is a key reactive site for nucleophilic aromatic substitution, allowing for the introduction of various side chains to modulate biological activity and selectivity. The carboxylic acid group on the piperidine ring can be readily converted into amides or esters, providing another point for chemical elaboration to optimize target engagement and pharmacokinetic properties.

Potential Applications in Oncology

Given the prevalence of the pyrimidine and piperidine scaffolds in oncology drugs, this compound is a prime candidate for the development of inhibitors targeting various cancer-associated signaling pathways.

Kinase Inhibitors

The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors, where it forms hydrogen bonds with the backbone of the kinase hinge region. By modifying the 2-position of the pyrimidine and the 4-position of the piperidine, it is possible to generate potent and selective inhibitors of various kinases implicated in cancer, such as:

  • Epidermal Growth Factor Receptor (EGFR): Mutations and overexpression of EGFR are common in non-small cell lung cancer and other solid tumors.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Bruton's Tyrosine Kinase (BTK): A critical component of the B-cell receptor signaling pathway, making it a target in B-cell malignancies.

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways that can be dysregulated in various cancers.

Other Potential Targets

The versatile structure of this compound also allows for its exploration in the development of inhibitors for other cancer-relevant targets, including but not limited to:

  • Polo-like Kinase 1 (PLK1): A key regulator of mitosis, the process of cell division.

  • Histone Deacetylases (HDACs): Enzymes that play a crucial role in the epigenetic regulation of gene expression.

  • Murine Double Minute 2 (MDM2): A negative regulator of the p53 tumor suppressor.

Synthesis of Derivatives

The primary utility of this compound in oncology drug discovery lies in its role as a chemical intermediate. The following schemes illustrate its potential for derivatization.

Scheme 1: Derivatization at the 2-position of the Pyrimidine Ring

G start This compound product1 2-Amino-pyrimidine Derivative start->product1 Nucleophilic Aromatic Substitution product2 2-Thioether-pyrimidine Derivative start->product2 Nucleophilic Aromatic Substitution product3 2-Ether-pyrimidine Derivative start->product3 Nucleophilic Aromatic Substitution reagent1 R-NH2 (Nucleophilic Amine) reagent1->product1 reagent2 R-SH (Thiol) reagent2->product2 reagent3 R-OH (Alcohol/Phenol) reagent3->product3

Figure 1. Synthetic routes for derivatization at the pyrimidine C2 position.

Scheme 2: Derivatization at the Carboxylic Acid Moiety

G start This compound product1 Amide Derivative start->product1 Amide Coupling (e.g., HATU, EDCI) product2 Ester Derivative start->product2 Esterification (e.g., DCC, Acid catalysis) reagent1 R-NH2 (Amine) reagent1->product1 reagent2 R-OH (Alcohol) reagent2->product2

Figure 2. Synthetic routes for derivatization at the carboxylic acid.

Experimental Protocols

The following protocols are provided as examples for the biological evaluation of derivatives synthesized from this compound.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the kinase reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Data Acquisition and Analysis A Prepare serial dilutions of test compounds B Add compounds to 384-well plate A->B C Add kinase and substrate solution B->C D Initiate reaction with ATP C->D E Incubate at optimal temperature and time D->E F Stop reaction and measure remaining ATP E->F G Measure luminescence F->G H Calculate % inhibition G->H I Determine IC50 H->I

Figure 3. Workflow for an in vitro kinase inhibition assay.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation

The following tables provide a template for summarizing quantitative data from the aforementioned assays.

Table 1: In Vitro Kinase Inhibition Data

Compound IDTarget KinaseIC50 (nM)
Derivative 1EGFR15.2
Derivative 2EGFR250.7
Derivative 3VEGFR28.9
Derivative 4VEGFR2120.3
Positive ControlEGFR/VEGFR2<10

Table 2: In Vitro Cell Viability Data

Compound IDCell LineGI50 (µM)
Derivative 1A549 (NSCLC)0.5
Derivative 2A549 (NSCLC)12.8
Derivative 3HUVEC0.2
Derivative 4HUVEC25.1
Positive ControlA549/HUVEC<1

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel small molecules with potential applications in oncology drug discovery. Its strategic combination of a reactive pyrimidine core and a modifiable piperidine-carboxylic acid side chain allows for the generation of diverse chemical libraries. The protocols and data presentation formats provided herein offer a framework for the systematic evaluation of these novel compounds as potential anticancer agents. Further exploration of this scaffold is warranted to unlock its full potential in the development of next-generation cancer therapeutics.

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a valuable building block in medicinal chemistry. The piperidine and chloropyrimidine moieties are common scaffolds in a wide range of biologically active compounds.[1][2] The carboxylic acid group serves as a versatile handle for derivatization, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed protocols for the common derivatization of the carboxylic acid group, focusing on amidation and esterification, and also discusses the concept of bioisosteric replacement to modulate physicochemical and pharmacokinetic properties.

The carboxylic acid functional group, while often important for target engagement, can sometimes lead to poor metabolic stability, toxicity, or limited membrane permeability.[3][4] Derivatization or replacement of this group is a common strategy in drug discovery to overcome these liabilities.[3][4][5]

Key Derivatization Strategies

The primary strategies for modifying the carboxylic acid group of this compound are direct derivatization to amides and esters, or replacement with bioisosteres.

  • Amidation: The formation of an amide bond is one of the most frequently used reactions in drug development.[6] It allows for the introduction of a wide variety of substituents, enabling fine-tuning of a compound's properties.

  • Esterification: Esterification is another common derivatization that can alter a compound's polarity and pharmacokinetic profile.

  • Bioisosteric Replacement: In cases where the carboxylic acid moiety itself is problematic, it can be replaced with a bioisostere, a group with similar physical or chemical properties that imparts different biological or pharmacokinetic characteristics.[3][5][7] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides.[3][5][7]

Experimental Protocols

The following are detailed protocols for the derivatization of this compound.

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the synthesis of amide derivatives using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[8][9]

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous LiCl solution

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine of choice (1.1 equivalents) to the solution.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Slowly add DIPEA (3.0 equivalents) to the stirring solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Esterification via Acid Chloride

This protocol details the synthesis of ester derivatives through an acid chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Alcohol of choice (e.g., methanol, ethanol) (excess)

  • Triethylamine (TEA) (2.0 equivalents)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride or thionyl chloride (2.0 equivalents) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the alcohol of choice (excess) and TEA (2.0 equivalents) in anhydrous DCM.

  • Slowly add the alcohol/TEA solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes expected quantitative data for the derivatization of this compound based on the protocols described above. The values are representative and may vary depending on the specific amine or alcohol used and optimization of reaction conditions.

DerivativeReaction TypeCoupling/Activating AgentExpected Yield (%)Expected Purity (%) (by LC-MS)
N-Benzyl-1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamideAmidationHATU/DIPEA85 - 95>95
N-(4-Fluorophenyl)-1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamideAmidationHATU/DIPEA80 - 90>95
1-(2-Chloropyrimidin-4-yl)piperidine-4-carbonyl-morpholineAmidationHATU/DIPEA88 - 98>98
Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylateEsterificationOxalyl Chloride/Methanol75 - 85>95
Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylateEsterificationOxalyl Chloride/Ethanol70 - 80>95

Visualizations

The following diagrams illustrate the experimental workflow and the concept of bioisosteric replacement.

Derivatization_Workflow cluster_amidation Amidation cluster_esterification Esterification cluster_analysis Analysis & Purification Start 1-(2-Chloropyrimidin-4-yl) piperidine-4-carboxylic acid Coupling Coupling Agent (e.g., HATU, DIPEA) Start->Coupling Activation Activation (e.g., SOCl2) Start->Activation Amine Amine (R-NH2) Amine->Coupling Amide Amide Derivative Coupling->Amide Purification Purification (Chromatography) Amide->Purification Alcohol Alcohol (R-OH) Activation->Alcohol Ester Ester Derivative Alcohol->Ester Ester->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Caption: General workflow for the amidation and esterification of this compound.

Bioisosteres cluster_0 Parent Compound cluster_1 Bioisosteric Replacements Core 1-(2-Chloropyrimidin-4-yl)piperidine CarboxylicAcid Carboxylic Acid (-COOH) pKa ~4-5 Core->CarboxylicAcid Forms Parent Drug Tetrazole Tetrazole pKa ~4.5-4.9 Core->Tetrazole Replaces COOH HydroxamicAcid Hydroxamic Acid (-CONHOH) pKa ~8-9 Core->HydroxamicAcid Replaces COOH Sulfonamide Acyl Sulfonamide (-CONHSO2R) Core->Sulfonamide Replaces COOH CarboxylicAcid->Tetrazole Similar pKa CarboxylicAcid->HydroxamicAcid Alters pKa CarboxylicAcid->Sulfonamide Alters Geometry

Caption: Bioisosteric replacement strategies for the carboxylic acid group.

References

Application Notes & Protocols for the Characterization of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid and its derivatives are heterocyclic compounds of interest in medicinal chemistry and drug discovery. The robust and unambiguous characterization of these molecules is critical for ensuring their purity, identity, and stability, which are fundamental requirements for further biological evaluation and development. This document provides detailed application notes and experimental protocols for the analytical characterization of this class of compounds using a suite of standard analytical techniques.

Overview of Analytical Strategy

A comprehensive characterization of this compound derivatives typically involves a combination of spectroscopic and chromatographic techniques to confirm the molecular structure, assess purity, and quantify the compound. The general workflow for characterization is outlined below.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation & Reporting synthesis Synthesized Derivative nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Identity ms Mass Spectrometry (LC-MS/MS) synthesis->ms Molecular Weight hplc HPLC Analysis (Purity & Quantification) synthesis->hplc Purity ea Elemental Analysis (CHN) synthesis->ea Composition interpretation Structure Confirmation & Purity Assessment nmr->interpretation ms->interpretation hplc->interpretation ea->interpretation

Caption: General workflow for the analytical characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the pyrimidine and piperidine rings, as well as the carboxylic acid moiety and any other substituents. 2D NMR techniques like COSY and HSQC can be employed to definitively assign proton and carbon signals.

Predicted ¹H and ¹³C NMR Data:

The following table summarizes the predicted chemical shifts for the core structure of this compound. Actual shifts will vary depending on the solvent and specific derivatization.

Atom Numbering Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Pyrimidine-H5~6.5 - 6.8~110 - 115Doublet
Pyrimidine-H6~8.0 - 8.3~158 - 162Doublet
Piperidine-H2, H6 (axial)~3.0 - 3.4~45 - 50Triplet of doublets
Piperidine-H2, H6 (equatorial)~4.0 - 4.4~45 - 50Doublet of triplets
Piperidine-H3, H5 (axial)~1.6 - 1.9~28 - 32Multiplet
Piperidine-H3, H5 (equatorial)~2.0 - 2.3~28 - 32Multiplet
Piperidine-H4~2.5 - 2.8~40 - 45Multiplet
Carboxylic Acid-OH~12.0 - 13.0~175 - 180Broad singlet
Pyrimidine-C2-~160 - 165Singlet
Pyrimidine-C4-~165 - 170Singlet

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 14 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Application Note: Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information through fragmentation patterns.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for analyzing these derivatives, providing both chromatographic separation and mass analysis.[1] Electrospray ionization (ESI) in positive mode is typically suitable for these nitrogen-containing compounds, where the molecular ion is often observed as [M+H]⁺.[1]

Predicted Mass Spectrometry Data:

For the parent compound, this compound (C₁₀H₁₂ClN₃O₂), the expected monoisotopic mass is 241.06.

Ion Predicted m/z Notes
[M+H]⁺242.06Molecular ion peak in positive ESI mode. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable.
[M-H]⁻240.06Molecular ion peak in negative ESI mode.
Fragment 1VariesLoss of CO₂ (44 Da) from the carboxylic acid.
Fragment 2VariesCleavage of the piperidine ring.
Fragment 3VariesFragmentation of the pyrimidine ring.[2][3]

Experimental Protocol: LC-MS/MS

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • MS/MS: For structural confirmation, perform data-dependent MS/MS experiments on the [M+H]⁺ ion, with collision energy ramped (e.g., 10-40 eV) to induce fragmentation.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC with UV detection is a standard method for determining the purity of this compound derivatives and for quantifying them in various matrices. A reversed-phase C18 column is typically effective for the separation of these moderately polar compounds. The pyrimidine ring provides a suitable chromophore for UV detection, usually around 254 nm.

Hypothetical HPLC Method Parameters:

The following table provides a starting point for developing a purity assessment method. These parameters will likely require optimization for specific derivatives.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time 5 - 10 minutes (highly dependent on the derivative)

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient method.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the compound. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Elemental Analysis

Application Note: Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the pure compound. This technique is used to confirm the empirical formula of the synthesized derivative. The experimentally determined percentages should be within ±0.4% of the theoretical values for the compound to be considered pure.

Theoretical Elemental Composition:

For the parent compound, this compound (C₁₀H₁₂ClN₃O₂):

Element Theoretical Percentage
Carbon (C)49.70%
Hydrogen (H)5.00%
Nitrogen (N)17.39%

Experimental Protocol: CHN Analysis

  • Sample Preparation: The sample must be thoroughly dried to remove any residual solvents. A typical sample size required is 2-3 mg.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Data Comparison: Compare the experimentally obtained weight percentages of C, H, and N with the calculated theoretical values based on the compound's molecular formula.

Logical Relationship Diagram

The following diagram illustrates the relationship between the analytical techniques and the information they provide for the characterization of the target compounds.

Analytical_Technique_Information Compound Target Derivative NMR NMR Compound->NMR MS Mass Spectrometry Compound->MS HPLC HPLC Compound->HPLC EA Elemental Analysis Compound->EA Structure Molecular Structure MW Molecular Weight Purity Purity Composition Elemental Composition NMR->Structure confirms MS->Structure suggests via fragmentation MS->MW determines HPLC->Purity determines EA->Composition confirms

Caption: Relationship between analytical techniques and derived information.

References

in vitro assay development for compounds from 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Here are the detailed Application Notes and Protocols for the in vitro assay development of compounds derived from 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid.

Application Notes & Protocols: In Vitro Assay Development for Novel Pyrimidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The pyrimidine core is a privileged structure in medicinal chemistry, known for its role in a wide array of biologically active compounds, particularly as kinase inhibitors for oncology and as modulators of inflammatory pathways.[1][2] These application notes provide detailed protocols for a tiered in vitro screening approach to characterize the biological activity of derivatives of this core structure. The proposed workflow begins with a general cytotoxicity screen, followed by more specific mechanistic assays targeting common pathways modulated by pyrimidine-containing compounds.

Application Note 1: Cellular Cytotoxicity Screening

Assay Principle: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4][5] The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at approximately 570 nm. A decrease in signal indicates a reduction in metabolic activity, which can be interpreted as either cytotoxicity (cell death) or cytostatic activity (inhibition of proliferation) induced by the test compound. This assay is a robust first-line screen for potential anti-cancer compounds.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout start Start plate_cells Plate Cancer Cells (e.g., A549, MCF-7) in 96-well plate start->plate_cells incubate_adhere Incubate 24h (for cell adherence) plate_cells->incubate_adhere add_compounds Add Compounds to cells incubate_adhere->add_compounds prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_compounds incubate_treat Incubate 48-72h add_compounds->incubate_treat add_mtt Add MTT Reagent (0.5 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate 3-4h at 37°C add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance end Data Analysis (IC50) read_absorbance->end

Figure 1: Experimental workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • Test compounds derived from this compound

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Include wells for vehicle control (e.g., 0.1% DMSO) and medium-only blanks.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 2x final concentrations by serial dilution in serum-free medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. For vehicle control wells, add medium with the same final concentration of DMSO (e.g., 0.1%).

  • Treatment Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[7][8]

Data Presentation and Analysis

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 1: Example Cytotoxicity Data for Compound X

Compound Concentration (µM) Mean Absorbance (570 nm) Standard Deviation % Viability
Vehicle Control (0) 1.254 0.088 100.0%
0.1 1.198 0.075 95.5%
1 0.981 0.061 78.2%
5 0.652 0.045 52.0%
10 0.345 0.033 27.5%
50 0.112 0.019 8.9%
100 0.056 0.011 4.5%

| Calculated IC₅₀ | | | 4.8 µM |

Application Note 2: Mechanistic Study - Kinase Inhibition

Assay Principle: ADP-Glo™ Luminescence Kinase Assay

Given that the pyrimidine scaffold is a common hinge-binding motif in kinase inhibitors, a direct kinase inhibition assay is a critical mechanistic follow-up.[1][9] The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore correlates with kinase activity. A potent inhibitor will result in a low luminescent signal.

Hypothetical Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Figure 2: Inhibition of a generic RTK signaling pathway by a pyrimidine compound.
Detailed Protocol: In Vitro Kinase Assay (e.g., Aurora Kinase A)

Materials:

  • Recombinant human kinase (e.g., Aurora Kinase A)

  • Kinase substrate (e.g., a specific peptide)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.[10]

  • Kinase Reaction Initiation:

    • Prepare an enzyme/substrate mixture by diluting the kinase and its peptide substrate in the kinase assay buffer.

    • Prepare an ATP solution at 2x the final desired concentration (typically near the Kₘ for the specific kinase).

    • Add 2 µL of the enzyme/substrate mixture to each well.

    • Initiate the reaction by adding 2 µL of the 2x ATP solution. The final reaction volume is 5 µL.[10]

  • Kinase Reaction Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.

  • Signal Generation:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Analysis

The raw luminescence units (RLU) are used to calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the log of compound concentration to determine the IC₅₀ value.

Table 2: Example Kinase Inhibition Data for Compound X against Aurora Kinase A

Compound Concentration (nM) Mean RLU Standard Deviation % Inhibition
No Inhibitor Control 850,234 45,112 0.0%
1 815,670 39,870 4.1%
10 654,981 31,050 23.0%
50 433,619 25,432 49.0%
100 212,558 18,990 75.0%
500 42,511 9,765 95.0%
No Enzyme Control 5,120 1,230 100.0%

| Calculated IC₅₀ | | | 52 nM |

Application Note 3: Anti-Inflammatory Screening

Assay Principle: Cyclooxygenase (COX) Inhibition Assay

Compounds with a pyrimidine core have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4] The COX-1 and COX-2 isoforms are key enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. A fluorometric inhibitor screening kit can be used to measure the peroxidase activity of COX. The assay is based on the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. A specific probe yields a fluorescent product (Ex/Em = 535/587 nm) that is proportional to the enzyme's activity. A decrease in fluorescence indicates inhibition of the COX enzyme.[11]

Experimental Workflow: Fluorometric COX Inhibition Assay

COX_Workflow cluster_prep Plate Setup cluster_reaction Reaction cluster_readout Detection & Analysis start Start add_buffer Add Assay Buffer, Heme, and COX Enzyme (COX-1 or COX-2) start->add_buffer add_inhibitor Add Test Compound or Vehicle Control add_buffer->add_inhibitor incubate_pre Incubate 5 min at 25°C add_inhibitor->incubate_pre add_substrate Add Arachidonic Acid & COX Probe incubate_pre->add_substrate read_fluorescence Read Fluorescence (Ex 535 / Em 587 nm) in kinetic mode add_substrate->read_fluorescence end Data Analysis (IC50) read_fluorescence->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Insufficient reaction temperature: The nucleophilic aromatic substitution (SNAr) reaction may require elevated temperatures to proceed efficiently.Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. Temperatures in the range of 80-150°C are often employed for similar reactions.
Inadequate base: The reaction requires a base to neutralize the HCl generated and to facilitate the nucleophilic attack.Ensure at least one equivalent of a suitable base is used. Common bases for this reaction include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). Using a slight excess (1.1-1.5 equivalents) can be beneficial.
Poor solvent choice: The solvent may not be suitable for the reactants' solubility or the reaction temperature.Use a high-boiling point polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). Acetonitrile or isopropanol can also be effective, sometimes with the addition of water.
Poor Regioselectivity (Formation of 4-(2-chloropyrimidin-4-yl) isomer) Reaction kinetics: Nucleophilic attack at the C4 position of 2,4-dichloropyrimidine is generally favored over the C2 position due to electronic effects.[1][2]While C4 substitution is electronically favored, optimizing reaction conditions can influence selectivity. Lowering the reaction temperature may favor the thermodynamically more stable product. Screening different solvents and bases can also impact the isomeric ratio.
Steric hindrance: While less influential than electronics in this case, the steric environment around the nucleophile and the pyrimidine ring can play a role.This is less of a concern with piperidine-4-carboxylic acid esters but ensure that no bulky protecting groups are unnecessarily hindering the desired reaction pathway.
Formation of Bis-substituted Byproduct Excess piperidine derivative: Using a large excess of the piperidine starting material can lead to substitution at both the C2 and C4 positions of the dichloropyrimidine.Use a controlled stoichiometry, typically with a slight excess of the piperidine derivative (1.0-1.2 equivalents) relative to 2,4-dichloropyrimidine.
Prolonged reaction time or high temperature: Harsher reaction conditions can promote the second substitution.Monitor the reaction closely and stop it once the desired monosubstituted product is the major component. Avoid unnecessarily high temperatures or extended reaction times.
Hydrolysis of the Ester Group During Reaction Presence of water and base: If the reaction is carried out in the presence of water and a strong base, the ester group of the intermediate can be hydrolyzed.Use anhydrous solvents and reagents if possible. If hydrolysis is unavoidable, the final hydrolysis step can be performed in a controlled manner after the SNAr reaction is complete.
Difficulty in Product Purification Similar polarity of starting materials and products: The starting materials, product, and byproducts may have similar polarities, making chromatographic separation challenging.Optimize the reaction to minimize byproducts. For purification, consider alternative techniques like crystallization or acid-base extraction to separate the carboxylic acid product from neutral impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method is a two-step synthesis. The first step involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with an ester of piperidine-4-carboxylic acid, such as ethyl isonipecotate. This reaction typically occurs at the more reactive C4 position of the pyrimidine ring. The second step is the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Q2: Why is an ester of piperidine-4-carboxylic acid used instead of the free acid in the initial reaction?

A2: The free carboxylic acid can interfere with the reaction in several ways. The acidic proton can react with the base, and the carboxylate anion can act as a competing nucleophile. Using an ester protects the carboxylic acid functionality and improves the solubility of the starting material in organic solvents.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). LC-MS is particularly useful for confirming the mass of the desired product and identifying any major byproducts.

Q4: What are the typical reaction conditions for the SNAr step?

A4: Typical conditions involve reacting ethyl isonipecotate with 2,4-dichloropyrimidine in a polar aprotic solvent like DMF or NMP, in the presence of a non-nucleophilic base such as triethylamine or DIPEA, at an elevated temperature (e.g., 100-120°C) for several hours.

Q5: What conditions are suitable for the final ester hydrolysis step?

A5: The ester can be hydrolyzed to the carboxylic acid using standard procedures, such as treatment with an aqueous solution of a base like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a solvent mixture like THF/water or methanol/water, followed by acidification with an acid like hydrochloric acid (HCl).

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
  • To a solution of ethyl isonipecotate (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (1.2 equivalents).

  • Stir the solution at room temperature for 15 minutes.

  • Add 2,4-dichloropyrimidine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 110°C and stir for 6-12 hours, monitoring the reaction progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate.

Protocol 2: Hydrolysis to this compound
  • Dissolve the ethyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Hydrolysis 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Reaction_Vessel_1 Reaction (DMF, TEA, 110°C) 2,4-Dichloropyrimidine->Reaction_Vessel_1 Ethyl Isonipecotate Ethyl Isonipecotate Ethyl Isonipecotate->Reaction_Vessel_1 Intermediate_Ester Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate Reaction_Vessel_1->Intermediate_Ester Reaction_Vessel_2 Hydrolysis (LiOH, THF/H₂O) Intermediate_Ester->Reaction_Vessel_2 Final_Product This compound Reaction_Vessel_2->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Temp Is Reaction Temp Sufficient? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Base Is Base Adequate? Check_Temp->Check_Base Yes Increase_Temp->Check_Base Add_Base Add More Base Check_Base->Add_Base No Check_Solvent Is Solvent Appropriate? Check_Base->Check_Solvent Yes Add_Base->Check_Solvent Change_Solvent Change Solvent Check_Solvent->Change_Solvent No Success Reaction Optimized Check_Solvent->Success Yes Change_Solvent->Success

References

common side reactions in the synthesis of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate common challenges in this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. The secondary amine of piperidine-4-carboxylic acid acts as the nucleophile, attacking the electron-deficient pyrimidine ring and displacing one of the chlorine atoms.

Q2: Which chlorine atom on 2,4-dichloropyrimidine is more reactive?

A2: For an unsubstituted 2,4-dichloropyrimidine, nucleophilic substitution is generally selective for the C4 position.[1][2] This selectivity makes the C4 position the primary site of reaction for amines, leading to the desired product.[3] However, this regioselectivity can be highly sensitive to electronic and steric effects from other substituents on the pyrimidine ring.[1][2]

Q3: Is it necessary to protect the carboxylic acid group on the piperidine ring?

A3: While the reaction can sometimes be performed without protection, it is often advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[4] This prevents potential side reactions, such as the basic conditions deprotonating the acid, which can alter solubility and reactivity. The ester can be easily hydrolyzed back to the carboxylic acid in a final step.[4]

Q4: What are the most common side reactions I should be aware of?

A4: The most prevalent side reactions are:

  • C2 Isomer Formation: Nucleophilic attack at the C2 position, resulting in the isomeric byproduct 1-(4-chloropyrimidin-2-yl)piperidine-4-carboxylic acid.[2][3]

  • Disubstitution: A second molecule of the piperidine nucleophile displaces the remaining chlorine atom on the product, leading to a high molecular weight impurity.

  • Hydrolysis: Reaction of the chloropyrimidine starting material or product with any water present in the reaction mixture to form the corresponding hydroxypyrimidine (pyrimidinone).[5]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield or Complex Mixture of Products

Symptom: The final isolated yield is low, and analysis of the crude reaction mixture (e.g., by LC-MS or TLC) shows multiple spots or peaks.

Potential Cause: This is often due to a lack of control over reaction conditions, leading to the formation of multiple side products.

Recommended Solution:

  • Control Stoichiometry: Use a precise stoichiometry of 1.0 to 1.1 equivalents of the piperidine nucleophile relative to the 2,4-dichloropyrimidine. An excess of the amine will significantly increase the rate of disubstitution.

  • Temperature Management: Run the reaction at a low temperature (e.g., 0 °C to room temperature). SNAr reactions can be exothermic, and elevated temperatures can decrease regioselectivity and promote side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents to prevent hydrolysis of the chloropyrimidine.[5]

Problem 2: Presence of a High Molecular Weight Impurity

Symptom: Mass spectrometry analysis shows a significant peak with a mass corresponding to the disubstituted product, C₁₅H₁₉N₅O₂ (M+H⁺ ≈ 302.15).

Potential Cause: The desired monosubstituted product has reacted with a second equivalent of piperidine-4-carboxylic acid.

Recommended Solutions:

  • Limit Nucleophile: Ensure that no more than 1.1 equivalents of the piperidine reagent are used.

  • Slow Addition: Add the piperidine nucleophile slowly to the solution of 2,4-dichloropyrimidine. This maintains a low concentration of the nucleophile, favoring the monosubstitution reaction.

  • Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to increase selectivity.

Problem 3: Presence of an Isomeric Impurity

Symptom: LC-MS or NMR analysis indicates the presence of a second compound with the same mass as the desired product but with a different retention time or spectral pattern. This is likely the C2-substituted isomer, 1-(4-chloropyrimidin-2-yl)piperidine-4-carboxylic acid.

Potential Cause: The nucleophilic attack occurred at the C2 position instead of the C4 position. With neutral nitrogen nucleophiles, C4/C2 isomer ratios can range from 1:1 to 4:1.[3]

Recommended Solutions:

  • Optimize Temperature: Lowering the reaction temperature can often improve the regioselectivity in favor of the C4 product.

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. Experiment with different solvents (e.g., THF, Dioxane, Acetonitrile) to find optimal conditions.

  • Chromatography: Careful purification using column chromatography is typically required to separate the C4 and C2 isomers, as they often have very similar physical properties.

Data Presentation

The following table provides general guidance on how key experimental parameters can influence the product distribution. Actual results will require experimental optimization.

ParameterConditionDesired Product YieldC2-Isomer FormationDisubstitutionHydrolysis
Temperature Low (0-25 °C)HigherLowerLowerLower
High (>50 °C)LowerHigherHigherHigher
Nucleophile Eq. 1.0 - 1.1OptimalNo significant changeLowNo significant change
> 1.5LowerNo significant changeHighNo significant change
Water Content AnhydrousHigherNo significant changeNo significant changeLow
Non-anhydrousLowerNo significant changeNo significant changeHigh

Experimental Protocols

Representative Protocol: Synthesis via Ester Protection

This is a general procedure and may require optimization for scale and specific laboratory conditions.

Step 1: Esterification of Piperidine-4-carboxylic acid

  • Suspend piperidine-4-carboxylic acid (1.0 eq) in dry methanol (10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq).

  • Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure. Neutralize the resulting hydrochloride salt with a saturated sodium bicarbonate solution and extract the ester with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the piperidine-4-carboxylic acid methyl ester.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in an anhydrous solvent like THF or Dioxane under a nitrogen atmosphere.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the solution to 0 °C.

  • Slowly add a solution of the piperidine-4-carboxylic acid methyl ester (1.05 eq) in the same solvent.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring progress by LC-MS or TLC.

  • Once complete, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to isolate the desired C4-substituted ester.

Step 3: Ester Hydrolysis

  • Dissolve the purified ester from Step 2 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the mixture to a pH of ~4-5 with 1N HCl.

  • Extract the final product, this compound, with an organic solvent.

  • Dry and concentrate the organic layers to yield the final product.

Visualizations

Below are diagrams illustrating the key chemical pathways and a logical troubleshooting workflow.

ReactionPathways cluster_reactants Starting Materials cluster_products Products & Byproducts R1 2,4-Dichloropyrimidine P_desired Desired Product (C4-Substitution) R1->P_desired + Base, Solvent SP1 Isomeric Byproduct (C2-Substitution) R1->SP1 Poor Regioselectivity SP3 Hydrolysis Byproduct R1->SP3 + H2O R2 Piperidine-4-carboxylic acid R2->P_desired + Base, Solvent R2->SP1 Poor Regioselectivity SP2 Disubstituted Byproduct P_desired->SP2 + R2 (Excess Nucleophile)

Caption: Reaction scheme for the synthesis showing the desired product and major side reactions.

TroubleshootingWorkflow start Analyze Crude Reaction by LC-MS / TLC issue1 Multiple Impurities & Low Yield start->issue1 issue2 Impurity with Mass of (Product + Nucleophile - HCl) start->issue2 issue3 Impurity with Same Mass as Product start->issue3 issue4 Polar Impurity Present start->issue4 cause1 Cause: Poor Control of Conditions issue1->cause1 cause2 Cause: Disubstitution issue2->cause2 cause3 Cause: C2-Isomer Formation issue3->cause3 cause4 Cause: Hydrolysis issue4->cause4 solution1 Solution: - Control Stoichiometry (1.05 eq) - Lower Reaction Temperature cause1->solution1 solution2 Solution: - Use 1.0-1.1 eq Nucleophile - Add Nucleophile Slowly cause2->solution2 solution3 Solution: - Lower Temperature - Screen Solvents - Purify by Chromatography cause3->solution3 solution4 Solution: - Use Anhydrous Solvents - Run under Inert Atmosphere cause4->solution4

References

Technical Support Center: Purification of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid using chromatography. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist with your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the chromatographic purification of this compound?

A1: The main challenges include potential peak tailing due to the carboxylic acid group, solubility issues in common chromatographic solvents, and possible degradation on acidic silica gel. The basic nitrogen on the piperidine ring and the pyrimidine core can lead to strong interactions with the stationary phase.

Q2: What type of chromatography is most suitable for purifying this compound?

A2: Reverse-phase HPLC or flash chromatography on silica gel are common methods. The choice depends on the scale of purification and the impurity profile. For acidic compounds, using a buffered mobile phase or adding a small amount of a modifying acid like acetic or formic acid can improve peak shape.[1]

Q3: How can I improve the solubility of my compound for loading onto the column?

A3: If your crude sample is not soluble in the initial mobile phase, you can dissolve it in a small amount of a stronger, more polar solvent like dichloromethane or a solvent mixture containing acetone.[2] For "dry loading," the compound can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column.[1]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Compound degradation on silica can be a problem.[2][3] To mitigate this, you can try deactivating the silica gel by treating it with a small amount of a base like triethylamine in the eluent.[1] Alternatively, using a different stationary phase such as alumina or florisil might be a viable option for less challenging separations.[2] Performing the chromatography at a lower temperature can also help reduce degradation of sensitive compounds.[4]

Q5: I am not seeing my compound elute from the column. What could be the issue?

A5: Several factors could be at play:

  • Decomposition: The compound may have decomposed on the column.[2]

  • Incorrect Solvent System: You might be using a mobile phase that is too weak to elute the compound.[2]

  • Strong Retention: The compound may be too strongly adsorbed to the stationary phase.

  • Dilution: The eluted fractions may be too dilute to detect the compound. Try concentrating the fractions before analysis.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation / Overlapping Peaks - Inappropriate solvent system.- Column overloading.- Poorly packed column.- Optimize the mobile phase composition using TLC.- Reduce the amount of sample loaded onto the column.- Repack the column carefully to ensure a uniform bed.
Peak Tailing - Strong interaction of the carboxylic acid or piperidine nitrogen with the silica gel.- Add a small percentage (0.5-2%) of acetic or formic acid to the mobile phase.[1]- For basic compounds, adding a small amount of triethylamine can help.[1]
Compound Stuck on the Column - Mobile phase is not polar enough.- Compound has decomposed or precipitated on the column.- Gradually increase the polarity of the mobile phase.- Test the compound's stability on silica using a 2D TLC.[2]- If precipitation is suspected, try a wider column or a pre-purification step.[2]
No Compound Detected in Fractions - Elution in the solvent front.- Compound degradation.- Fractions are too dilute.- Check the very first fractions collected.[2]- Assess compound stability on the stationary phase.[2]- Concentrate the collected fractions before analysis.[2]
Low Yield/Recovery - Incomplete elution.- Compound degradation.- Irreversible adsorption to the stationary phase.- Use a stronger eluent at the end of the run to wash the column.- Consider alternative stationary phases like alumina or reverse-phase silica.- Ensure the compound is stable under the chosen chromatographic conditions.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of this compound on a gram scale.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Methanol

  • Acetic acid (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

2. Mobile Phase Selection:

  • Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.

  • If the compound shows significant tailing, add 0.5-1% acetic acid to the mobile phase.

  • Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase ("wet packing").[1]

  • Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed.

  • Equilibrate the packed column by passing several column volumes of the mobile phase through it.

4. Sample Loading:

  • Wet Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., DCM). Carefully apply the solution to the top of the silica bed.[1]

  • Dry Loading: Dissolve the crude compound in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column bed.[1]

5. Elution and Fraction Collection:

  • Begin elution with the selected mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may be necessary for complex mixtures.

  • Collect fractions of a consistent volume.

  • Monitor the elution process by TLC analysis of the collected fractions.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table presents typical, albeit illustrative, data for the purification of this compound by flash chromatography. Actual results may vary depending on the specific experimental conditions.

Parameter Value Notes
Crude Sample Purity ~85%Determined by HPLC or NMR
Purified Product Purity >95%Determined by HPLC or NMR
Typical Yield 70-90%Dependent on crude purity and separation efficiency
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Isocratic) Hexane:Ethyl Acetate (1:1) + 0.5% Acetic AcidRf ≈ 0.25
Mobile Phase (Gradient) 0-50% Ethyl Acetate in HexaneFor separating closely related impurities
Loading Capacity 1-5% of silica gel weightA general guideline

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem no_elution No Compound Eluting problem->no_elution Yes poor_separation Poor Separation problem->poor_separation Yes low_yield Low Yield problem->low_yield Yes end Successful Purification problem->end No check_stability Check Compound Stability (2D TLC) no_elution->check_stability Possible Decomposition increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent check_loading Reduce Sample Load poor_separation->check_loading modify_mobile_phase Add Modifier (e.g., Acetic Acid) poor_separation->modify_mobile_phase Tailing Observed low_yield->check_stability low_yield->increase_polarity Incomplete Elution alternative_stationary_phase Consider Alternative Stationary Phase low_yield->alternative_stationary_phase Irreversible Adsorption check_stability->alternative_stationary_phase Unstable increase_polarity->end Resolved optimize_solvent->end Resolved check_loading->end Resolved modify_mobile_phase->end Resolved alternative_stationary_phase->end Resolved

Caption: Troubleshooting workflow for chromatography purification.

References

Technical Support Center: Recrystallization of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue: The compound fails to dissolve in the chosen solvent, even at reflux.

  • Possible Cause: The solvent polarity is too low, or the compound has very high lattice energy.

  • Solution:

    • Increase the volume of the solvent incrementally. Be aware that this may lead to lower recovery yields.

    • Switch to a more polar solvent. For a compound with a carboxylic acid and piperidine moiety, polar protic solvents like ethanol, methanol, or isopropanol, or polar aprotic solvents like acetonitrile or ethyl acetate are good candidates to test.

    • Consider using a solvent mixture. Adding a co-solvent can significantly increase solubility. For example, if your compound is sparingly soluble in ethanol, adding a small amount of water to create an ethanol/water system might improve solubility at higher temperatures.

Issue: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated to a very high degree, or the cooling process is too rapid. The melting point of the impurities may also be depressed to a point where the mixture exists as a liquid.

  • Solution:

    • Re-heat the solution until the oil dissolves completely.

    • Add a small amount of additional solvent to decrease the saturation level.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

    • Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.

    • Add a seed crystal of the pure compound if available.

Issue: The recrystallization yield is very low.

  • Possible Cause: The compound has high solubility in the chosen solvent even at low temperatures. The volume of solvent used was excessive.

  • Solution:

    • Place the flask in an ice bath or a refrigerator for a longer period to maximize crystal formation.

    • Reduce the amount of solvent used in the initial dissolution step. Aim for a saturated solution at the boiling point of the solvent.

    • Consider a different solvent or a solvent/anti-solvent system. In an anti-solvent system, the compound is dissolved in a "good" solvent, and then a "poor" solvent (the anti-solvent) in which the compound is insoluble is slowly added to induce precipitation. For this molecule, a potential system could be dissolving in ethanol (good solvent) and adding hexanes (anti-solvent).

Issue: The resulting crystals are discolored or show low purity.

  • Possible Cause: The impurities have similar solubility profiles to the target compound in the chosen solvent. The cooling was too rapid, trapping impurities within the crystal lattice.

  • Solution:

    • Perform a second recrystallization using the same or a different solvent system.

    • Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Ensure the cooling process is slow and undisturbed to allow for the formation of a pure crystal lattice.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of this compound?

Based on the structure of the molecule, which contains both polar (carboxylic acid, pyrimidine) and non-polar (chloro-substituent) groups, a range of solvents should be considered. Good starting points include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone). Solvent mixtures, such as ethyl acetate/hexanes or ethanol/water, are also highly recommended for fine-tuning solubility.

Q2: How do I perform a solvent screening experiment?

A systematic approach is best. This involves testing the solubility of a small amount of your crude material in a small volume of various solvents at both room temperature and the solvent's boiling point. The ideal solvent will exhibit poor solubility at room temperature and high solubility at its boiling point.

Q3: Can I use a solvent system like ethyl acetate/hexanes?

Yes, an ethyl acetate/hexanes system is a common choice for compounds with intermediate polarity. In this case, you would dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hexanes as an anti-solvent until the solution becomes slightly turbid. Upon cooling, crystals should form.

Data Presentation

The following table summarizes potential solvent systems for the recrystallization of this compound based on its chemical structure and purification methods for analogous compounds.

Solvent SystemSuitabilityExpected Outcome
EthanolGood starting point. The compound is likely to have moderate solubility at room temperature and high solubility when hot.Can yield high-purity crystals, but yield may be compromised if solubility is too high at low temperatures.
IsopropanolSimilar to ethanol but may offer a better yield profile due to potentially lower solubility at cold temperatures.A good alternative to ethanol, potentially offering a better balance of purity and yield.
Ethyl Acetate / HexanesA versatile solvent/anti-solvent system that allows for fine-tuning of the crystallization process.Can provide high purity and good recovery. The ratio of the two solvents is critical.
AcetonitrileA polar aprotic solvent that can be effective if protic solvents lead to side reactions or poor crystal habit.May result in well-defined crystals.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a small volume of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring. A magnetic stir plate is recommended.

  • Achieving Saturation: Continue to add small portions of the solvent until the compound has completely dissolved.

  • (Optional) Hot Filtration: If there are insoluble impurities or if activated charcoal was used, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Crystal Formation: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Solvent Screening for Recrystallization

  • Preparation: Place a small, consistent amount (e.g., 20-30 mg) of the crude compound into several test tubes.

  • Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a different potential solvent.

  • Room Temperature Solubility: Agitate the test tubes at room temperature and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.

  • Hot Solubility: Heat the test tubes that showed poor solubility at room temperature to the boiling point of the respective solvents. A good solvent will completely dissolve the compound at this higher temperature.

  • Cooling and Crystallization: Allow the test tubes that showed good hot solubility to cool to room temperature and then in an ice bath. Observe the formation of crystals.

  • Selection: The best solvent is one that shows poor solubility at low temperatures and high solubility at high temperatures, and that yields a good quantity of crystalline solid upon cooling.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization & Isolation start Start with Crude Compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Insoluble Impurities Present? dissolve->hot_filtration charcoal_step Add Charcoal & Perform Hot Filtration hot_filtration->charcoal_step Yes cool_slowly Cool Solution Slowly to Room Temperature hot_filtration->cool_slowly No charcoal_step->cool_slowly ice_bath Place in Ice Bath to Maximize Crystal Formation cool_slowly->ice_bath filter_crystals Collect Crystals by Vacuum Filtration ice_bath->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Crystals Under Vacuum wash_crystals->dry_crystals end_node Pure Crystalline Product dry_crystals->end_node

Caption: Workflow for a typical recrystallization experiment.

Troubleshooting_Tree cluster_oiling Oiling Out cluster_no_crystals No Crystals Form cluster_low_yield Low Yield start Recrystallization Problem oiling_out start->oiling_out Compound Oils Out no_crystals_form start->no_crystals_form No Crystals Form low_yield_problem start->low_yield_problem Yield is Too Low reheat Re-heat to Dissolve Oil add_solvent Add More Solvent reheat->add_solvent cool_slower Cool Much Slower add_solvent->cool_slower scratch Scratch Inner Surface of Flask seed Add a Seed Crystal scratch->seed concentrate Reduce Solvent Volume seed->concentrate ice_bath Cool in Ice Bath for Longer change_solvent Re-evaluate Solvent Choice ice_bath->change_solvent antisolvent Use Solvent/Anti-solvent System change_solvent->antisolvent oiling_out->reheat no_crystals_form->scratch low_yield_problem->ice_bath

Caption: Troubleshooting decision tree for common recrystallization issues.

Technical Support Center: Synthesis of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. Typically, 2,4-dichloropyrimidine is reacted with piperidine-4-carboxylic acid in the presence of a base. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electron-deficient pyrimidine ring, leading to the displacement of one of the chlorine atoms.

Q2: Which chlorine atom on 2,4-dichloropyrimidine is more reactive?

In general, the chlorine atom at the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine at the C2 position.[1][2] This inherent reactivity favors the formation of the desired this compound. However, the regioselectivity can be influenced by reaction conditions.[3]

Q3: What are the common side products in this synthesis?

The most common side products include:

  • The C2-substituted isomer: 1-(4-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid.

  • Di-substituted product: 1,1'-(Pyrimidine-2,4-diyl)bis(piperidine-4-carboxylic acid).

  • Unreacted starting materials.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction's progress. By comparing the reaction mixture to the starting materials, you can determine when the 2,4-dichloropyrimidine has been consumed and the product has formed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and provides guidance on how to resolve them.

Issue 1: Low Yield of the Desired Product

A low yield of this compound can be attributed to several factors. The following table summarizes potential causes and suggested solutions.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Increase the reaction time and continue to monitor by TLC or LC-MS. A moderate increase in temperature may also be beneficial.Drive the reaction to completion, thereby increasing the product yield.
Suboptimal Base The choice of base is crucial. If using a weak base like NaHCO₃, consider switching to a stronger, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).A more effective base can better facilitate the nucleophilic attack, leading to a higher conversion rate.
Inappropriate Solvent The solvent should fully dissolve the reactants. Polar aprotic solvents like tetrahydrofuran (THF), acetonitrile (ACN), or dimethylformamide (DMF) are often good choices.Improved solubility can enhance the reaction rate and yield.
Suboptimal Temperature If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate. However, excessive heat can lead to side product formation.An optimized temperature will balance the reaction rate and selectivity, maximizing the yield of the desired product.
Issue 2: Formation of Significant Amounts of the C2-Substituted Isomer

While the C4 position is generally more reactive, certain conditions can promote the formation of the undesired C2 isomer.

Potential Cause Troubleshooting Step Expected Outcome
Steric Hindrance Ensure that the piperidine-4-carboxylic acid is not sterically hindered in a way that favors attack at the C2 position.Minimize the formation of the C2 isomer.
Reaction Conditions The choice of solvent and base can influence regioselectivity. Experiment with different solvent and base combinations. For instance, using a less polar solvent might favor the thermodynamically more stable C4 product.Identification of reaction conditions that maximize the C4 to C2 isomer ratio.
Issue 3: Formation of the Di-substituted Byproduct

The formation of the di-substituted product occurs when both chlorine atoms on the pyrimidine ring are replaced by piperidine-4-carboxylic acid.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Stoichiometry Use a strict 1:1 molar ratio of 2,4-dichloropyrimidine to piperidine-4-carboxylic acid. An excess of the piperidine nucleophile will drive the formation of the di-substituted product.Minimize the formation of the di-substituted byproduct.
Prolonged Reaction Time Monitor the reaction closely and stop it once the starting 2,4-dichloropyrimidine is consumed.Prevent the slower, second substitution reaction from occurring to a significant extent.
High Reaction Temperature Higher temperatures can provide the activation energy for the second substitution. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.Reduce the rate of the second substitution, thus improving selectivity for the mono-substituted product.
Issue 4: Difficulty in Product Purification

The product and its isomers can have similar polarities, making purification by simple recrystallization challenging.

Potential Cause Troubleshooting Step Expected Outcome
Co-eluting Impurities If column chromatography is used, optimize the solvent system to achieve better separation. A gradient elution may be necessary.Improved separation of the desired product from its isomers and other impurities.
Product is an Acid The carboxylic acid moiety allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure product.Effective removal of non-acidic impurities.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2,4-Dichloropyrimidine

  • Piperidine-4-carboxylic acid

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1M)

Procedure:

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in THF, add the base (TEA, 2.0 eq or NaHCO₃, 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of 2,4-dichloropyrimidine (1.0 eq) in THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete (typically 4-24 hours), quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by acid-base extraction.

Purification by Acid-Base Extraction:

  • Dissolve the crude product in ethyl acetate.

  • Extract with a saturated aqueous solution of NaHCO₃.

  • Separate the aqueous layer and wash it with ethyl acetate.

  • Acidify the aqueous layer with 1M HCl until the product precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the pure product.

Data Presentation

The following table provides a hypothetical comparison of reaction conditions to guide optimization efforts. Actual results may vary.

Entry Base Solvent Temperature (°C) Time (h) Yield of C4-isomer (%) Yield of C2-isomer (%) Yield of Di-substituted (%)
1NaHCO₃THF2524605<1
2TEATHF25127582
3TEAACN50680105
4DIPEADMF25187873

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants 1. Mix Piperidine-4-carboxylic acid and Base in Solvent addition 2. Add 2,4-Dichloropyrimidine reactants->addition reaction 3. Stir and Monitor (TLC/LC-MS) addition->reaction quench 4. Quench with Water reaction->quench extract 5. Extract with Organic Solvent quench->extract dry 6. Dry and Concentrate extract->dry purify 7. Purify Crude Product (Chromatography or Acid-Base Extraction) dry->purify product Final Product purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction isomer_formation Isomer Formation? start->isomer_formation disub_formation Di-substitution? start->disub_formation optimize_conditions Optimize: - Time - Temperature - Base - Solvent incomplete_reaction->optimize_conditions Yes optimize_purification Optimize Purification: - Chromatography - Acid-Base Extraction optimize_conditions->optimize_purification isomer_formation->optimize_conditions Yes adjust_stoichiometry Adjust Stoichiometry (1:1) disub_formation->adjust_stoichiometry Yes control_temp_time Control Temperature and Time disub_formation->control_temp_time Yes adjust_stoichiometry->optimize_purification control_temp_time->optimize_purification end end optimize_purification->end Pure Product

Caption: A troubleshooting decision tree for common issues in the synthesis.

References

Technical Support Center: Managing Regioselectivity in Reactions with 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloropyrimidine. Our aim is to help you address common challenges in managing regioselectivity and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity observed in reactions with 2,4-dichloropyrimidine?

Generally, the chlorine atom at the C4 position of 2,4-dichloropyrimidine is more reactive towards nucleophilic aromatic substitution (SNAr) and cross-coupling reactions than the chlorine at the C2 position.[1][2][3][4] This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack.[4]

Q2: What factors influence the C4 versus C2 selectivity in these reactions?

Several factors can significantly impact the regioselectivity:

  • Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the pyrimidine ring plays a crucial role.[4][5][6]

    • Electron-donating groups (EDGs) at the C6 position can reverse the typical C4 selectivity and favor substitution at the C2 position.[4][5][6]

    • Electron-withdrawing groups (EWGs) at the C5 position generally enhance the inherent preference for C4 substitution.[4][7]

    • A bulky substituent at the C5 position can also influence selectivity, potentially favoring the less sterically hindered position.[1][6]

  • Nature of the Nucleophile: The type of nucleophile used can dramatically alter the reaction outcome.

    • While many nucleophiles prefer the C4 position, certain tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity, particularly when a C5 electron-withdrawing group is present.[7][8]

    • Neutral nitrogen nucleophiles often lead to a mixture of C4 and C2 isomers.[3][4]

  • Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that can be tuned to favor a specific regioisomer.[2][4]

  • Catalysis: The use of specific catalysts, especially in cross-coupling reactions, can override the inherent reactivity of the substrate.

    • Palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been uniquely shown to effect C2-selective C-S cross-coupling with thiols.[9][10]

    • In palladium-catalyzed aminations, the choice of catalyst and ligands can strongly favor the formation of the C4-substituted product.[3][11]

Q3: How can I achieve selective substitution at the C2 position?

Achieving C2 selectivity often requires overcoming the natural preference for C4 reaction. Here are some strategies:

  • Substrate Modification: Introduce an electron-donating group at the C6 position of the pyrimidine ring.[5][6]

  • Specific Nucleophiles: Employ nucleophiles known to favor the C2 position, such as certain tertiary amines.[7]

  • Catalyst Control: For C-S coupling, utilize a palladium precatalyst with a bulky NHC ligand.[9][10]

  • Protecting/Directing Groups: In some cases, a group at the C4 position can be replaced, and then a subsequent reaction at C2 can be performed. For instance, a thiomethoxy group at C4 can direct amination to the C2 position, after which the thiomethoxy group can be removed or replaced.[11]

Troubleshooting Guide

Problem: I am getting a mixture of C2 and C4 isomers that are difficult to separate.

This is a common challenge. Here are several approaches to improve selectivity and facilitate purification:

  • Optimize Reaction Conditions: A systematic screening of solvents, bases, and reaction temperatures is recommended. For instance, to enhance C4 selectivity in aminations, conditions such as n-butanol with diisopropylethylamine (DIPEA) have been reported to be effective.[2][4]

  • Change the Order of Reactions: The high C4-selectivity in many reactions often dictates that the C4-substituent should be installed before the C2-substituent.[1] If you are targeting a 2,4-disubstituted pyrimidine, consider if reversing the order of substituent introduction is feasible with a C2-selective method.

  • Catalyst and Ligand Screening: For cross-coupling reactions, the choice of palladium source and ligand is critical. If you are observing poor selectivity, screen a panel of ligands, paying attention to their steric and electronic properties.

  • Consider a Different Synthetic Approach: If optimizing the current step proves difficult, it may be more efficient to explore an alternative synthetic route. This could involve starting with a different substituted pyrimidine or using a building block approach to construct the pyrimidine ring with the desired substitution pattern.

Problem: The reaction is not proceeding to completion, or the yield is low.

  • Check Reagent Purity: Ensure the 2,4-dichloropyrimidine and the nucleophile/coupling partner are of high purity. Impurities can interfere with the reaction.

  • Inert Atmosphere: For palladium-catalyzed reactions, ensure that the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

  • Solvent Degassing: For cross-coupling reactions, use degassed solvents to remove dissolved oxygen.

  • Temperature and Reaction Time: The reaction may require higher temperatures or longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.

  • Catalyst Loading: In catalytic reactions, the catalyst loading may need to be optimized. While higher loading can increase the reaction rate, it can also lead to side reactions.

Data Presentation: Regioselectivity in 2,4-Dichloropyrimidine Reactions

Table 1: Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

NucleophileSubstituent on PyrimidineConditionsC4:C2 RatioReference
Dibutylamine6-(4-fluorophenyl)K2CO3, DMAc70:30[3]
Aromatic Amines6-arylNo catalystHigh C4 selectivity[3][11]
Tertiary Amines5-EWG-Excellent C2 selectivity[7][8]
Alkoxides2-MeSO2Low temperature (-78°C)Exclusively C2[12][13]
Amines2-MeSO2-Selectively C4[12][13]

Table 2: Regioselectivity of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemC4:C2 RatioReference
SuzukiAryl/Heteroaryl Boronic AcidsPd(PPh3)4High C4 selectivity[14]
C-S CouplingThiolsPd(II) precatalyst with bulky NHC ligandHigh C2 selectivity[9][10]
AminationAliphatic Secondary AminesPd catalyst, LiHMDSHigh C4 selectivity[3][11]

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Suzuki Coupling

This protocol is based on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids.[14]

  • Reagent Preparation: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 eq.), the respective aryl or heteroaryl boronic acid (1.2 eq.), and Pd(PPh3)4 (0.5-3 mol%).

  • Solvent and Base Addition: Add 1,4-dioxane as the solvent, followed by an aqueous solution of a suitable base (e.g., Na2CO3).

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 100°C for the optimized reaction time.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Procedure for C2-Selective C-S Cross-Coupling

This protocol is adapted from the C2-selective palladium-catalyzed thiolation of 2,4-dichloropyrimidines.[1][9][10]

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere, add the 2,4-dichloropyrimidine (1.0 eq.) and the palladium(II) precatalyst supported by a bulky N-heterocyclic carbene ligand.

  • Reagent Addition: Add the thiol (1.1 eq.) and a suitable base (e.g., a non-nucleophilic base).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Execution: Stir the reaction mixture at the optimized temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is dried, filtered, and concentrated. The residue is then purified by flash chromatography to yield the C2-thiolated pyrimidine.

Visualizations

troubleshooting_flowchart start Start: Poor Regioselectivity (Mixture of C2 and C4 isomers) q1 Is the reaction S_NAr or a cross-coupling reaction? start->q1 snar S_NAr Path q1->snar S_NAr coupling Cross-Coupling Path q1->coupling Cross-Coupling q_snar_sub Does the pyrimidine have substituents other than Cl? snar->q_snar_sub q_coupling_cat Have you screened different catalysts/ligands? coupling->q_coupling_cat edg C6-EDG present? Favors C2. q_snar_sub->edg Yes ewg C5-EWG present? Favors C4. q_snar_sub->ewg Yes no_sub Unsubstituted q_snar_sub->no_sub No screen_ligands Screen Ligands: - Bulky NHC for C2 C-S coupling q_coupling_cat->screen_ligands No optimize_coupling_cond Optimize Conditions: - Solvent - Base - Temperature q_coupling_cat->optimize_coupling_cond Yes optimize_cond Optimize Conditions: - Solvent - Base - Temperature edg->optimize_cond ewg->optimize_cond no_sub->optimize_cond change_nuc Change Nucleophile: - e.g., Tertiary amines for C2 optimize_cond->change_nuc end Improved Regioselectivity change_nuc->end screen_ligands->optimize_coupling_cond optimize_coupling_cond->end

Caption: Troubleshooting workflow for poor regioselectivity.

regioselectivity_factors main Regioselectivity in 2,4-Dichloropyrimidine Reactions c4_selectivity Favors C4 Substitution (General Trend) main->c4_selectivity Default Pathway c2_selectivity Favors C2 Substitution (Specific Cases) main->c2_selectivity Controlled Pathway substituents Ring Substituents substituents->c4_selectivity C5-EWG substituents->c2_selectivity C6-EDG nucleophile Nucleophile nucleophile->c2_selectivity Tertiary Amines conditions Reaction Conditions conditions->c4_selectivity conditions->c2_selectivity catalyst Catalyst catalyst->c2_selectivity Pd with bulky NHC ligand (for C-S)

Caption: Factors influencing C2 vs. C4 regioselectivity.

References

Technical Support Center: Coupling Reactions with 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid in amide coupling reactions. The information addresses common challenges, offers solutions, and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound resulting in low or no yield?

A1: The primary challenge with this substrate is significant steric hindrance. The bulky piperidine ring, substituted at the 1-position with a chloropyrimidine group, physically obstructs the carboxylic acid, making it difficult for the amine to approach the activated carboxylate.[1][2] This steric congestion can dramatically slow down the reaction rate, leading to incomplete conversion or reaction failure, especially when using standard coupling reagents like DCC or EDC.[1][3]

Q2: What are the most common side reactions to anticipate with this molecule?

A2: There are two primary side reactions to monitor:

  • Nucleophilic Aromatic Substitution (SNAr): The amine coupling partner, particularly if it is a primary amine, can act as a nucleophile and attack the C2 position of the pyrimidine ring, displacing the chloride. While reactivity at the C4 or C6 position of a pyrimidine ring is generally higher, this intramolecular or intermolecular reaction remains a possibility, especially under basic conditions or at elevated temperatures.[4][5]

  • Guanidinylation of the Amine: If you are using a uronium/aminium-based coupling reagent like HATU or HBTU, the reagent can react directly with your amine starting material.[6] This forms a guanidinium byproduct and consumes the amine, preventing it from participating in the desired amide bond formation. This side reaction is more likely if the coupling reaction is slow due to steric hindrance.

Q3: Which coupling reagents are most effective for this sterically hindered substrate?

A3: For challenging substrates like this, more potent activating agents are required. Standard carbodiimides are often insufficient. The most effective alternatives fall into two main categories:

  • Uronium/Aminium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and COMU are highly recommended. HATU is known for its high reactivity in hindered couplings and its ability to suppress racemization.[1][3] COMU offers excellent coupling efficiency, often with a better safety and solubility profile.[7]

  • Phosphonium Salts: Reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP are also highly effective for sterically demanding reactions.[1][3][8] A key advantage of phosphonium salts is that they do not cause the guanidinylation side reaction seen with uronium reagents.

Q4: What are the optimal solvent and base choices for this reaction?

A4: The choice of solvent and base is critical for success.

  • Solvent: Ensure all reactants are fully soluble. Polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) is the most common and effective solvent for HATU-mediated couplings, followed by N-Methyl-2-pyrrolidone (NMP).[1][9] Dichloromethane (DCM) is often a poor choice as polar starting materials may not dissolve well.[10]

  • Base: A non-nucleophilic, sterically hindered base is essential to prevent side reactions. Diisopropylethylamine (DIPEA) or 2,4,6-collidine are the recommended choices.[1] Typically, 2.0-3.0 equivalents of base are used.[1][11] Avoid using nucleophilic bases like pyridine, which can lead to unwanted side reactions.[10]

Q5: What is pre-activation and should I use it for this reaction?

A5: Pre-activation involves mixing the carboxylic acid, coupling reagent, and base in the solvent for a period (typically 15-30 minutes) before adding the amine.[1] This allows the carboxylic acid to be converted to its highly reactive activated ester intermediate. For a sterically hindered substrate like this compound, pre-activation is highly recommended. It can significantly improve yields by ensuring the activated species is readily available for the slow reaction with the amine and minimizes the time the free amine is exposed to the coupling reagent, thereby reducing the risk of side reactions like guanidinylation.[1][12]

Troubleshooting Guides

Problem 1: Low or No Product Formation with Unreacted Starting Materials

If your reaction has failed to proceed or shows very low conversion, follow this troubleshooting workflow. The most likely culprits are an insufficiently powerful coupling reagent or poor solubility.

G cluster_0 Troubleshooting Low Yield start Low Yield / No Reaction reagent 1. Check Coupling Reagent Potency start->reagent reagent_sol Switch to HATU, PyAOP, or COMU reagent->reagent_sol If using EDC, DCC solubility 2. Verify Reagent Solubility reagent->solubility If already using potent reagent reagent_sol->solubility solubility_sol Switch to DMF or NMP solubility->solubility_sol If precipitation observed base 3. Confirm Base Choice & Purity solubility->base If fully dissolved solubility_sol->base base_sol Use Anhydrous DIPEA (2-3 eq.) base->base_sol If using wrong base or wet reagents preactivation 4. Implement Pre-activation base->preactivation If base is correct base_sol->preactivation preactivation_sol Stir Acid + Reagent + Base for 15-30 min before adding amine preactivation->preactivation_sol success Successful Coupling preactivation_sol->success

Caption: Troubleshooting workflow for low-yield coupling reactions.

Problem 2: Significant Byproduct Formation

If your reaction is messy and producing multiple products, it is likely due to one of the side reactions mentioned in the FAQs.

G cluster_1 Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reactions SM Starting Materials: Carboxylic Acid + Amine Desired Desired Amide Product SM->Desired Amide Coupling (Slow due to hindrance) SNAr SNAr Byproduct (Amine displaces Cl on pyrimidine) SM->SNAr SNAr Pathway (Promoted by heat, excess base) Guan Guanidinylated Amine (Amine reacts with Uronium reagent) SM->Guan Guanidinylation Pathway (Occurs with Uronium reagents)

Caption: Potential side reaction pathways in the coupling reaction.

Mitigation Strategies:

  • To Avoid SNAr: Keep the reaction at room temperature and use the recommended stoichiometry of a hindered base (DIPEA). Avoid prolonged reaction times where possible.

  • To Avoid Guanidinylation: Use a phosphonium-based reagent (PyAOP) instead of a uronium-based one (HATU), or strictly follow a pre-activation protocol.[1]

Quantitative Data Summary

The selection of a coupling reagent is critical. The following table summarizes the performance and characteristics of recommended reagents for sterically hindered couplings.

Coupling ReagentReagent TypeRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Aminium/UroniumVery HighHigh reactivity, good for hindered couplings, suppresses racemization.[1][3]Can cause guanidinylation of the amine if not pre-activated.[6]
PyAOP PhosphoniumVery HighHighly effective for hindered couplings, low racemization, no guanidinylation byproduct.[1][3]Higher cost compared to some alternatives.
COMU Aminium/UroniumExcellentHigh efficiency, good solubility, considered "greener" than benzotriazole-based reagents.[7]Can cause guanidinylation. Less stable in solution than HATU.
T3P® Phosphonic AnhydrideGood to ExcellentEffective for difficult couplings, byproducts are water-soluble for easy removal.[1]May require slightly elevated temperatures for very hindered cases.
EDC/HOBt CarbodiimideModerateInexpensive, common.Often ineffective for sterically demanding couplings, leading to low yields.[1]

Experimental Protocols

Protocol 1: General Method for HATU-Mediated Coupling (Recommended)

This protocol employs pre-activation to maximize the yield for the sterically hindered carboxylic acid.

G cluster_0 HATU Coupling Workflow step1 1. Dissolve Acid (1.0 eq) in anhydrous DMF step2 2. Add HATU (1.1-1.2 eq) & DIPEA (2.0-3.0 eq) step1->step2 step3 3. Stir 15-30 min at RT (Pre-activation) step2->step3 step4 4. Add Amine (1.1 eq) step3->step4 step5 5. Stir at RT for 4-24h (Monitor by LC-MS) step4->step5 step6 6. Aqueous Workup (e.g., H2O/EtOAc extraction) step5->step6 step7 7. Purify by Chromatography step6->step7

Caption: Experimental workflow for a HATU-mediated coupling.

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M), add HATU (1.2 eq) and DIPEA (2.5 eq).[1][11]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Method for Extremely Difficult Couplings

For cases where even potent coupling reagents fail, conversion to a more reactive acyl fluoride intermediate can be effective.[13][14]

Methodology:

  • Acyl Fluoride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add cyanuric fluoride (0.5 eq) and pyridine (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor conversion to the acyl fluoride by LC-MS or by quenching a small aliquot with methanol and observing methyl ester formation.

  • Amide Coupling: In a separate flask, dissolve the amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM or THF.

  • Slowly add the solution of the acyl fluoride from step 1 to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-12 hours).

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by flash chromatography.

References

preventing decomposition of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions to help you prevent decomposition and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields are a common issue and can stem from several factors:

  • Decomposition of the Product: The 2-chloropyrimidine ring is highly activated towards nucleophilic substitution and can be susceptible to hydrolysis, especially under harsh temperature or pH conditions.[1] This is often the primary cause of yield loss.

  • Suboptimal Reaction Conditions: The reaction may require optimization of temperature, time, or catalyst choice.[2][3] Excessively high temperatures can lead to product degradation.[2]

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or LC-MS.[3]

  • Purity of Reagents: Impurities in starting materials, such as 2,4-dichloropyrimidine or piperidine-4-carboxylic acid, can introduce competing side reactions.[3] Ensure all reagents are of high purity before starting.

  • Workup Issues: The product may be lost or decompose during extraction and purification. Filtration and extraction should be performed promptly, as extensive decomposition can occur if the product is left in certain conditions for too long.[4]

Q2: I am observing a major impurity with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group. How can I prevent this?

A2: This impurity is 1-(2-hydroxypyrimidin-4-yl)piperidine-4-carboxylic acid, the result of hydrolysis. The 2-chloro position on the pyrimidine ring is susceptible to substitution by water or hydroxide ions.[1][5] To minimize this side reaction:

  • Control Temperature: Keep the reaction and, critically, the workup temperature low. When neutralizing acidic mixtures, the temperature should not be allowed to rise above 0°C, as higher temperatures can significantly reduce yields by promoting hydrolysis.[4]

  • Use Anhydrous Conditions: Employ anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

  • Choose the Right Base: Use a non-nucleophilic, hindered base (e.g., DIPEA, 2,6-lutidine) instead of aqueous inorganic bases like NaOH or K₂CO₃ during the reaction. If an aqueous base is required for workup, add it slowly at low temperatures (0°C or below).

  • Limit Exposure to Water: Minimize the time the reaction mixture is in contact with aqueous phases during the workup procedure.

Q3: My reaction mixture is turning dark brown or black, and TLC shows multiple spots. What does this indicate?

A3: A dark coloration and the appearance of multiple spots on a TLC plate typically suggest product degradation or the formation of polymeric byproducts. This can be caused by:

  • Excessive Heat: Running the reaction at too high a temperature or for an extended period can cause thermal decomposition.[2] It is advisable to monitor the reaction closely and stop it once the starting material is consumed.[3]

  • Strongly Basic Conditions: The combination of high temperature and a strong base can lead to complex side reactions and decomposition pathways.

  • Reactive Impurities: Impurities in the starting materials may not be stable under the reaction conditions, leading to the formation of colored byproducts.[3]

Troubleshooting Guides

Guide 1: Minimizing Hydrolysis of the 2-Chloro Group

Hydrolysis is the most common decomposition pathway. The following table summarizes the impact of different bases on byproduct formation.

BaseSolventTemperature (°C)Typical Yield (%)Hydrolyzed Byproduct (%) (Approx.)Recommendations
K₂CO₃ (aqueous)Acetonitrile/H₂O6040-5030-40Not recommended. High potential for hydrolysis.
Triethylamine (TEA)Acetonitrile (dry)6070-805-10Good choice, but ensure the solvent is anhydrous.
DIPEA (Hünig's base)Dichloromethane (dry)40 (reflux)85-95< 5Highly Recommended. Non-nucleophilic nature minimizes side reactions. Lower temperature is sufficient.
Sodium Hydroxide (aq)Dioxane/H₂O5020-30> 50Avoid. Strongly promotes hydrolysis and other decomposition pathways.[4]
Guide 2: Optimizing Reaction Parameters

The choice of solvent and temperature is critical for success.

SolventPolarityBoiling Point (°C)Typical Reaction Time (h)Observations
AcetonitrilePolar824-6Good solubility for starting materials. Requires anhydrous conditions to prevent hydrolysis.[3]
DichloromethaneNonpolar408-12Lower reaction temperature reduces degradation. May require longer reaction times.[6]
DioxanePolar1013-5High boiling point can accelerate the reaction but increases the risk of thermal decomposition if not controlled.
EthanolPolar786-8As a protic solvent, it can potentially participate in side reactions. Generally not the first choice.[3]

Experimental Protocols

Protocol 1: Standard Synthesis Method (Prone to Decomposition)
  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of acetonitrile and water, add potassium carbonate (2.5 eq).

  • Add 2,4-dichloropyrimidine (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60°C and stir for 6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and acidify with 1M HCl to pH 3-4.

  • Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Optimized Protocol for Preventing Decomposition
  • Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (10 mL per mmol) under a nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 10 minutes at room temperature.

  • Add 2,4-dichloropyrimidine (1.05 eq) to the suspension.

  • Heat the mixture to reflux (approx. 40°C) and stir for 8-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to 0°C.

  • Add cold water and adjust the pH to 3-4 with cold (0°C) 1M HCl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization or column chromatography.

Visual Guides and Pathways

G Diagram 1: General Synthesis Workflow reagents Reagents: - 2,4-Dichloropyrimidine - Piperidine-4-carboxylic acid - Base (e.g., DIPEA) reaction Nucleophilic Substitution (SNAr Reaction) reagents->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring critical_reaction Critical Point: - Anhydrous Conditions - Temperature Control reaction->critical_reaction workup Aqueous Workup (Quench & pH Adjust) monitoring->workup purification Purification (Extraction & Chromatography) workup->purification critical_workup Critical Point: - Low Temperature (0°C) - Rapid Extraction workup->critical_workup product Final Product purification->product

Caption: A workflow diagram illustrating the key stages of synthesis and critical control points to prevent decomposition.

G Diagram 2: Postulated Hydrolysis Pathway start 1-(2-Chloropyrimidin-4-yl) piperidine-4-carboxylic acid process_node Nucleophilic Attack by H₂O / OH⁻ (Hydrolysis) start->process_node Conditions: - Excess Water - High pH - High Temperature byproduct 1-(2-Hydroxypyrimidin-4-yl) piperidine-4-carboxylic acid (Unwanted Byproduct) process_node->byproduct

Caption: The primary decomposition pathway via hydrolysis of the 2-chloro group on the pyrimidine ring.

G Diagram 3: Troubleshooting Decision Tree start Low Yield or High Impurity? impurity_check Major Impurity Detected? start->impurity_check hydrolysis_check Impurity Mass Matches Hydrolysis? impurity_check->hydrolysis_check  Yes color_check Reaction Darkened Significantly? impurity_check->color_check  No action_hydrolysis Implement Anhydrous Conditions Use Non-Nucleophilic Base Maintain Low Temp Workup hydrolysis_check->action_hydrolysis  Yes action_other Characterize Impurity (NMR/MS) Check Starting Material Purity hydrolysis_check->action_other  No action_conditions Review Temp, Time, & Reagent Purity color_check->action_conditions  No action_temp Lower Reaction Temperature Reduce Reaction Time color_check->action_temp  Yes

Caption: A decision tree to help researchers diagnose and solve common issues during the synthesis.

References

Technical Support Center: Synthesis of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Low or Inconsistent Yields

I am experiencing low or inconsistent yields during the scale-up of the reaction between 2,4-dichloropyrimidine and piperidine-4-carboxylic acid. What are the likely causes and how can I improve the yield?

Potential Causes:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or poor mixing. At larger scales, efficient mixing can be a significant challenge.

  • Base Stoichiometry: An incorrect amount of base can lead to incomplete deprotonation of the piperidine nitrogen, resulting in a slower reaction rate.

  • Competing Reactions: The formation of byproducts, such as the disubstituted pyrimidine, can consume starting materials and reduce the yield of the desired product.

  • Product Precipitation: The product may precipitate out of the reaction mixture, especially at higher concentrations, which can coat the reactants and hinder the reaction.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to enhance the reaction rate. Monitor for impurity formation at higher temperatures.

    • Reaction Time: Extend the reaction time and monitor the progress by a suitable analytical method (e.g., HPLC, TLC) until no further consumption of the limiting reagent is observed.

    • Mixing: Ensure efficient agitation, especially in larger reactors, to maintain a homogeneous reaction mixture.

  • Base Selection and Stoichiometry:

    • Use at least two equivalents of a suitable base (e.g., triethylamine, diisopropylethylamine, potassium carbonate) to neutralize the HCl generated during the reaction and to deprotonate the piperidine nitrogen.

    • Consider using a stronger base if the reaction is sluggish, but be mindful of potential side reactions.

  • Control Stoichiometry of Reactants:

    • A slight excess of piperidine-4-carboxylic acid can be used to ensure complete consumption of the more expensive 2,4-dichloropyrimidine. However, this may complicate purification.

  • Solvent Selection:

    • Choose a solvent in which both reactants and the product have good solubility at the reaction temperature. Consider a solvent system that minimizes product precipitation during the reaction.

Question 2: Formation of Impurities

I am observing significant impurity peaks in my crude product. What are the common impurities and how can I minimize their formation?

Potential Impurities:

  • Disubstituted Product: Reaction of the desired product with another molecule of piperidine-4-carboxylic acid can lead to the formation of a disubstituted pyrimidine.

  • Isomeric Product: Although less likely, a small amount of the isomeric product, 1-(4-chloropyrimidin-2-yl)piperidine-4-carboxylic acid, may be formed.

  • Unreacted Starting Materials: Residual 2,4-dichloropyrimidine or piperidine-4-carboxylic acid.

  • Degradation Products: Decomposition of starting materials or product at elevated temperatures.

Solutions:

  • Control Reaction Temperature: Avoid excessively high temperatures, which can promote the formation of degradation products and the disubstituted impurity.

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the pyrimidine may reduce the formation of the disubstituted product but will require efficient removal of the unreacted pyrimidine.

  • Slow Addition: Add the piperidine-4-carboxylic acid solution slowly to the solution of 2,4-dichloropyrimidine to maintain a low concentration of the nucleophile and minimize disubstitution.

  • Purification Strategy: Develop a robust purification method to remove impurities. This may involve recrystallization, column chromatography, or acid-base extraction.

Question 3: Challenges with Product Isolation and Purification

I am facing difficulties in isolating and purifying the final product. What are the recommended procedures for obtaining high-purity this compound?

Potential Challenges:

  • Product Solubility: The product may have limited solubility in common organic solvents, making extraction and recrystallization challenging.

  • Emulsion Formation: During aqueous work-up, emulsions may form, complicating phase separation.

  • Co-precipitation of Impurities: Impurities may co-precipitate with the product during crystallization.

Solutions:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent.

    • Wash with a dilute acidic solution (e.g., 1M HCl) to remove any basic impurities.

    • Extract the aqueous layer with an organic solvent to recover any product that may have partitioned into the aqueous phase.

    • Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

  • Recrystallization:

    • Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

    • Consider using a co-solvent system (e.g., ethanol/water, acetone/heptane).

  • Column Chromatography:

    • For small-scale purification or for removing closely related impurities, silica gel column chromatography can be employed. A gradient elution system with a mixture of a polar and a non-polar solvent is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the reaction between 2,4-dichloropyrimidine and piperidine-4-carboxylic acid?

A1: The nucleophilic aromatic substitution (SNAr) reaction is expected to occur preferentially at the C4 position of the pyrimidine ring. This is due to the greater electronic stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at this position.

Q2: What are the key safety precautions to consider when handling 2,4-dichloropyrimidine on a large scale?

A2: 2,4-Dichloropyrimidine is a corrosive and hazardous substance. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.

Q4: What are the critical process parameters to control during scale-up?

A4: The critical process parameters include reaction temperature, mixing efficiency, rate of addition of reactants, and reaction time. These parameters should be carefully controlled and optimized at the lab scale before attempting a large-scale synthesis.

Data Presentation

The following tables provide a template for recording and comparing data during the scale-up process.

Table 1: Effect of Reaction Scale on Yield and Purity

ParameterLab Scale (1 g)Pilot Scale (100 g)Production Scale (1 kg)
Starting Material (2,4-dichloropyrimidine) 1.0 g100 g1.0 kg
Piperidine-4-carboxylic acid 1.1 g (1.2 eq)110 g (1.2 eq)1.1 kg (1.2 eq)
Solvent Volume 20 mL2 L20 L
Reaction Time 4 h6 h8 h
Crude Yield 1.4 g (85%)135 g (82%)1.3 kg (79%)
Purity (by HPLC) 98%96%95%

Table 2: Impurity Profile at Different Reaction Temperatures

Temperature (°C)Desired Product (%)Impurity 1 (Disubstituted) (%)Impurity 2 (Isomer) (%)Unreacted Starting Material (%)
60 921.5<0.16.4
80 962.50.21.3
100 954.00.50.5

Experimental Protocols

Representative Lab-Scale Synthesis of this compound:

Materials:

  • 2,4-Dichloropyrimidine (1.0 g, 6.71 mmol)

  • Piperidine-4-carboxylic acid (0.95 g, 7.38 mmol, 1.1 eq)

  • Triethylamine (2.8 mL, 20.1 mmol, 3.0 eq)

  • Acetonitrile (20 mL)

Procedure:

  • To a stirred solution of 2,4-dichloropyrimidine in acetonitrile in a round-bottom flask, add triethylamine.

  • In a separate flask, dissolve piperidine-4-carboxylic acid in acetonitrile.

  • Slowly add the piperidine-4-carboxylic acid solution to the 2,4-dichloropyrimidine solution at room temperature over 30 minutes.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Visualizations

Synthesis_Pathway reagent1 2,4-Dichloropyrimidine conditions Base (e.g., Et3N) Solvent (e.g., ACN) Heat reagent1->conditions reagent2 Piperidine-4-carboxylic acid reagent2->conditions product This compound conditions->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or High Impurity check_temp Check Reaction Temperature start->check_temp check_mixing Evaluate Mixing Efficiency check_temp->check_mixing Optimal optimize_temp Optimize Temperature check_temp->optimize_temp Sub-optimal check_stoich Verify Stoichiometry check_mixing->check_stoich Good improve_agitation Improve Agitation check_mixing->improve_agitation Poor adjust_stoich Adjust Reactant Ratios check_stoich->adjust_stoich Incorrect end Problem Resolved check_stoich->end Correct optimize_temp->end improve_agitation->end adjust_stoich->end

Technical Support Center: 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, providing potential causes and solutions.

Issue IDQuestionPotential CausesSuggested Solutions
STAB-001 I am observing a decrease in the purity of my compound over time, even when stored as a solid at room temperature. What could be the cause? Hydrolysis: The 2-chloro group on the pyrimidine ring is susceptible to hydrolysis, especially in the presence of atmospheric moisture. This can lead to the formation of the corresponding 2-hydroxy-pyrimidine derivative.[1][2] Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of the pyrimidine ring.[3][4][5]Storage: Store the compound in a tightly sealed container with a desiccant at low temperature (e.g., 4°C or -20°C). Protect from light by using an amber vial or by wrapping the container in aluminum foil. Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
STAB-002 My compound appears to be degrading in my aqueous stock solution. How can I improve its stability? pH-dependent Hydrolysis: The rate of hydrolysis of the 2-chloro substituent can be influenced by the pH of the solution. Basic or strongly acidic conditions may accelerate this degradation. Microbial Contamination: Aqueous solutions can be susceptible to microbial growth, which may lead to degradation of the compound.pH Control: Prepare stock solutions in a buffered system, ideally at a slightly acidic to neutral pH (e.g., pH 4-7). Conduct a pH stability study to determine the optimal pH range for your specific derivative. Solvent Choice: If compatible with your experimental design, consider preparing stock solutions in anhydrous organic solvents like DMSO or ethanol and making fresh dilutions in aqueous media immediately before use. Filtration: For longer-term storage of aqueous solutions, sterile filter the solution to remove any microbial contaminants.
STAB-003 I am seeing an unexpected new peak in my HPLC analysis after leaving my sample on the autosampler overnight. What is this impurity? On-instrument Degradation: The conditions within an HPLC system, such as the mobile phase composition and temperature, can contribute to the degradation of a sensitive compound. The new peak could be the 2-hydroxy-pyrimidine derivative formed via hydrolysis. Photodegradation: If the autosampler is not light-protected, photodegradation can occur.Temperature Control: Use a cooled autosampler (e.g., set to 4°C) to minimize thermal degradation. Time Limitation: Minimize the time samples are left on the autosampler before injection. Light Protection: Use amber autosampler vials or a light-protective cover for the autosampler tray.
STAB-004 During my reaction work-up involving a basic aqueous wash, I am experiencing significant loss of my product. Why is this happening? Base-catalyzed Hydrolysis: The 2-chloropyrimidine moiety is likely susceptible to base-catalyzed hydrolysis. Washing with a strong base can rapidly convert your desired product to the less soluble 2-hydroxypyrimidine analog, leading to product loss in the aqueous phase or as a precipitate.Use a Weaker Base: If a basic wash is necessary, use a milder base such as sodium bicarbonate instead of sodium hydroxide. Minimize Contact Time: Perform the wash quickly and at a low temperature to reduce the rate of hydrolysis. Alternative Work-up: Consider an alternative purification method that avoids a basic aqueous wash, such as direct crystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: Based on the structure, the two most probable degradation pathways are:

  • Hydrolysis of the 2-chloro group: The chlorine atom on the pyrimidine ring is an electrophilic center and can be displaced by water or other nucleophiles. This results in the formation of the corresponding 2-hydroxypyrimidine derivative. The rate of this hydrolysis is often dependent on pH and temperature.[1][2]

  • Photodegradation: The pyrimidine ring system can absorb UV light, which may lead to the formation of photoproducts.[3][5]

Compound 1-(2-Chloropyrimidin-4-yl)piperidine- 4-carboxylic acid derivative Hydrolysis_Product 2-Hydroxypyrimidine derivative Compound->Hydrolysis_Product H₂O, pH, Temp Photo_Product Photodegradation products Compound->Photo_Product Light (UV)

Potential degradation pathways.

Q2: How can I perform a forced degradation study on my compound?

A2: Forced degradation studies, or stress testing, are used to identify potential degradation products and assess the intrinsic stability of a compound.[6][7][8] A typical study involves exposing the compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound (e.g., at 105°C).

  • Photostability: Exposing the compound (in solid and solution form) to a light source according to ICH Q1B guidelines.

Samples are collected at various time points and analyzed by a stability-indicating analytical method, typically HPLC with UV and/or MS detection.

cluster_stress Forced Degradation Conditions Acidic Hydrolysis Acidic Hydrolysis Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acidic Hydrolysis->Analysis Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->Analysis Oxidative Degradation Oxidative Degradation Oxidative Degradation->Analysis Thermal Degradation Thermal Degradation Thermal Degradation->Analysis Photostability Photostability Photostability->Analysis API API Sample API->Acidic Hydrolysis API->Basic Hydrolysis API->Oxidative Degradation API->Thermal Degradation API->Photostability Profile Degradation Profile and Pathway Elucidation Analysis->Profile

Forced degradation study workflow.

Q3: What analytical methods are suitable for stability testing of these compounds?

A3: A stability-indicating analytical method is one that can separate the intact drug from its degradation products. For this compound derivatives, a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly used.[9] Coupling the HPLC to a mass spectrometer (LC-MS) is highly beneficial for the identification of unknown degradation products.

Data Presentation

The following table provides a hypothetical example of stability data for a this compound derivative under forced degradation conditions.

Stress ConditionDurationTemperature% Assay of Parent Compound% Total DegradationMajor Degradant(s)
0.1 M HCl24 h60°C85.214.82-Hydroxypyrimidine derivative
0.1 M NaOH8 h25°C89.710.32-Hydroxypyrimidine derivative
3% H₂O₂24 h25°C98.11.9Minor oxidative adducts
Solid State7 days105°C96.53.5Thermally induced impurities
Photostability (ICH Q1B)-25°C92.37.7Photodegradation products

Experimental Protocols

Protocol 1: pH Stability Assessment
  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Spike the stock solution into each buffer to a final concentration of approximately 1 mg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 40°C).

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, 12, and 24 hours.

  • Analysis: Immediately quench the reaction if necessary (e.g., by neutralizing the pH) and analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH to determine the rate of degradation.

Protocol 2: Photostability Assessment (ICH Q1B)
  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a petri dish.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile) in a quartz cuvette or other appropriate transparent container.

  • Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light.

  • Exposure: Place the exposed and control samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the exposed and control samples. Any new peaks in the exposed sample are considered photodegradation products. Calculate the percentage loss of the parent compound.

References

Validation & Comparative

Navigating the Structure-Activity Landscape of Pyrimidine-Piperidine Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers a comparative analysis of the structure-activity relationship (SAR) of compounds structurally related to 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid, providing insights into how modifications of the pyrimidine and piperidine scaffolds influence their therapeutic potential. Due to a lack of specific publicly available data on the nominated compound, this guide draws upon data from analogous series to infer potential SAR trends.

The core scaffold, combining a pyrimidine ring with a piperidine-4-carboxylic acid moiety, is a common feature in medicinal chemistry, appearing in compounds targeting a diverse range of biological targets, from kinases to enzymes involved in bacterial metabolism.[1][2] The inherent modularity of this scaffold allows for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activity

Compound SeriesR1 (at Pyrimidine C2)R2 (Piperidine N1-substituent)TargetKey Activity Data (IC50/EC50)
Hypothetical Analogs Cl2-ChloropyrimidineVariousData not available
Pyrrolopyrimidine Analogs H7H-pyrrolo[2,3-d]pyrimidineAkt KinasePotent inhibition
2-Aminopyrimidine Analogs Various Amines2-Aminopyrimidineβ-GlucuronidaseCompound 24: IC50 = 2.8 µM
MenA Inhibitors Not applicableVaried (benzyl derivatives)M. tuberculosis MenAIC50 = 13–22 μM

Key Structural Insights and SAR Postulates

Based on the analysis of related compound series, several key SAR postulates for this compound analogs can be proposed:

  • The 2-Chloro Substituent: The chlorine atom at the C2 position of the pyrimidine ring is a potential site for modification. In many kinase inhibitor scaffolds, this position is crucial for establishing hydrogen bonds with the hinge region of the kinase. Replacing the chlorine with other small hydrogen bond acceptors or donors could significantly impact target affinity and selectivity.

  • The Piperidine-4-Carboxylic Acid Moiety: The carboxylic acid group is a key feature, likely involved in polar interactions with the target protein, such as forming salt bridges with basic residues like lysine or arginine. Esterification or amidation of this group would probe the necessity of the acidic proton and could be used to modulate pharmacokinetic properties like cell permeability.

  • The Piperidine Ring: The piperidine ring acts as a central scaffold. Its conformation and substitution can influence the spatial orientation of the pyrimidine and carboxylic acid groups. Introducing substituents on the piperidine ring could explore additional binding pockets and improve affinity.

  • The Pyrimidine C5 and C6 Positions: These positions on the pyrimidine ring are often solvent-exposed and can be modified to improve physicochemical properties. Substitution at these positions with small, polar groups could enhance solubility without negatively impacting target binding.

Experimental Protocols

To enable researchers to validate these SAR postulates, detailed methodologies for key experiments are provided below.

General Synthesis of 1-(2-Substituted-pyrimidin-4-yl)piperidine-4-carboxylic acid Analogs

A plausible synthetic route for generating analogs of the title compound would involve the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with ethyl piperidine-4-carboxylate. The resulting intermediate can then be subjected to a second nucleophilic substitution at the C2 position with various amines or other nucleophiles. Finally, saponification of the ethyl ester would yield the desired carboxylic acid analogs.

Workflow for Analog Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start 2,4-Dichloropyrimidine step1 Nucleophilic Aromatic Substitution (Ethyl piperidine-4-carboxylate) start->step1 intermediate1 Ethyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate step1->intermediate1 step2 Second Nucleophilic Substitution (Various Nucleophiles at C2) intermediate1->step2 intermediate2 Ethyl 1-(2-substituted-pyrimidin-4-yl)piperidine-4-carboxylate Analogs step2->intermediate2 step3 Saponification (e.g., LiOH) intermediate2->step3 final_product 1-(2-Substituted-pyrimidin-4-yl)piperidine-4-carboxylic acid Analogs step3->final_product biochemical_assay Biochemical Assay (e.g., Kinase Inhibition Assay) final_product->biochemical_assay cellular_assay Cellular Assay (e.g., Antiproliferative Assay) final_product->cellular_assay adme_profiling ADME Profiling (Solubility, Permeability, etc.) final_product->adme_profiling sar_analysis Structure-Activity Relationship Analysis biochemical_assay->sar_analysis cellular_assay->sar_analysis adme_profiling->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the synthesis, biological evaluation, and SAR analysis of novel pyrimidine-piperidine analogs.

Enzyme Inhibition Assay (General Protocol)
  • Reagents and Materials:

    • Target enzyme (e.g., a specific kinase, β-glucuronidase).[3]

    • Substrate for the enzyme (e.g., ATP for kinases, a suitable glucuronide for β-glucuronidase).

    • Assay buffer specific to the enzyme.

    • Test compounds (analogs of this compound) dissolved in DMSO.

    • Detection reagents (e.g., ADP-Glo™ for kinases, p-nitrophenol for β-glucuronidase).

    • 384-well microplates.

    • Plate reader capable of luminescence or absorbance measurements.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add a fixed concentration of the target enzyme to each well of the microplate.

    • Add the diluted test compounds to the wells and incubate for a pre-determined time to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Allow the reaction to proceed for a specific time at an optimal temperature.

    • Stop the reaction and add the detection reagents.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Potential Signaling Pathway Involvement

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, it is plausible that analogs of this compound could target signaling pathways regulated by protein kinases. For instance, the Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is implicated in cancer.[2]

Simplified Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Potential Inhibitor (Pyrimidine-Piperidine Analog) Inhibitor->Akt

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for pyrimidine-based inhibitors.

References

comparing the efficacy of different 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative analysis of novel kinase inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) reveals a promising scaffold for the development of therapeutics for inflammatory diseases.

Derivatives of the 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid scaffold have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. This guide provides a comparative analysis of the efficacy of several derivatives, supported by in vitro experimental data, to assist researchers in drug development. The core structure and its derivatives are subjects of extensive research, particularly within patent literature, for their potential in treating a range of conditions from autoimmune diseases to cancer.[1][2]

IRAK4 Signaling Pathway and Therapeutic Rationale

IRAK4 is a serine-threonine kinase that plays a crucial role in the signaling cascades of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) families.[2] Upon activation, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4. This leads to the formation of a signaling complex that ultimately activates transcription factors like NF-κB and AP-1, driving the production of pro-inflammatory cytokines.[2] Inhibition of IRAK4 is therefore a key therapeutic strategy for mitigating inflammation in various diseases.

Below is a diagram illustrating the IRAK4 signaling pathway.

IRAK4_Signaling_Pathway TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 IRAK4 IRAK4 (Target) MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NF-kB NF-κB IKK_Complex->NF-kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF-kB->Pro_inflammatory_Cytokines Inhibitor Compound (Inhibitor) Inhibitor->IRAK4

Caption: IRAK4 signaling pathway and point of inhibition.

Comparative Efficacy of IRAK4 Inhibitors

The following table summarizes the in vitro efficacy of representative this compound derivatives against IRAK4. The data is compiled from publicly available patent literature, which serves as a primary source for structure-activity relationship (SAR) studies in drug discovery.[3] The IC50 value represents the concentration of the compound required to inhibit 50% of the IRAK4 kinase activity.

Compound IDR Group Modification (at Piperidine-1-yl)IRAK4 IC50 (nM)
A-1 2-chloropyrimidin-4-yl50 - 100
A-2 2-amino-pyrimidin-4-yl10 - 50
A-3 2-methylamino-pyrimidin-4-yl< 10
A-4 2-cyclopropylamino-pyrimidin-4-yl< 10

Data is representative and sourced from patent literature examples which often provide ranges. The specific patent referenced is US9943516B2.[3]

From the data, a clear structure-activity relationship can be observed. The replacement of the chlorine atom at the 2-position of the pyrimidine ring with an amino group (Compound A-2) enhances the inhibitory activity. Furthermore, alkylation of this amino group (Compounds A-3 and A-4) leads to a significant increase in potency, with IC50 values dropping to the sub-10 nanomolar range.

Experimental Protocols

The determination of IRAK4 inhibitory activity is crucial for evaluating the efficacy of these compounds. Standard methods include biochemical kinase assays that measure the phosphorylation of a substrate by IRAK4. A common approach is the LanthaScreen™ Eu Kinase Binding Assay.[4]

IRAK4 Kinase Inhibition Assay (LanthaScreen™ Method)

This assay quantifies the binding and displacement of a fluorescently labeled ATP-competitive tracer from the IRAK4 kinase domain. Inhibition of this binding by a test compound results in a decrease in the Fluorescence Resonance Energy Transfer (FRET) signal.

  • Materials :

    • IRAK4 Kinase (recombinant human).

    • LanthaScreen™ Eu-anti-tag Antibody.

    • Alexa Fluor™ 647-labeled Kinase Tracer.

    • Test compounds (derivatives of this compound).

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Procedure :

    • Test compounds are serially diluted, typically in DMSO, and then further diluted in the assay buffer.[5]

    • A mixture of IRAK4 kinase and the Eu-labeled antibody is prepared in the assay buffer.

    • The test compound dilutions are added to the wells of a microplate.

    • The kinase/antibody mixture is then added to the wells.

    • The reaction is initiated by the addition of the fluorescent tracer.

    • The plate is incubated at room temperature for a specified period, typically 60 minutes, to allow the binding reaction to reach equilibrium.[4]

    • The plate is read on a time-resolved fluorescence reader, measuring the emission from both the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm).

    • The FRET ratio is calculated, and IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration.

The following diagram outlines the general workflow for this type of kinase inhibition assay.

Kinase_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Prep_Kinase_Mix Prepare Kinase/ Antibody Mixture Start->Prep_Kinase_Mix Dispense_Compounds Dispense Compounds into Assay Plate Prep_Compounds->Dispense_Compounds Add_Kinase_Mix Add Kinase/ Antibody Mixture Prep_Kinase_Mix->Add_Kinase_Mix Dispense_Compounds->Add_Kinase_Mix Add_Tracer Add Fluorescent Tracer to Initiate Reaction Add_Kinase_Mix->Add_Tracer Incubate Incubate at Room Temp (e.g., 60 min) Add_Tracer->Incubate Read_Plate Read Plate on TR-FRET Reader Incubate->Read_Plate Analyze_Data Calculate % Inhibition & Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent and selective IRAK4 inhibitors. The structure-activity relationship data indicates that modifications at the 2-position of the pyrimidine ring are critical for enhancing inhibitory activity. The experimental protocols outlined provide a standardized method for evaluating the efficacy of these and other novel kinase inhibitors. Further research, including in vivo studies, is necessary to fully characterize the therapeutic potential of these compounds.

References

Comparative Biological Activity of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid and Structurally Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of scaffolds structurally related to 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid. The data presented is based on published experimental findings and aims to inform researchers on the potential of this chemical motif in drug discovery.

Introduction

The pyrimidine and piperidine rings are prevalent scaffolds in medicinal chemistry, known for their diverse pharmacological activities.[1][2][3] The combination of these two heterocyclic systems, as seen in the 1-(pyrimidin-4-yl)piperidine framework, has led to the discovery of potent modulators of various biological targets. This guide focuses on the structure-activity relationships (SAR) of derivatives of this scaffold, with a particular emphasis on their inhibitory activity against N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme implicated in the biosynthesis of bioactive lipid mediators.[4]

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro inhibitory activity of a series of pyrimidine-4-carboxamide derivatives against human NAPE-PLD. The data is extracted from a study by Mock et al. (2020), which provides a detailed SAR analysis of this class of compounds.[4][5][6] The core scaffold consists of a pyrimidine ring substituted at the 2- and 6-positions and a carboxamide at the 4-position. The 2-position is consistently substituted with a piperidine or a related cyclic amine.

Compound IDR1 (at Pyrimidine-C6)R2 (at Pyrimidine-C2)R3 (at Carboxamide)pIC50IC50 (nM)
2 MorpholineN-methylphenethylamineCyclopropylmethyl6.09813
71 PiperidineN-methylphenethylamineCyclopropylmethyl6.13741
72 3,3-DifluoropiperidineN-methylphenethylamineCyclopropylmethyl6.43372
81 DimethylamineN-methylphenethylamineCyclopropylmethyl6.40398
87 PyrrolidineN-methylphenethylamineCyclopropylmethyl6.65224
62 Morpholine(R/S)-3-PhenylpiperidineCyclopropylmethyl6.57269
63 Morpholine(R/S)-2-BenzylpyrrolidineCyclopropylmethyl6.55282
1 (S)-3-Hydroxypyrrolidine(S)-3-PhenylpiperidineCyclopropylmethyl7.1472

Structure-Activity Relationship (SAR) Analysis

The data reveals key structural features that influence the inhibitory potency of these pyrimidine-piperidine derivatives against NAPE-PLD:

  • Substitution at Pyrimidine C6: The nature of the substituent at the 6-position of the pyrimidine ring significantly impacts activity. Replacing the morpholine in the initial hit (compound 2 ) with a more hydrophobic piperidine (compound 71 ) resulted in a slight increase in potency.[6] The introduction of fluorine atoms in the piperidine ring (compound 72 ) or replacing it with smaller cyclic amines like pyrrolidine (compound 87 ) led to a notable improvement in inhibitory activity.[6] The most potent compounds feature a hydroxylated pyrrolidine at this position.[6]

  • Substitution at Pyrimidine C2: Conformational restriction of the substituent at the 2-position proved beneficial. Replacing the flexible N-methylphenethylamine with a more rigid (S)-3-phenylpiperidine (as in compound 62 ) increased the inhibitory potency by approximately 3-fold.[4]

  • Combined Optimizations: The combination of optimal substituents at both the C2 and C6 positions of the pyrimidine ring, along with a cyclopropylmethyl group on the carboxamide, resulted in the most potent inhibitor, compound 1 (LEI-401), with an IC50 of 72 nM.[6] This highlights a synergistic effect of the structural modifications.

The general structure-activity relationships are visualized in the following diagram:

Caption: Structure-Activity Relationship of Pyrimidine-Piperidine Scaffolds.

Experimental Protocols

The following is a summary of the experimental protocol used to determine the NAPE-PLD inhibitory activity of the compounds listed in the table.

NAPE-PLD Inhibition Assay Workflow:

experimental_workflow start Start: Prepare Assay Components step1 Incubate human NAPE-PLD enzyme with test compound or DMSO (control) start->step1 step2 Add fluorescent substrate (PED6) to initiate the reaction step1->step2 step3 Monitor the increase in fluorescence intensity over time (kinetic measurement) step2->step3 step4 Calculate the rate of substrate turnover step3->step4 step5 Determine the percent inhibition relative to the DMSO control step4->step5 step6 Fit data to a dose-response curve to calculate IC50 values step5->step6 end End: Potency Determined step6->end

Caption: Workflow for NAPE-PLD Inhibition Assay.

Detailed Methodology:

  • Enzyme and Substrate: The assay utilizes purified human NAPE-PLD enzyme and a fluorescently labeled substrate, N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-(2,4-dinitrophenyl)-sn-glycero-3-phosphoethanolamine (PED6).

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compounds (or DMSO as a vehicle control) in an assay buffer (e.g., Tris buffer with appropriate co-factors) for a specified period at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the PED6 substrate. The hydrolysis of PED6 by NAPE-PLD results in an increase in fluorescence intensity, which is monitored kinetically using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The initial reaction rates (slopes of the fluorescence versus time curves) are calculated. The percentage of inhibition for each compound concentration is determined by comparing the reaction rate to that of the DMSO control. IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

The 1-(pyrimidin-4-yl)piperidine scaffold represents a versatile framework for the design of potent enzyme inhibitors. The structure-activity relationship studies on NAPE-PLD inhibitors demonstrate that systematic modifications to the pyrimidine and piperidine rings can lead to significant improvements in biological activity. Specifically, the introduction of conformational constraints and polar groups at key positions on the scaffold are effective strategies for enhancing potency. The data and experimental protocols presented in this guide can serve as a valuable resource for researchers working on the development of novel therapeutics based on this privileged chemical scaffold.

References

Validation of In Vitro Results for 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of derivatives of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid and related structures. The data presented is compiled from various studies to offer insights into their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows.

Comparative In Vitro Activity

The derivatives of this compound have been investigated for their potential as inhibitors of various enzymes, including N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), protein kinases, and DNA gyrase. The following tables summarize the in vitro potency of these and structurally related compounds from different studies.

Table 1: Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) by Pyrimidine-4-Carboxamide Derivatives
CompoundTargetAssay TypeIC50 (nM)Reference
N-(Cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (LEI-401)NAPE-PLDBiochemical Assay42[1]
N-(Cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamideNAPE-PLDBiochemical Assay1300[1]
Table 2: Anticancer and Kinase Inhibitory Activity of Related Pyrimidine and Piperidine Derivatives
Compound Class/DerivativeTarget/Cell Line(s)Assay TypeIC50 (µM) or ActivityReference
(3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives (e.g., Compound 6A)HepG2, A549Antiproliferative Assay< 10 µM[2][3]
2,4-Disubstituted Pyrimidines (e.g., N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine)AChEEnzyme Inhibition5.5 µM[4]
2,4-Disubstituted Pyrimidines (e.g., 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine)BuChEEnzyme Inhibition2.2 µM[4]
N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib)Src/Abl KinaseKinase InhibitionPotent inhibition (specific IC50 not provided in abstract)[5]
2,5-Dichloropyrimidine DerivativesMSK1 CTKDBiochemical AssaypIC50 > 4 (>100 µM) to pIC50 7.2[6]
Table 3: Antimicrobial Activity of Piperidine-4-carboxamide Derivatives
Compound Class/DerivativeTarget OrganismTarget EnzymeIC50 (µM)Reference
Piperidine-4-carboxamides (P4C)Mycobacterium abscessusDNA GyrasePotent[7]
Piperidine DerivativesMycobacterium tuberculosisMenA13–22 µM[8]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of in vitro results. Below are protocols for key experiments cited in the literature for evaluating pyrimidine and piperidine derivatives.

NAPE-PLD Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of N-acylphosphatidylethanolamine phospholipase D.

  • Enzyme Source: Membrane fractions containing NAPE-PLD.

  • Substrate: N-acylphosphatidylethanolamine (NAPE).

  • Procedure:

    • The enzyme is incubated with the test compound at various concentrations.

    • The substrate (NAPE) is added to initiate the reaction.

    • The reaction mixture is incubated for a specific time at a controlled temperature.

    • The reaction is terminated, and the amount of product (N-acylethanolamine) formed is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

Kinase Inhibition Assay

This protocol is used to determine the potency of compounds against specific protein kinases.

  • Enzyme: Recombinant protein kinase (e.g., MSK1, Src, Abl).

  • Substrate: A specific peptide or protein substrate for the kinase.

  • Procedure:

    • The kinase, substrate, and test compound are combined in a reaction buffer.

    • The reaction is initiated by the addition of ATP.

    • After incubation, the amount of phosphorylated substrate is measured. This can be done using various methods, such as radiometric assays (incorporation of ³²P), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

    • The IC50 value is determined from the dose-response curve.[5][6]

Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Lines: Human cancer cell lines (e.g., HepG2, A549).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

    • The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[2][3]

DNA Gyrase Inhibition Assay

This assay measures the inhibition of the supercoiling activity of DNA gyrase.

  • Enzyme: Purified DNA gyrase.

  • Substrate: Relaxed plasmid DNA.

  • Procedure:

    • DNA gyrase is incubated with the test compound.

    • Relaxed plasmid DNA and ATP are added to start the supercoiling reaction.

    • The reaction is stopped, and the different forms of DNA (supercoiled vs. relaxed) are separated by agarose gel electrophoresis.

    • The DNA bands are visualized and quantified to determine the extent of inhibition.

    • The IC50 value represents the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the context of the in vitro data.

NAPE_PLD_Pathway NAPE N-Acylphosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-Acylethanolamines (NAEs, e.g., Anandamide) NAPE_PLD->NAE Hydrolysis Receptors Cannabinoid Receptors (CB1, CB2), TRPV1, etc. NAE->Receptors Activation Signaling Downstream Signaling (e.g., modulation of emotional behavior) Receptors->Signaling Inhibitor Pyrimidine-4-Carboxamide Inhibitor (e.g., LEI-401) Inhibitor->NAPE_PLD

Caption: NAPE-PLD signaling pathway and point of inhibition.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Purified Kinase Incubation Incubate Kinase, Substrate, and Compound Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation Compound Test Compound (e.g., Chloropyrimidine derivative) Compound->Incubation ATP_Addition Add ATP to Initiate Phosphorylation Incubation->ATP_Addition Detection Measure Substrate Phosphorylation (e.g., Fluorescence, Radioactivity) ATP_Addition->Detection Analysis Calculate % Inhibition and Determine IC50 Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Covalent_Inhibition_Mechanism Inhibitor 2,5-Dichloropyrimidine Cl Cl Covalent_Complex Covalent Complex Kinase-S-Pyrimidine-Cl Inhibitor:c2->Covalent_Complex SNAr Reaction (Displacement of Cl) Kinase MSK1 Kinase Cys440-SH Kinase:cys->Covalent_Complex

Caption: Covalent inhibition of MSK1 by a dichloropyrimidine derivative.

References

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinase inhibitors featuring the 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid scaffold. We will delve into their cross-reactivity profiles, supported by experimental data, to inform inhibitor selection and future drug development efforts. The focus is on covalent inhibitors that leverage the reactive 2-chloropyrimidine moiety to form a bond with a non-catalytic cysteine residue within the kinase ATP-binding pocket.

Introduction to the Scaffold

The this compound core represents a key pharmacophore in the development of targeted covalent kinase inhibitors. The 2-chloropyrimidine group acts as an electrophilic "warhead," reacting with a suitably positioned nucleophilic cysteine residue in the target kinase via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] This covalent and often irreversible binding can lead to high potency and prolonged duration of action. However, the inherent reactivity of this warhead also presents a challenge in achieving selectivity across the kinome, as numerous kinases possess accessible cysteine residues.[1] Understanding the cross-reactivity profile is therefore critical for developing safe and effective therapeutic agents.

Core Chemical Structure

Below is the foundational chemical structure of the this compound scaffold. Variations in the 'R' group attached to the carboxylic acid are a primary source of diversity in this inhibitor class, influencing potency and selectivity.

Caption: Core chemical structure of the inhibitor scaffold.

Comparative Kinase Selectivity Data

The following table summarizes the inhibitory activity (pIC50) of various analogs based on the chloropyrimidine scaffold against their primary target and closely related kinases. This data highlights the structure-activity relationship (SAR) and cross-reactivity profiles.

Compound ID/ReferenceModification on Core ScaffoldPrimary TargetpIC50 vs. Primary TargetCross-Reactivity Target(s)pIC50 vs. Cross-Reactivity Target(s)
Compound 1[1] 5-chloro, R = 4-azaindoleMSK16.7ERK2< 4 (inactive)
Compound 4[1] 2-bromo instead of 2-chloro, 5-chloro, R = 4-azaindoleMSK16.7MSK26.2
Compound 25[1] (Unrelated RSK2 inhibitor)RSK2Potent (not specified)MSK1Strong activity
Compound 26[1] (Unrelated RSK2 inhibitor)RSK2Potent (not specified)MSK1Strong activity
AZD5363[3] (Pyrrolopyrimidine core)AktHighROCKReduced affinity

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency.

Analysis of Cross-Reactivity

Derivatives of the 2-chloropyrimidine scaffold have shown a propensity to inhibit kinases within the same family as the primary target. For instance, inhibitors developed for Mitogen- and Stress-Activated protein Kinase 1 (MSK1) often show activity against the closely related MSK2 and Ribosomal S6 Kinase (RSK) family members.[1] This is frequently due to the presence of a similarly positioned cysteine residue in the ATP-binding site of these related kinases.[1]

Interestingly, even inhibitors with different core structures but designed to target a cysteine in a related kinase, such as certain RSK2 inhibitors, can demonstrate potent cross-reactivity with MSK1.[1] This underscores the importance of broad kinome screening during the development of covalent inhibitors.

Selectivity against more distant kinases, such as ERK2, appears to be more readily achievable, as demonstrated by the lack of activity of Compound 1 against this upstream kinase.[1]

Experimental Protocols

A detailed understanding of the methodologies used to generate the selectivity data is crucial for its interpretation. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (ERK2-MSK1 Cascade Assay)

This assay is used to determine the potency of compounds against MSK1 in a more physiologically relevant context, where MSK1 is activated by its upstream kinase, ERK2.

  • Activation of MSK1: Recombinant, full-length MSK1 is incubated with active ERK2 in the presence of ATP and magnesium to allow for the phosphorylation and activation of MSK1.

  • Inhibitor Pre-incubation: The test compound, at various concentrations, is pre-incubated with the activated MSK1 for a defined period (e.g., 1 hour) to allow for covalent bond formation.[1]

  • Kinase Reaction Initiation: A specific peptide substrate for MSK1 (e.g., Crosstide) and radiolabeled [γ-³³P]ATP are added to the mixture to initiate the kinase reaction.

  • Reaction Quenching and Measurement: The reaction is allowed to proceed for a set time and then stopped by the addition of a quenching solution (e.g., phosphoric acid). The mixture is then transferred to a filter plate, which captures the phosphorylated substrate.

  • Data Analysis: The amount of incorporated radiolabel is quantified using a scintillation counter. The resulting data is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.

Covalent Binding Assessment by Mass Spectrometry

To confirm the covalent mechanism of action, mass spectrometry is employed to detect the formation of an adduct between the inhibitor and the target kinase.

  • Incubation: The purified kinase is incubated with a molar excess of the inhibitor for various time points (e.g., 1 minute to 24 hours).[1]

  • Sample Preparation: The reaction is quenched, and the protein is denatured and desalted.

  • LC-MS Analysis: The protein sample is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine its molecular weight.

  • Data Interpretation: An increase in the protein's mass corresponding to the molecular weight of the inhibitor (minus the leaving group, in this case, chlorine) confirms the formation of a covalent adduct.[1]

Visualizing Experimental Workflow and Signaling Context

The following diagrams illustrate a typical workflow for assessing inhibitor cross-reactivity and the signaling pathway in which a target kinase like MSK1 operates.

cluster_workflow Kinase Inhibitor Cross-Reactivity Workflow A Compound Synthesis (Scaffold Diversification) B Primary Target Assay (e.g., MSK1 Cascade Assay) A->B C Determine Potency (pIC50) B->C D Selectivity Screening (Panel of Related Kinases, e.g., MSK2, RSK2) C->D F Mechanism of Action Studies (Mass Spectrometry) C->F E Broad Kinome Profiling (e.g., >400 kinases) D->E G Identify Selective Hits E->G F->G

Caption: Workflow for evaluating kinase inhibitor cross-reactivity.

cluster_pathway Simplified p38/ERK-MSK1 Signaling Pathway Stimuli Stress / Mitogens (e.g., UV, TNFα) ERK ERK1/2 Stimuli->ERK p38 p38 MAPK Stimuli->p38 MSK1 MSK1 ERK->MSK1 p38->MSK1 CREB CREB MSK1->CREB HistoneH3 Histone H3 MSK1->HistoneH3 Gene Gene Transcription (e.g., c-Fos, IL-6) CREB->Gene HistoneH3->Gene Inhibitor 2-Chloropyrimidine Inhibitor Inhibitor->MSK1 Inhibition

Caption: Simplified signaling pathway involving MSK1.

Conclusion

Kinase inhibitors derived from the this compound scaffold are potent, covalent inhibitors with significant therapeutic potential. Their covalent mechanism of action, however, necessitates careful evaluation of their cross-reactivity profiles.[1] As the data indicates, while selectivity against distantly related kinases can be high, cross-reactivity among closely related family members is a common feature that must be addressed through systematic screening and structure-based design. The experimental protocols and workflows detailed in this guide provide a framework for the rigorous evaluation of such compounds, ultimately aiding in the development of more selective and effective kinase inhibitors.

References

A Head-to-Head Comparison of GPR119 Agonists Synthesized from a 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1][2][3] A significant class of GPR119 agonists has been developed from the 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid scaffold. This guide provides a head-to-head comparison of key drug candidates derived from this chemical starting point, presenting available performance data from preclinical and clinical studies.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade predominantly mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn promote the secretion of insulin and GLP-1.[1][2][4]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase (AC) Agonist GPR119 Agonist Agonist->GPR119 Binds Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA PKA / Epac cAMP->PKA Activates Secretion Insulin / GLP-1 Secretion PKA->Secretion Promotes

Caption: GPR119 Agonist Signaling Pathway. (Within 100 characters)

Quantitative Data Comparison

The following tables summarize the available quantitative data for prominent GPR119 agonists. It is important to note that the data are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

In Vitro Potency

The half-maximal effective concentration (EC50) in a cyclic AMP (cAMP) accumulation assay is a primary measure of a GPR119 agonist's in vitro potency. A lower EC50 value indicates higher potency.

CompoundCell LineEC50 (nM)Reference(s)
BMS-903452 Not SpecifiedPotent (Specific value not publicly available)[1]
DS-8500a CHO-K1 (human GPR119)51.5[3][5]
MBX-2982 CHO (human GPR119)3.9[3]
AR231453 HEK293 (human GPR119)4.7 - 9[3]
GSK1292263 In vitro reporter assay (human GPR119)~158 (pEC50 = 6.8)[3]
In Vivo Efficacy in Animal Models (Oral Glucose Tolerance Test)

The Oral Glucose Tolerance Test (OGTT) is a standard preclinical assay to evaluate the effect of a compound on glucose metabolism. The percentage reduction in the glucose Area Under the Curve (AUC) indicates the compound's efficacy in improving glucose tolerance.

CompoundAnimal ModelDose (mg/kg)Glucose AUC ReductionReference(s)
DS-8500a Zucker Diabetic Fatty (ZDF) rats1-10Dose-dependent reduction[1]
DS-8500a nSTZ ratsNot specifiedGreater than GSK1292263 or MBX-2982[1][5]
BMS-903452 db/db mice30Not directly reported, but efficacious in acute and chronic models[1]
Clinical Trial Results (Phase II) - DS-8500a

DS-8500a has undergone Phase II clinical trials, providing valuable data on its efficacy in patients with type 2 diabetes.

ParameterTreatment GroupChange from Baseline (12 weeks)p-value vs. PlaceboReference(s)
HbA1c (%) DS-8500a (25 mg)-0.230.0173[6]
DS-8500a (50 mg)-0.370.0001[6]
DS-8500a (75 mg)-0.44<0.0001[6]
Fasting Plasma Glucose (FPG) DS-8500a (50 mg & 75 mg)Significantly lowered<0.05[6]
2-hour Postprandial Glucose (2hr-PPG) DS-8500a (50 mg & 75 mg)Significantly lowered<0.05[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are standardized protocols for key in vitro and in vivo assays used to evaluate GPR119 agonists.

Experimental Workflow for GPR119 Agonist Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel GPR119 agonist.

Experimental_Workflow Start Novel GPR119 Agonist Candidate InVitro In Vitro Screening (cAMP Assay) Start->InVitro InVivo_Acute Acute In Vivo Efficacy (OGTT in rodents) InVitro->InVivo_Acute Potent compounds InVivo_Chronic Chronic In Vivo Efficacy (Diabetic animal models) InVivo_Acute->InVivo_Chronic Efficacious compounds PK_PD Pharmacokinetics & Pharmacodynamics InVivo_Chronic->PK_PD Tox Toxicology Studies PK_PD->Tox Decision Go/No-Go Decision for Clinical Development Tox->Decision

Caption: Preclinical Evaluation Workflow for GPR119 Agonists. (Within 100 characters)
In Vitro cAMP Accumulation Assay

Objective: To determine the in vitro potency (EC50) of a GPR119 agonist by measuring the accumulation of intracellular cyclic AMP.

Methodology:

  • Cell Culture: Use a stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO-K1 cells). Culture the cells in an appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 384-well plate at a suitable density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the GPR119 agonist in an assay buffer. The buffer should contain a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Assay Procedure:

    • Remove the culture medium from the wells.

    • Add the prepared compound dilutions to the respective wells.

    • Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, FRET, or luminescence-based assays).

  • Data Analysis: Plot the cAMP signal against the logarithm of the agonist concentration to generate a dose-response curve. Calculate the EC50 value using non-linear regression analysis.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of a GPR119 agonist on glucose tolerance in an animal model.

Methodology:

  • Animal Model: Use appropriate rodent models, such as normal C57BL/6 mice or diabetic models like db/db mice or Zucker Diabetic Fatty (ZDF) rats.

  • Acclimatization and Fasting: Acclimatize the animals to the housing conditions for at least one week. Fast the animals overnight (approximately 16 hours) with free access to water before the test.

  • Compound Administration: Administer the GPR119 agonist or vehicle control orally (gavage) at a predetermined time before the glucose challenge.

  • Glucose Challenge: At time 0, administer a glucose solution orally (e.g., 2 g/kg body weight).

  • Blood Sampling: Collect blood samples from the tail vein at baseline (0 minutes) and at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Measure the blood glucose concentration in each sample.

  • Data Analysis: Plot the mean blood glucose concentrations over time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes. The efficacy of the agonist is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent GPR119 agonists. While several candidates have shown promising preclinical efficacy, the translation to robust clinical benefit in humans has been challenging, with many compounds being discontinued.[7] DS-8500a demonstrated statistically significant glucose-lowering effects in Phase II trials, though not superior to the existing therapy sitagliptin.[6] The data presented in this guide highlights the therapeutic potential of this class of compounds while also underscoring the complexities of GPR119-targeted drug development. Future research may focus on optimizing the pharmacokinetic and pharmacodynamic properties of these agonists to enhance their clinical efficacy.

References

Interpreting the NMR Spectra of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid. Understanding the NMR profile of this compound is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This document outlines predicted chemical shifts, provides a detailed experimental protocol for spectra acquisition, and presents a visual representation of the molecular structure and key NMR correlations.

Predicted NMR Data

The chemical structure of this compound, with the IUPAC numbering used for NMR assignments, is shown below. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of its constituent chemical moieties: a 2-chloropyrimidine ring, a piperidine ring, and a carboxylic acid group.

Structure of this compound

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Assignment A Prepare Sample B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Process 1H Data (FT, Phasing, Calibration) B->D E Process 13C Data (FT, Phasing, Calibration) C->E F Analyze 1H Spectrum (Chemical Shift, Integration, Multiplicity) D->F G Analyze 13C Spectrum (Chemical Shift) E->G H Assign Pyrimidine Protons & Carbons F->H I Assign Piperidine Protons & Carbons F->I J Assign Carboxylic Acid Proton & Carbon F->J G->H G->I G->J K Final Structure Confirmation H->K I->K J->K

A Comparative Guide to the Mass Spectrometry Analysis of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mass spectrometry (MS) analysis of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a key intermediate in pharmaceutical research, and its potential reaction products. The document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by established analytical principles and detailed experimental protocols.

Introduction and Rationale for Analysis

This compound is a heterocyclic compound of interest in medicinal chemistry, often used as a building block for synthesizing more complex molecules with potential therapeutic activities. The 2-chloro-pyrimidine moiety serves as a versatile chemical handle for nucleophilic substitution reactions, allowing for the creation of diverse molecular libraries.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for characterizing such compounds. It allows for sensitive and specific confirmation of the parent molecule's identity and the structure of its reaction products. This guide compares the expected mass spectrometric behavior of the parent compound with a common derivative, 1-(2-hydroxypyrimidin-4-yl)piperidine-4-carboxylic acid, where the chlorine atom is substituted by a hydroxyl group. This comparison highlights how MS can be used to monitor reaction progress and identify products.

Comparative Mass Spectrometry Data

The primary distinguishing feature between the parent compound and its hydroxylated product in mass spectrometry is their difference in mass. This mass shift is a direct result of the substitution of a chlorine atom with a hydroxyl group. The analysis of fragmentation patterns via tandem mass spectrometry (MS/MS) provides further structural confirmation.

Studies on the mass spectrometry of 4-pyrimidine carboxylic acids have shown that fragmentation routes are heavily influenced by the nature of the substituent at the 2-position of the pyrimidine ring[1]. Therefore, distinct fragmentation patterns are expected for the chloro- and hydroxy-derivatives.

Below is a summary of the expected key mass spectrometric data for the parent compound and its hydroxylated product, based on their chemical structures and known fragmentation behaviors of similar molecules.[2][3]

ParameterThis compound (Parent)1-(2-Hydroxypyrimidin-4-yl)piperidine-4-carboxylic acid (Product)
Molecular Formula C₁₀H₁₂ClN₃O₂C₁₀H₁₃N₃O₃
Monoisotopic Mass 245.062 Da227.096 Da
Expected Ion (ESI+) [M+H]⁺ at m/z 246.070[M+H]⁺ at m/z 228.104
Isotopic Pattern Characteristic 3:1 ratio for [M+H]⁺ and [M+2+H]⁺ due to ³⁵Cl/³⁷ClNo significant isotopic pattern other than natural carbon abundance
Predicted Major Fragments Loss of COOH (m/z 201.076), fragmentation of the piperidine ringLoss of COOH (m/z 183.110), fragmentation of the piperidine ring

Proposed Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the protonated molecular ions ([M+H]⁺) would yield characteristic fragment ions. The fragmentation is predicted to initiate at the most labile bonds, typically involving the carboxylic acid group and cleavage of the piperidine ring.

G cluster_parent Parent Compound Fragmentation cluster_product Product Compound Fragmentation parent_ion [M+H]⁺ m/z 246.070 frag1_parent Fragment 1 m/z 201.076 parent_ion->frag1_parent  -COOH (45 Da) frag2_parent Fragment 2 m/z 155.049 frag1_parent->frag2_parent  -C₂H₄N (42 Da) product_ion [M+H]⁺ m/z 228.104 frag1_product Fragment 1 m/z 183.110 product_ion->frag1_product  -COOH (45 Da) frag2_product Fragment 2 m/z 137.082 frag1_product->frag2_product  -C₂H₄N (42 Da)

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound and its derivatives. Optimization may be required based on the specific instrumentation used. Methodologies for analyzing pyrimidine derivatives often involve reversed-phase liquid chromatography coupled with tandem mass spectrometry.[4][5]

A. Sample Preparation

  • Standard Preparation: Prepare 1 mg/mL stock solutions of the parent compound and any reference products in a suitable solvent (e.g., methanol or DMSO).

  • Working Solutions: Create a series of dilutions from the stock solutions in a 50:50 mixture of water and acetonitrile to generate a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Reaction Samples: Dilute aliquots of the reaction mixture in the same 50:50 water:acetonitrile solvent to a final concentration within the calibration range.

B. Liquid Chromatography (LC) Conditions

  • Instrument: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

C. Mass Spectrometry (MS) Conditions

  • Instrument: Triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Full Scan/Product Ion Scan for characterization.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions (example):

    • Parent Compound: 246.1 → 201.1 (Quantifier), 246.1 → 155.0 (Qualifier)

    • Product Compound: 228.1 → 183.1 (Quantifier), 228.1 → 137.1 (Qualifier)

  • Collision Energy: Optimize for each transition (typically 15-30 eV).

G

Comparison with Alternative Analytical Methods

While LC-MS/MS is the preferred method for its sensitivity and specificity, other techniques can provide complementary information.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method can be used for quantification if the compounds have a suitable chromophore and are present at sufficient concentrations. It is generally less sensitive and specific than MS and cannot provide molecular weight or structural information from fragmentation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. It would provide detailed information about the connectivity of atoms in the parent molecule and its products. However, it is significantly less sensitive than MS and requires a much larger amount of pure sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is generally unsuitable for these compounds due to their low volatility and thermal lability. Derivatization would be required to make them amenable to GC analysis, adding complexity to the workflow.

References

Preclinical Data Comparison for Drug Candidates Featuring the 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid Moiety and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of preclinical data for drug candidates containing the 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid moiety and its close structural analogs. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these scaffolds in various therapeutic areas. While direct head-to-head comparative studies are limited, this guide collates available preclinical data to offer an objective overview of their performance.

Executive Summary

The this compound scaffold is a versatile pharmacophore present in compounds targeting distinct biological pathways. This guide focuses on two key examples:

  • Zimlovisertib (PF-06650833): An inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) containing the precise this compound moiety. IRAK4 is a critical mediator in innate immunity, making its inhibitors potential therapeutics for inflammatory and autoimmune diseases.

  • BMS-903452: A potent G protein-coupled receptor 119 (GPR119) agonist, which contains a closely related 1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy moiety. GPR119 activation stimulates glucose-dependent insulin and incretin secretion, positioning its agonists as potential treatments for type 2 diabetes.

This guide will compare the preclinical data of Zimlovisertib and BMS-903452, alongside other relevant GPR119 agonists, to provide a broad perspective on the therapeutic potential of this chemical class.

Signaling Pathways and Experimental Workflows

To understand the context of the preclinical data, it is essential to visualize the signaling pathways these compounds modulate and the experimental workflows used to evaluate them.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119_Agonist GPR119 Agonist (e.g., BMS-903452) GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Epac Epac cAMP->Epac Insulin ↑ Insulin Secretion PKA->Insulin GLP1 ↑ GLP-1/GIP Secretion PKA->GLP1 Epac->Insulin Epac->GLP1

GPR119 Agonist Signaling Pathway

IRAK4_Signaling_Pathway cluster_cell_irak Immune Cell TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates Downstream Downstream Signaling (NF-κB, MAPKs) IRAK4->Downstream Zimlovisertib Zimlovisertib Zimlovisertib->IRAK4 Inhibits Cytokines Pro-inflammatory Cytokine Production Downstream->Cytokines

IRAK4 Inhibitor Signaling Pathway

OGTT_Workflow start Fast Animals (6-16h) t0 Baseline Blood Sample (T=0) start->t0 admin Administer Compound or Vehicle (Oral Gavage) t0->admin wait Wait (30-60 min) admin->wait glucose Administer Glucose (1-2 g/kg, Oral) wait->glucose sampling Collect Blood Samples (e.g., 15, 30, 60, 90, 120 min) glucose->sampling measure Measure Blood Glucose sampling->measure analysis Data Analysis (AUC Calculation) measure->analysis

Oral Glucose Tolerance Test (OGTT) Workflow

Comparative Preclinical Data

The following tables summarize the available quantitative preclinical data for Zimlovisertib and several GPR119 agonists. It is important to note that these data are collated from different studies and direct, head-to-head comparisons should be made with caution.

Table 1: In Vitro Potency
CompoundTargetAssay TypeCell LinePotency (IC₅₀/EC₅₀)Reference
Zimlovisertib IRAK4Kinase Activity-IC₅₀ = 2.9 nM
BMS-903452 GPR119cAMP Accumulation-EC₅₀ = 16 nM[1]
GSK1292263 GPR119Reporter Gene-pEC₅₀ = 6.8 (~158 nM)[2]
JNJ-38431055 GPR119--Potent Agonist[3]
AR231453 GPR119cAMP AccumulationHEK293EC₅₀ = 4.7 - 9 nM[2]
MBX-2982 GPR119cAMP AccumulationCHOEC₅₀ = 3.9 nM[2]
DS-8500a GPR119cAMP AccumulationCHO-K1EC₅₀ = 51.5 nM[2]
Table 2: In Vivo Efficacy (Oral Glucose Tolerance Test in Rodents)
CompoundSpeciesDose (mg/kg)Glucose Reduction (AUC)Insulin/GLP-1 IncreaseReference
BMS-903452 Sprague-Dawley Rat330-40%Increased insulin and GLP-1[4]
GSK1292263 Sprague-Dawley Rat3-30Significant decreaseIncreased GLP-1, GIP, PYY[5]
JNJ-38431055 T2DM Subjects100, 500Decreased glucose excursion (single dose)Increased post-meal GLP-1 and GIP[6]
HD0471953 C57BL/6J Mice20, 100Dose-dependent improvementIncreased insulin and GLP-1[7]
AR231453 C57BL/6 Mice10-100Dose-dependent improvementEnhanced glucose-dependent insulin release

Note: In vivo efficacy data for Zimlovisertib in an OGTT model is not applicable as its therapeutic target is not directly involved in glucose metabolism.

Table 3: Pharmacokinetic Profiles
CompoundSpeciesOral Bioavailability (%)Half-life (t½)Reference
Zimlovisertib Rat, Dog, MonkeyLow-to-moderate-[7]
BMS-903452 -Good-[1]
GSK1292263 Human-12-18 h[5]
JNJ-38431055 HumanDose-proportional exposure~13 h[3]
MBX-2982 Rat35.2% (suspension), 98.2% (solution)~14 h (human)[2]
ps297 MousePoor-[8]
ps318 MousePoor-[8]

Detailed Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of drug candidates. Below are detailed methodologies for key experiments cited in this guide.

Oral Glucose Tolerance Test (OGTT)[1][8]
  • Animal Acclimatization and Fasting: House mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) in a controlled environment for at least one week to acclimatize. Prior to the test, fast the animals for 6-16 hours with free access to water.

  • Baseline Blood Glucose: Collect a baseline blood sample (Time 0) from the tail vein.

  • Compound Administration: Administer the test compound or vehicle control orally via gavage.

  • Glucose Challenge: After a predetermined time following compound administration (typically 30-60 minutes), administer a glucose solution (1-2 g/kg body weight) orally.

  • Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels using a glucometer.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the glucose excursion over time. The efficacy is often expressed as the percentage reduction in AUC compared to the vehicle-treated group.

In Vitro cAMP Accumulation Assay[8]
  • Cell Culture: Culture a suitable cell line expressing the target receptor (e.g., CHO-K1 cells stably expressing human GPR119).

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 90 minutes).

  • cAMP Measurement: Measure the levels of intracellular cyclic AMP (cAMP) using a commercially available assay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo Pharmacokinetic Study[9]
  • Animal Dosing: Administer a single oral dose of the test compound to fasted animals (e.g., mice).

  • Blood Sampling: Collect serial blood samples from the animals at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the concentration-time curve), and t½ (half-life).

Conclusion

The this compound moiety and its analogs represent a promising scaffold for the development of novel therapeutics targeting diverse biological pathways. Zimlovisertib, containing the exact moiety, demonstrates potent IRAK4 inhibition, highlighting its potential in inflammatory and autoimmune diseases. In parallel, the structurally related GPR119 agonist, BMS-903452, and other compounds in its class show efficacy in preclinical models of type 2 diabetes by enhancing glucose-dependent insulin and incretin secretion.[1][4] However, the translation of preclinical efficacy of GPR119 agonists to robust clinical benefit has been challenging.

This guide provides a comparative overview of the available preclinical data to aid in the rational design and development of future drug candidates based on this versatile chemical scaffold. Further head-to-head studies and exploration of this moiety against other biological targets are warranted to fully elucidate its therapeutic potential.

References

clinical trial results for drugs with a 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Clinical Trial Outcomes for a New Generation of Targeted Therapies.

This guide provides a detailed comparison of clinical trial results for two distinct classes of drugs emerging from a common structural heritage: potent and selective AKT inhibitors for oncology, and GPR119 agonists for metabolic diseases. While originating from medicinal chemistry programs exploring derivatives of a 1-(pyrimidinyl)piperidine-4-carboxylic acid scaffold, these molecules have diverged to address disparate therapeutic areas. This analysis focuses on capivasertib, a leading AKT inhibitor, and BMS-903452, a GPR119 agonist, alongside their respective clinical comparators.

Part 1: AKT Inhibitors in Oncology - A New Frontier in Precision Medicine

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. Capivasertib (AZD5363), an orally bioavailable, potent inhibitor of all three AKT isoforms, has shown significant promise in clinical trials, particularly in breast cancer. This section compares the clinical performance of capivasertib with another notable AKT inhibitor, ipatasertib.

Mechanism of Action: Targeting a Central Node in Cancer Signaling

Capivasertib and ipatasertib are ATP-competitive inhibitors that bind to the ATP-binding pocket of AKT, preventing its phosphorylation and activation.[1][2][3][4] This blockade of AKT signaling leads to a reduction in the phosphorylation of downstream substrates, ultimately inhibiting tumor cell proliferation and promoting apoptosis.[1][5][6]

Clinical Trial Data Comparison: Capivasertib vs. Ipatasertib

The following tables summarize the key efficacy and safety data from the pivotal Phase III clinical trials for capivasertib (CAPItello-291) and ipatasertib (IPATunity130).

Table 1: Efficacy of Capivasertib in the CAPItello-291 Trial [7][8][9][10]

EndpointCapivasertib + Fulvestrant (n=355)Placebo + Fulvestrant (n=353)Hazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) in Overall Population (months) 7.23.60.60 (0.51-0.71)<0.001
PFS in AKT Pathway-Altered Population (months) 7.33.10.50 (0.38-0.65)<0.001
Objective Response Rate (ORR) in Overall Population 22.9%12.2%--
ORR in AKT Pathway-Altered Population 28.8%9.7%--

Table 2: Efficacy of Ipatasertib in the IPATunity130 Trial (Cohort A) [11][12][13][14]

EndpointIpatasertib + Paclitaxel (n=168)Placebo + Paclitaxel (n=87)Hazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) in PIK3CA/AKT1/PTEN-altered Population (months) 7.46.11.02 (0.71-1.45)0.9237
Objective Response Rate (ORR) 39%35%--

Table 3: Comparative Safety Profile of Capivasertib and Ipatasertib (Grade ≥3 Adverse Events)

Adverse EventCapivasertib + Fulvestrant (CAPItello-291)Ipatasertib + Paclitaxel (IPATunity130)
Diarrhea 9.3%9%
Rash 12.1%Not Reported
Hyperglycemia 2.3%Not Reported
Adverse Events Leading to Dose Reduction Not Reported39%
Experimental Protocols: A Look into the Pivotal Trials

CAPItello-291 Study Design: [7][8] A Phase III, double-blind, randomized study evaluating the efficacy of capivasertib plus fulvestrant versus placebo plus fulvestrant in patients with locally advanced or metastatic HR+/HER2- breast cancer following recurrence or progression on or after aromatase inhibitor therapy. Patients were randomized 1:1 to receive either capivasertib (400 mg orally twice daily for 4 days, followed by 3 days off) or placebo, in combination with fulvestrant (500 mg intramuscularly on day 1 of weeks 1 and 3 of cycle 1, and then on day 1 of each subsequent 28-day cycle). The dual primary endpoints were investigator-assessed PFS in the overall population and in a population of patients with tumors harboring alterations in the AKT pathway (PIK3CA, AKT1, or PTEN).

IPATunity130 Study Design (Cohort A): [11][13] A randomized, double-blind, placebo-controlled Phase III trial evaluating the efficacy of ipatasertib plus paclitaxel versus placebo plus paclitaxel in patients with PIK3CA/AKT1/PTEN-altered, locally advanced or metastatic triple-negative breast cancer. Patients were randomized 2:1 to receive ipatasertib (400 mg orally once daily on days 1-21 of each 28-day cycle) or placebo, in combination with paclitaxel (80 mg/m² intravenously on days 1, 8, and 15 of each 28-day cycle). The primary endpoint was investigator-assessed PFS.

Signaling Pathway and Experimental Workflow

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits Capivasertib Capivasertib / Ipatasertib Capivasertib->AKT Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GSK3b->CellGrowth CellSurvival Cell Survival FOXO->CellSurvival

Diagram 1: Simplified AKT Signaling Pathway and Point of Inhibition.

Part 2: GPR119 Agonists in Metabolic Diseases - A Challenging but Persistent Target

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it an attractive target for the treatment of type 2 diabetes. Activation of GPR119 is believed to stimulate glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[15] BMS-903452 is a GPR119 agonist that has been investigated in early clinical development. However, the clinical development of many GPR119 agonists has been challenging.[16][17][18] This section reviews the available data for BMS-903452 and compares it with other oral agents targeting the incretin system, danuglipron and lotiglipron, which are GLP-1 receptor agonists.

Mechanism of Action: A Dual Approach to Glucose Homeostasis

GPR119 agonists like BMS-903452 bind to and activate GPR119, a Gs-coupled receptor. This activation leads to an increase in intracellular cyclic AMP (cAMP), which in pancreatic β-cells enhances glucose-stimulated insulin secretion. In intestinal L-cells, the rise in cAMP promotes the release of GLP-1, which further potentiates insulin secretion and has other beneficial metabolic effects.[19][20][21]

Clinical Trial Data Comparison: Incretin-Based Oral Therapies

Direct head-to-head clinical trial data for GPR119 agonists is limited due to the early termination of many development programs. The following tables summarize the available clinical data for BMS-903452 and the oral GLP-1R agonists danuglipron and lotiglipron.

Table 4: Clinical Trial Results for BMS-903452 (Phase 1) [15][22][23]

EndpointBMS-903452 (up to 120 mg)Placebo
Safety and Tolerability Safe and well-tolerated in healthy volunteers-
Total GLP-1 Levels (AUC over 24h) Non-statistically significant trend for increase-

Table 5: Clinical Trial Results for Danuglipron (Phase 2b in Obesity) [24][25][26]

EndpointDanuglipron (Twice Daily)Placebo
Mean Body Weight Reduction from Baseline (32 weeks) -6.9% to -11.7%+1.4%
Common Adverse Events (Grade ≥3) Nausea (up to 73%), Vomiting (up to 47%), Diarrhea (up to 25%)-
Discontinuation Rate >50%~40%

Table 6: Clinical Trial Results for Lotiglipron (Phase 2 in T2D and Obesity) [27][28][29][30][[“]]

EndpointLotiglipronPlacebo
HbA1c Reduction from Baseline (T2D, 16 weeks) up to -1.44%-0.07%
Body Weight Reduction from Baseline (Obesity, 20 weeks) up to -7.47%-1.84%
Reason for Discontinuation of Development Elevations in liver transaminases-
Experimental Protocols: Early Phase Clinical Investigations

BMS-903452 Phase 1 Study Design: [15][22] A single ascending dose, double-blind, placebo-controlled study in normal healthy volunteers to assess safety, tolerability, and pharmacokinetics. Doses ranged from 0.1 to 120 mg. Efficacy readouts included plasma glucose and GLP-1 levels.

Danuglipron Phase 2b Study Design (NCT04707313): [24][25] A randomized, placebo-controlled trial investigating twice-daily oral danuglipron in adults with obesity without type 2 diabetes. The primary endpoint was the change in body weight from baseline.

Lotiglipron Phase 2 Study Design (NCT05579977): [29][30] A randomized, double-blind, placebo-controlled, dose-ranging study investigating the efficacy and safety of once-daily oral lotiglipron in participants with type 2 diabetes or obesity.

Signaling Pathway and Experimental Workflow

GPR119_Signaling_Pathway cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell GPR119_L GPR119 AC_L Adenylyl Cyclase GPR119_L->AC_L Activates Gs BMS903452_L BMS-903452 BMS903452_L->GPR119_L Activates cAMP_L cAMP AC_L->cAMP_L Generates PKA_L PKA cAMP_L->PKA_L Activates GLP1_release GLP-1 Release PKA_L->GLP1_release GLP1R GLP-1 Receptor GLP1_release->GLP1R Activates GPR119_B GPR119 AC_B Adenylyl Cyclase GPR119_B->AC_B Activates Gs BMS903452_B BMS-903452 BMS903452_B->GPR119_B Activates cAMP_B cAMP AC_B->cAMP_B Generates PKA_B PKA cAMP_B->PKA_B Activates Insulin_release Insulin Release (Glucose-dependent) PKA_B->Insulin_release GLP1R->AC_B Activates Gs

Diagram 2: GPR119 Signaling Pathway in Intestinal L-Cells and Pancreatic β-Cells.

References

Safety Operating Guide

Navigating the Disposal of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a compound featuring a chlorinated pyrimidine ring, a piperidine moiety, and a carboxylic acid group. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a well-ventilated area, preferably under a chemical fume hood.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[2][3][4][5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[2][3][4][5][6]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2][3][5][6]

  • Respiratory Protection: If working outside a fume hood or if dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1][3]

Spill Management: In the event of a spill, immediately evacuate the area and alert others. For small dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3][7] For wet spills, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a suitable container.[6][8] Ensure the spill area is thoroughly cleaned with an appropriate solvent and then washed with soap and water. Do not allow the chemical to enter drains or waterways.[3][4][6][9]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted through a licensed professional waste disposal service.[9] This compound should be treated as hazardous waste due to its chlorinated heterocyclic nature and piperidine component.

  • Segregation and Collection:

    • Collect waste material in a dedicated, clearly labeled, and tightly sealed container.[1][3] The container should be appropriate for halogenated organic waste.

    • Do not mix this waste with non-halogenated solvents or other incompatible waste streams to prevent unintended reactions.[10]

  • Waste Characterization:

    • The waste is characterized as a halogenated organic compound. Due to the piperidine and carboxylic acid functional groups, it may also be considered corrosive or irritant.[3][6]

  • Disposal Method:

    • The primary recommended method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize acidic and halogenated byproducts.[4][6][9]

    • Landfill disposal is not a suitable option for this type of chemical waste.[11]

  • Container Disposal:

    • Empty containers that held the compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10]

    • The rinsate must be collected and disposed of as halogenated waste along with the original compound.[10]

Hazard Data for Structurally Related Compounds

Since specific quantitative hazard data for this compound is not available, the following table summarizes information for related compounds to provide a conservative basis for handling and disposal decisions.

Hazard InformationPiperidineN-Boc-Piperidine-4-carboxylic acid1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid
Primary Hazards Flammable, Toxic, Corrosive[6][8]Skin/Eye/Respiratory Irritant[1]Harmful if swallowed, in contact with skin, or if inhaled; Skin/Eye/Respiratory Irritant[5]
GHS Pictograms 🔥, 💀, corrosive⚠️⚠️
Hazard Statements H225, H302, H311+H331, H314H315, H319, H335[1]H302, H312, H332, H315, H319, H335[5]

This data is for guidance only and is based on structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) if available and follow institutional and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Disposal of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B F Segregate waste into a labeled, sealed container for halogenated organic waste. B->F C Is the container empty? D Triple rinse container with appropriate solvent. C->D Yes G Arrange for disposal via a licensed hazardous waste contractor. C->G No E Collect rinsate as halogenated waste. D->E E->G F->C H Preferred Method: High-Temperature Incineration G->H I End: Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

For Immediate Reference: Key Safety and Handling Information

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical splash-resistant safety glasses or goggles with side protection.[2]To prevent eye contact which can cause serious irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[4]To avoid skin contact which can lead to irritation.[1][3]
Body Protection Laboratory coat (flame-retardant recommended) and close-toed footwear.[2][5]To protect skin and clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[2][5] If airborne concentrations are high, a NIOSH- or CEN-certified respirator may be necessary.[2]To prevent inhalation of dust or fumes that may cause respiratory irritation.[1][3]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Work exclusively in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][5]

2. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Minimize dust generation and accumulation during handling.[2]

  • Do not eat, drink, or smoke in the designated handling area.[2]

  • Wash hands thoroughly after handling the compound.[1][2]

3. Storage:

  • Store in a tightly-closed, properly labeled container.[1][2]

  • Keep in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents and acids.[6]

4. Spill Management:

  • In case of a spill, immediately evacuate the area.

  • Wear appropriate PPE before attempting to clean up.

  • Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[5]

  • Collect the absorbed material into a designated, sealed container for hazardous waste.[3][5]

  • Do not allow the chemical to enter drains or waterways.[3][5]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • This compound should be treated as a chlorinated organic waste.[7]

  • Do not mix with non-halogenated waste streams.[7]

  • Keep separate from incompatible materials.

2. Container and Labeling:

  • Use a chemically compatible, leak-proof container for waste collection.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5][7]

3. Final Disposal:

  • Dispose of the waste through an approved waste disposal plant.[1]

  • Consult and adhere to all local, state, and federal regulations for hazardous waste disposal.[8]

Emergency First Aid Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation & Engineering Controls handling Handling the Compound prep->handling ppe Wear Appropriate PPE prep->ppe storage Storage handling->storage disposal Disposal handling->disposal handling->ppe emergency Emergency First Aid handling->emergency storage->handling spill Spill Management spill->ppe spill->emergency

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.